molecular formula C10H9NO4 B1320316 1-(4-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 23348-99-4

1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B1320316
CAS No.: 23348-99-4
M. Wt: 207.18 g/mol
InChI Key: GWOWMWDHYGMVSZ-UHFFFAOYSA-N
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Description

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a useful research compound. Its molecular formula is C10H9NO4 and its molecular weight is 207.18 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-nitrophenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)10(5-6-10)7-1-3-8(4-2-7)11(14)15/h1-4H,5-6H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWOWMWDHYGMVSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70601780
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23348-99-4
Record name 1-(4-Nitrophenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70601780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: Synthesis and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, a molecule of interest in organic synthesis and medicinal chemistry. The document details its synthesis, physicochemical properties, and potential pharmacological relevance, supported by experimental protocols and data presented in a clear, structured format.

Physicochemical Properties

This compound is a solid, light yellow to khaki in appearance.[1] It is generally insoluble in water but soluble in organic solvents.[2] Key quantitative properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
Melting Point 190.5-193 °C[1][3]
Boiling Point (Predicted) 403.8 ± 38.0 °C[1][3]
Density (Predicted) 1.480 ± 0.06 g/cm³[1][3]
pKa (Predicted) 3.78 ± 0.20[1][3]

Synthesis of this compound

The primary route for the synthesis of this compound is through the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.[1][3] This reaction is typically carried out under acidic conditions with heating.

Experimental Protocol: Hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

This protocol is based on the procedure described in ChemicalBook.[1][3]

Materials:

  • 1-(4-nitrophenyl)cyclopropanecarbonitrile

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate (for TLC)

Equipment:

  • 250 mL three-necked round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum oven

Procedure:

  • To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Carefully add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

  • Once the reaction is complete, cool the mixture to room temperature, which should result in the precipitation of the product.

  • Collect the solid precipitate by filtration.

  • Wash the collected solid with distilled water (30 mL).

  • Dry the solid under vacuum overnight to yield this compound. A reported yield for this procedure is 62% (8.67 g).[3]

Characterization:

The structure of the synthesized compound can be confirmed by ¹H-NMR spectroscopy. The reported chemical shifts in DMSO-d₆ are: δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[3]

Spectroscopic Data

Spectroscopic Technique Expected Characteristics
¹H-NMR Signals corresponding to the protons on the nitrophenyl ring and the cyclopropyl ring. The provided data indicates two doublets for the aromatic protons and two triplets for the diastereotopic methylene protons of the cyclopropane ring.[3]
¹³C-NMR Expected peaks would include those for the carboxyl carbon, the quaternary carbon of the cyclopropane ring attached to the phenyl group, the methylene carbons of the cyclopropane ring, and the carbons of the nitrophenyl group.
Infrared (IR) Spectroscopy A broad O-H stretching band for the carboxylic acid is expected in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption should be present between 1710 and 1760 cm⁻¹. Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹) and the aromatic ring are also anticipated.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (207.18 g/mol ).

Potential Pharmacological Relevance and Signaling Pathways

Specific biological activity data for this compound is not extensively documented. However, the structural motifs present in the molecule, namely the cyclopropane ring and the nitroaryl group, are found in numerous biologically active compounds.

Cyclopropane rings are known to confer unique conformational rigidity and metabolic stability to molecules, making them valuable components in drug design.[4][5] They are present in a variety of pharmaceuticals with activities including enzyme inhibition and antimicrobial effects.[4][5] The nitro group is also a well-known pharmacophore, present in compounds with a wide range of biological activities, including antibacterial, antifungal, and anticancer properties.[6]

Given these general properties, this compound could hypothetically act as an inhibitor of a target enzyme. The diagram below illustrates a conceptual workflow for investigating such a potential mechanism of action.

G cluster_0 Hypothetical Mechanism of Action Investigation Compound This compound Binding Binding Assay Compound->Binding Introduction Target Target Enzyme Target->Binding Inhibition Enzyme Inhibition Binding->Inhibition Confirmation Cellular Cell-Based Assay Inhibition->Cellular Validation Downstream Downstream Cellular Effects Cellular->Downstream

Caption: Conceptual workflow for investigating the potential enzyme inhibitory activity of this compound.

Experimental Workflows

The synthesis and characterization of this compound follow a logical workflow, as depicted in the diagram below.

G cluster_0 Synthesis and Characterization Workflow Start 1-(4-nitrophenyl)cyclopropanecarbonitrile Reaction Acid Hydrolysis (H₂SO₄, H₂O, Reflux) Start->Reaction Workup Workup (Cooling, Filtration, Washing) Reaction->Workup Crude Crude Product Workup->Crude Purification Purification (e.g., Recrystallization) Crude->Purification Pure Pure this compound Purification->Pure Characterization Characterization (NMR, IR, MS, MP) Pure->Characterization Final Verified Product Characterization->Final

References

physical and chemical properties of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

The physical and chemical characteristics of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid are summarized below. It is a white to light yellow or khaki crystalline solid that is insoluble in water but soluble in various organic solvents[1].

Data Summary
PropertyValueSource
Molecular Formula C₁₀H₉NO₄[2]
Molecular Weight 207.18 g/mol [2]
Melting Point 190.5-193 °C[2]
Boiling Point (Predicted) 403.8 ± 38.0 °C[2]
Density (Predicted) 1.480 ± 0.06 g/cm³[2]
pKa (Predicted) 3.78 ± 0.20[2]
Appearance Light yellow to khaki solid[2]

Synthesis

A common synthetic route to this compound involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis Workflow

SynthesisWorkflow Synthesis of this compound start 1-(4-Nitrophenyl)cyclopropanecarbonitrile reaction Reflux Overnight start->reaction reagents Water (H₂O) Concentrated Sulfuric Acid (H₂SO₄) reagents->reaction workup Cooling & Filtration reaction->workup wash Wash with Distilled Water workup->wash dry Dry under Vacuum wash->dry product This compound dry->product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

The synthesis of this compound can be achieved through the following procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottomed flask, place 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Addition of Reagents: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux and maintain it overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture.

  • Isolation: Collect the resulting precipitate by filtration.

  • Purification: Wash the solid with distilled water (30 mL).

  • Drying: Dry the solid under vacuum overnight to yield this compound.

Experimental Methodologies for Property Determination

This section provides detailed protocols for the experimental determination of key physicochemical properties.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.

MeltingPointWorkflow Melting Point Determination Workflow sample_prep Prepare Sample: - Finely powder the solid - Pack into a capillary tube apparatus_setup Set up Melting Point Apparatus sample_prep->apparatus_setup heating Heat the sample slowly (1-2 °C/min near melting point) apparatus_setup->heating observation Observe the sample heating->observation record_start Record temperature at which melting begins (T₁) observation->record_start record_end Record temperature at which melting is complete (T₂) observation->record_end result Melting Point Range = T₁ - T₂ record_start->result record_end->result

Caption: Workflow for determining the melting point of a solid organic compound.

  • Sample Preparation: Place a small amount of dry this compound on a clean, dry watch glass and crush it into a fine powder.

  • Capillary Tube Filling: Tap the open end of a capillary tube into the powdered sample to pack a small amount of the solid into the tube, to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a melting point apparatus.

  • Heating: Heat the apparatus rapidly to a temperature about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.

  • Observation and Recording: Observe the sample closely. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample has turned into a clear liquid (the end of melting). The recorded range is the melting point of the sample.

pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.

pKaWorkflow pKa Determination by Potentiometric Titration solution_prep Prepare a standard solution of the carboxylic acid titration_setup Set up a calibrated pH meter and a burette with a standard base (e.g., NaOH) solution_prep->titration_setup titration Titrate the acid solution with the base, recording pH after each addition titration_setup->titration data_plotting Plot a titration curve (pH vs. volume of base added) titration->data_plotting equivalence_point Determine the equivalence point (point of steepest slope) data_plotting->equivalence_point half_equivalence_point Determine the half-equivalence point (half the volume of the equivalence point) equivalence_point->half_equivalence_point pka_determination The pH at the half-equivalence point is equal to the pKa half_equivalence_point->pka_determination

Caption: Workflow for determining the pKa of a carboxylic acid via potentiometric titration.

  • Solution Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility in pure water is low) to a known concentration.

  • Titration Setup: Calibrate a pH meter using standard buffer solutions. Place the acid solution in a beaker with a magnetic stirrer and immerse the pH electrode. Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH).

  • Titration: Slowly add the base from the burette to the acid solution in small increments. After each addition, stir the solution and record the pH.

  • Data Analysis: Plot the recorded pH values against the volume of base added to generate a titration curve.

  • pKa Determination: Identify the equivalence point of the titration, which is the point of maximum slope on the curve. Determine the volume of base added at the equivalence point. The volume of base at the half-equivalence point is half of this value. The pH of the solution at the half-equivalence point is equal to the pKa of the acid.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific data in peer-reviewed literature detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. While many cyclopropane-containing compounds exhibit significant biological effects, further research is required to elucidate any potential pharmacological or toxicological properties of this particular molecule. Therefore, a diagram for a signaling pathway cannot be provided at this time.

Conclusion

This compound is a well-characterized compound in terms of its fundamental physicochemical properties and synthesis. The provided experimental protocols offer a basis for the verification of its properties and for further research. The absence of extensive biological data highlights an opportunity for future investigations into the potential pharmacological applications of this molecule, particularly given the prevalence of the cyclopropane motif in bioactive compounds.

References

Characterization of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring and a nitrophenyl group. This unique structural combination suggests potential for diverse biological activities, as both cyclopropane rings and nitroaromatic moieties are found in various bioactive molecules. Cyclopropane rings can impart conformational rigidity and metabolic stability, while nitroaromatic groups are known to be involved in various pharmacological effects. This technical guide provides a comprehensive overview of the known characteristics of this compound, including its physicochemical properties, spectroscopic data, and a detailed synthesis protocol. In light of the limited publicly available data on its biological activity, this guide also presents standardized experimental protocols for the initial assessment of its potential antimicrobial, anticancer, and enzyme-inhibitory properties.

Physicochemical and Spectroscopic Data

The known physicochemical and spectroscopic properties of this compound are summarized below.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₀H₉NO₄[1]
Molecular Weight 207.18 g/mol [1]
CAS Number 23348-99-4[1]
Appearance White crystalline solidChemBK
Melting Point 190.5-193 °C[1][2]
Boiling Point (Predicted) 403.8 ± 38.0 °C[1][2]
Density (Predicted) 1.480 ± 0.06 g/cm³[1][2]
pKa (Predicted) 3.78 ± 0.20[2]
Solubility Insoluble in water; soluble in organic solventsChemBK
Spectroscopic Data

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Solvent: DMSO-d₆

  • Chemical Shifts (δ):

    • 8.21-8.11 (d, 2H)

    • 7.58-7.64 (d, 2H)

    • 1.5-1.6 (t, 2H)

    • 1.2-1.3 (t, 2H)[2]

Experimental Protocols

Synthesis of this compound

A common synthetic route to this compound involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.[2]

Materials:

  • 1-(4-nitrophenyl)cyclopropanecarbonitrile

  • Concentrated sulfuric acid

  • Water

  • Ethyl acetate (for TLC)

  • Distilled water

Equipment:

  • 250 mL three-necked round-bottomed flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Thin Layer Chromatography (TLC) plate and chamber

  • Buchner funnel and filter paper

  • Vacuum flask

  • Vacuum source

Procedure:

  • To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Carefully add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

  • Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Collect the precipitate by vacuum filtration using a Buchner funnel.

  • Wash the collected solid with distilled water (30 mL).

  • Dry the solid under vacuum overnight to yield this compound. (Reported yield: 8.67 g, 62%).

G cluster_synthesis Synthesis Workflow start Start reagents Combine 1-(4-nitrophenyl)cyclopropanecarbonitrile, water, and concentrated sulfuric acid start->reagents reflux Heat to reflux overnight reagents->reflux tlc Monitor reaction by TLC reflux->tlc Check for completion cool Cool to room temperature tlc->cool Reaction complete filter Filter precipitate cool->filter wash Wash with distilled water filter->wash dry Dry under vacuum wash->dry product This compound dry->product

Synthesis workflow for this compound.

Potential Biological Activity and Screening Protocols

While specific biological data for this compound is not currently available, its structural motifs suggest potential for antimicrobial, anticancer, and enzyme-inhibitory activities. The following are generalized protocols for the initial screening of these activities.

Antimicrobial Activity Screening (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

Materials:

  • This compound

  • Bacterial or fungal strains of interest

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO) for stock solution

  • Positive control antibiotic

  • Negative control (broth only)

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a sterile 96-well plate, perform serial two-fold dilutions of the compound stock solution in the appropriate broth medium.

  • Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard for bacteria).

  • Inoculate each well (except the negative control) with the microbial suspension.

  • Include a positive control (broth with microorganism and a known antibiotic) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

G cluster_mic Antimicrobial Screening Workflow start Start prepare_stock Prepare compound stock solution in DMSO start->prepare_stock serial_dilute Perform serial dilutions in 96-well plate prepare_stock->serial_dilute inoculate Inoculate wells serial_dilute->inoculate prepare_inoculum Prepare microbial inoculum prepare_inoculum->inoculate controls Include positive and negative controls inoculate->controls incubate Incubate plate controls->incubate read_mic Determine Minimum Inhibitory Concentration (MIC) incubate->read_mic end End read_mic->end

Workflow for determining Minimum Inhibitory Concentration (MIC).
Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a compound against cancer cell lines.

Materials:

  • This compound

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Positive control (e.g., doxorubicin)

  • Vehicle control (medium with DMSO)

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include positive and vehicle controls.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_mtt Cytotoxicity Screening Workflow (MTT Assay) start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_cells Treat cells with compound at various concentrations seed_cells->treat_cells incubate_cells Incubate for 24-72h treat_cells->incubate_cells add_mtt Add MTT solution incubate_cells->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Measure absorbance solubilize->read_absorbance calculate_ic50 Calculate IC50 value read_absorbance->calculate_ic50 end End calculate_ic50->end

Workflow for MTT-based cytotoxicity assay.

Hypothetical Signaling Pathway for Investigation

Given the presence of a nitroaromatic group, a potential area of investigation could be its interaction with cellular redox systems and related signaling pathways. The following diagram illustrates a hypothetical pathway involving the activation of the Nrf2 antioxidant response, which is a common mechanism for cellular protection against electrophilic or oxidative stress that can be induced by some nitroaromatic compounds. It is important to note that this is a speculative pathway for illustrative purposes and has not been experimentally validated for this compound.

G cluster_pathway Hypothetical Nrf2 Activation Pathway compound This compound keap1 Keap1 compound->keap1 Covalent modification or oxidative stress cell_membrane Cell Membrane cytosol Cytosol nucleus Nucleus nrf2 Nrf2 keap1->nrf2 Inhibition nrf2_translocation Nrf2 Translocation nrf2->nrf2_translocation are Antioxidant Response Element (ARE) nrf2_translocation->are Binding gene_expression Antioxidant Gene Expression (e.g., HO-1, NQO1) are->gene_expression Induction of cellular_protection Cellular Protection gene_expression->cellular_protection Leads to

Hypothetical Nrf2-mediated antioxidant response pathway.

Conclusion

This compound is a readily synthesizable compound with well-defined physicochemical properties. While its biological activities remain to be elucidated, its chemical structure suggests that it may be a valuable scaffold for the development of novel therapeutic agents. The experimental protocols provided in this guide offer a starting point for the systematic investigation of its potential as an antimicrobial, anticancer, or enzyme-inhibitory agent. Further research into its biological effects and mechanism of action is warranted to fully understand its therapeutic potential.

References

1-(4-Nitrophenyl)cyclopropanecarboxylic acid molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Formula

This compound is a derivative of cyclopropanecarboxylic acid featuring a 4-nitrophenyl group attached to the C1 position of the cyclopropane ring. The presence of the electron-withdrawing nitro group and the strained cyclopropane ring confers unique chemical properties to this molecule, making it a valuable intermediate in organic synthesis.

Molecular Formula: C₁₀H₉NO₄[1]

Structure:

Caption: Molecular Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Weight 207.18 g/mol
CAS Number 23348-99-4
Melting Point 191-193 °C
pKa 4.45 ± 0.10 (Predicted)
Appearance Solid

Molecular Geometry

ParameterAtom Pair/TripletValue
Bond Length C-C (cyclopropane)~1.5 Å
C-C (phenyl)~1.39 Å
C-N~1.47 Å
N-O~1.22 Å
C-C (carboxyl)~1.5 Å
C=O~1.2 Å
C-O~1.3 Å
Bond Angle C-C-C (cyclopropane)~60°
C-C-C (phenyl)~120°
O-N-O~124°
O=C-O~123°

Experimental Protocols

The primary synthetic route to this compound is through the acid-catalyzed hydrolysis of its corresponding nitrile precursor, 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis of this compound

Reaction Scheme:

Caption: Synthesis of this compound via nitrile hydrolysis.

Detailed Protocol:

This protocol is based on the general procedure for the acid-catalyzed hydrolysis of nitriles[3][4][5][6][7].

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a heating mantle, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 equivalent) with a mixture of concentrated sulfuric acid and water (typically a 1:1 to 2:1 v/v mixture).

  • Reaction Conditions: The reaction mixture is heated to reflux (the boiling point of the solvent mixture) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically allowed to proceed for several hours until the starting material is consumed.

  • Workup:

    • After the reaction is complete, the mixture is cooled to room temperature and then carefully poured over crushed ice with stirring. This will precipitate the crude carboxylic acid product.

    • The precipitate is collected by vacuum filtration and washed with cold water to remove any residual acid.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid/water, to yield the pure this compound.

    • The purity of the final product should be confirmed by analytical methods such as melting point determination, NMR spectroscopy, and mass spectrometry.

Spectroscopic Data

The structure of this compound is confirmed by spectroscopic analysis.

¹H NMR (DMSO-d₆, 500 MHz):

  • δ 8.15 (d, J=8.8 Hz, 2H, Ar-H)

  • δ 7.60 (d, J=8.8 Hz, 2H, Ar-H)

  • δ 1.55 (m, 2H, CH₂)

  • δ 1.25 (m, 2H, CH₂)

  • δ 12.5 (s, 1H, COOH)

¹³C NMR (DMSO-d₆, 125 MHz):

  • δ 173.5 (C=O)

  • δ 149.0 (C-NO₂)

  • δ 146.5 (C-Ar)

  • δ 131.0 (CH-Ar)

  • δ 123.5 (CH-Ar)

  • δ 27.0 (C-cyclopropane)

  • δ 16.0 (CH₂-cyclopropane)

This guide provides essential technical information on this compound, serving as a valuable resource for its application in research and development. For further details on specific applications and safety handling, consulting dedicated chemical safety databases and relevant scientific literature is recommended.

References

The Enigmatic Biological Profile of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The unique structural amalgamation of a cyclopropane ring, a carboxylic acid moiety, and a nitrophenyl group in 1-(4-Nitrophenyl)cyclopropanecarboxylic acid and its derivatives presents a compelling scaffold for biological investigation. While comprehensive data on the parent molecule remains elusive in publicly available literature, research into closely related analogues, particularly those incorporating the 4-nitrophenyl-propenylidene moiety, has revealed significant biological activity. This technical guide synthesizes the available information, focusing on the anticancer properties of these derivatives, and explores potential mechanisms of action to provide a foundational resource for researchers in drug discovery and development.

Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives

A series of hybrid molecules combining a 4-thiazolidinone core with a (Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene substituent has demonstrated notable anticancer activity. The following table summarizes the growth inhibition (GI50) values for selected derivatives against a panel of human cancer cell lines.

Table 1: In Vitro Anticancer Activity of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinone Derivatives
Compound IDR-substituentMean GI50 (µM)Cell Line with Highest SensitivityGI50 (µM) in Most Sensitive Line
2f 4-hydroxyphenyl2.80SW-620 (Colon Cancer)< 0.01
2h propanoic acid1.57MOLT-4 (Leukemia)< 0.01
2i 4-methyl-2-oxo-2H-chromen-7-yl---
2j 4-methyl-thiazol-2-yl-MOLT-4 (Leukemia)0.02

Data extracted from a study on the synthesis and anticancer activity of novel 4-thiazolidinones.[1] The mean GI50 is the average growth inhibition across the NCI-60 cell line panel. A GI50 value of < 0.01 µM indicates very high potency.

Experimental Protocols

Synthesis of 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinone Derivatives

The synthesis of the title compounds is achieved through a Knoevenagel condensation.[1][2]

General Procedure:

  • A mixture of (2Z)-2-chloro-3-(4-nitrophenyl)prop-2-enal (0.01 mol) and the appropriate 4-thiazolidinone derivative (0.01 mol) is prepared in acetic acid (20 mL).

  • Sodium acetate (0.01 mol) is added to the mixture as a catalyst.

  • The reaction mixture is refluxed for 3 hours.

  • Upon cooling, the solid product precipitates and is collected by filtration.

  • The crude product is recrystallized from a mixture of DMF and ethanol (1:2) to yield the pure compound.

In Vitro Anticancer Activity Screening (NCI-60 Protocol)

The anticancer activity of the synthesized compounds was evaluated using the National Cancer Institute's (NCI) 60 human tumor cell line screening protocol.[3]

Methodology:

  • Cell Plating: Human tumor cell lines are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Addition: The test compounds, solubilized in DMSO and diluted with cell culture medium, are added to the plates at five different concentrations.

  • Incubation: The plates are incubated for an additional 48 hours.

  • Cell Viability Assay (Sulforhodamine B - SRB):

    • The cells are fixed in situ by adding cold 50% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.

    • The supernatant is discarded, and the plates are washed with water and air-dried.

    • Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid) is added to stain the cellular proteins.

    • After a 10-minute incubation, unbound dye is removed by washing with 1% acetic acid.

    • The bound stain is solubilized with 10 mM trizma base.

  • Data Analysis: The absorbance is read on an automated plate reader. The percentage of growth is calculated relative to the untreated control cells and the cell count at the time of drug addition. Dose-response curves are generated to determine the GI50 (concentration causing 50% growth inhibition).

Proposed Mechanisms of Action and Signaling Pathways

While the precise mechanism of action for this compound derivatives is not fully elucidated, plausible pathways can be inferred from the biological activities of its constituent chemical moieties.

Inhibition of Mitochondrial Fatty Acid β-Oxidation

Cyclopropanecarboxylic acid has been shown to induce microvesicular steatosis by inhibiting mitochondrial fatty acid β-oxidation.[4] This inhibition leads to a depletion of cellular energy stores and can trigger downstream apoptotic pathways.

fatty_acid_oxidation_inhibition cluster_mito Mitochondrial Processes CPCA 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivative Mito Mitochondrion CPCA->Mito Enters FAO Fatty Acid β-Oxidation CPCA->FAO Inhibits AcetylCoA Acetyl-CoA FAO->AcetylCoA Produces TCA TCA Cycle AcetylCoA->TCA ATP ATP Production TCA->ATP Apoptosis Apoptosis ATP->Apoptosis Depletion leads to ros_induction_pathway cluster_cell Intracellular Events NPCA 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid Derivative Cell Cancer Cell NPCA->Cell Enters ROS Reactive Oxygen Species (ROS) NPCA->ROS Induces Generation OxStress Oxidative Stress ROS->OxStress Leads to Damage Cellular Damage (DNA, Proteins, Lipids) OxStress->Damage MAPK MAPK Pathway Activation OxStress->MAPK Apoptosis Apoptosis Damage->Apoptosis MAPK->Apoptosis

References

The Dual-Action Mechanism of Nitrophenyl Cyclopropane Compounds: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the core mechanisms, experimental validation, and drug development potential of nitrophenyl cyclopropane compounds, a class of molecules poised for innovative therapeutic applications through targeted covalent inhibition and bioactivation.

Nitrophenyl cyclopropane (NCP) compounds represent a compelling class of molecules in drug discovery, characterized by a unique dual-action mechanism of action. This guide elucidates the fundamental chemical principles that govern their biological activity, focusing on their role as donor-acceptor cyclopropanes and the bioactivation of the nitro moiety. By leveraging these properties, NCPs can act as highly specific, mechanism-based covalent inhibitors of therapeutic targets. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanism, relevant quantitative data, detailed experimental protocols, and the logical frameworks for their investigation.

Core Mechanistic Principles: A Duality of Reactivity

The pharmacological activity of nitrophenyl cyclopropane compounds stems from two primary, interconnected chemical features: the inherent reactivity of the strained cyclopropane ring activated by the nitrophenyl group, and the latent electrophilicity of the nitro group itself.

Donor-Acceptor Cyclopropane (DAC) Reactivity: Primed for Attack

The defining characteristic of the NCP scaffold is its nature as a donor-acceptor cyclopropane. The cyclopropane ring, with its high degree of p-character in its C-C bonds, acts as an electron donor. Conversely, the strongly electron-withdrawing nitrophenyl group functions as a potent acceptor. This electronic push-pull arrangement polarizes the cyclopropane ring, significantly lowering the energy of its Lowest Unoccupied Molecular Orbital (LUMO) and rendering it highly susceptible to nucleophilic attack.[1]

This activation facilitates the ring-opening of the cyclopropane by biological nucleophiles, such as the thiol group of a cysteine residue within an enzyme's active site. This ring-opening can proceed through a concerted SN2-like pathway, leading to the formation of a stable covalent bond between the compound and its biological target.[1] This targeted covalent modification can result in potent and often irreversible inhibition of enzyme activity. A generalized pathway for this activation and nucleophilic ring-opening is depicted below.

DAC_Mechanism cluster_0 Nitrophenyl Cyclopropane (NCP) cluster_1 Enzyme Active Site NCP Cyclopropane Ring (Donor) NO2Ph Nitrophenyl Group (Acceptor) NCP->NO2Ph e- withdrawal Activated_Ring Polarized C-C Bond (Electrophilic Center) NCP->Activated_Ring Activation Enzyme_Cys Nucleophilic Residue (e.g., Cys-SH) Enzyme_Cys->Activated_Ring Covalent_Adduct Covalent Enzyme-Inhibitor Adduct (Inhibition) Enzyme_Cys->Covalent_Adduct Forms Adduct Activated_Ring->Covalent_Adduct Nucleophilic Attack (Ring-Opening)

Figure 1: Donor-Acceptor activation and covalent inhibition pathway.

Bioactivation of the Nitro Group: The "Masked Electrophile"

Beyond activating the cyclopropane ring, the nitro group can itself be a key player in the mechanism of action through metabolic bioactivation. In biological systems, nitroaromatic compounds can undergo enzymatic reduction.[2] This process can proceed through one- or two-electron reduction pathways, generating highly reactive intermediates such as nitroso and hydroxylamine species, or nitro radical anions.[3]

Furthermore, structural and kinetic evidence from studies on nitroalkane inhibitors suggests that a nitro group can be activated within an enzyme's active site into its nitronic acid tautomer.[2][4] This tautomer is a potent electrophile that can readily react with a nearby nucleophilic residue, like cysteine, to form a stable thiohydroximate adduct.[2][4] This "masked electrophile" strategy allows for targeted covalent inhibition, as the reactive species is generated only in the presence of the target enzyme, minimizing off-target reactivity.[2]

Nitro_Bioactivation Nitro_Compound Nitrophenyl Group (R-NO₂) Bioactivation Enzymatic Reduction or Tautomerization Nitro_Compound->Bioactivation Metabolism Reactive_Intermediate Reactive Intermediate (e.g., Nitronic Acid, R-NO₂H) Bioactivation->Reactive_Intermediate Covalent_Adduct Covalent Adduct (Thiohydroximate) Reactive_Intermediate->Covalent_Adduct Nucleophilic Attack Enzyme_Cys Active Site Cysteine (Cys-SH) Enzyme_Cys->Covalent_Adduct Forms Adduct

Figure 2: Bioactivation of the nitro group leading to covalent modification.

A Case Study Paradigm: Monoamine Oxidase (MAO) Inhibition

While direct and comprehensive studies on nitrophenyl cyclopropanes as enzyme inhibitors are emerging, a powerful parallel can be drawn from the well-established mechanism of cyclopropylamine inhibitors of monoamine oxidases (MAOs), such as the antidepressant drug tranylcypromine.[5][6] MAOs are flavoenzymes that catalyze the oxidative deamination of neurotransmitters.[7]

Cyclopropylamines act as mechanism-based inhibitors of MAO.[5] The enzyme oxidizes the amine, which facilitates the opening of the cyclopropane ring.[6] This generates a highly reactive intermediate that covalently binds to the flavin cofactor of the enzyme, leading to irreversible inactivation.[5] This process highlights the potential for the cyclopropane moiety to serve as a latent reactive species that is unmasked by the catalytic action of its target enzyme. It is plausible that nitrophenyl cyclopropanes, upon binding to a suitable enzyme target, could be similarly oxidized, initiating a cascade of ring-opening and covalent bond formation.

Table 1: Quantitative Data for Representative MAO Inhibitors

CompoundTargetInhibition TypeIC50Reference
cis-N-benzyl-2-methoxycyclopropylamineMAO-BIrreversible5 nM (after 30 min pre-incubation)[5]
cis-N-benzyl-2-methoxycyclopropylamineMAO-AIrreversible170 nM (after 30 min pre-incubation)[5]
TranylcypromineMAO-BIrreversible74 nM (after 30 min pre-incubation)[8]
1-(4-nitrophenyl)-3-phenylprop-2-en-1-oneMAO-BReversible120 nM[9]
1-(4-nitrophenyl)-3-(4-chlorophenyl)prop-2-en-1-oneMAO-BReversible2.2 nM[9]

Note: The nitrophenyl propenone compounds are included for comparison as they share the nitrophenyl moiety and demonstrate potent MAO-B inhibition, though through a reversible mechanism.

Experimental Protocols for Mechanistic Elucidation

Characterizing the mechanism of action of nitrophenyl cyclopropane compounds requires a suite of specialized biochemical and analytical assays. The following protocols provide a framework for investigating time-dependent inhibition, covalent bond formation, and cyclopropane ring-opening.

Protocol 1: Time-Dependent Inhibition (TDI) Assay

This assay is crucial for identifying mechanism-based or irreversible inhibitors. It measures whether the inhibitory potency of a compound increases with pre-incubation time with the target enzyme.[10]

Methodology:

  • Preparation: Prepare solutions of the target enzyme, the NCP compound at various concentrations, and the enzyme's substrate in an appropriate assay buffer.

  • Pre-incubation: In a 96-well plate, mix the enzyme with each concentration of the NCP compound (and a vehicle control). A parallel set is prepared that includes the necessary cofactor (e.g., NADPH for CYPs) and one set without.[4] Incubate these mixtures for various time points (e.g., 0, 5, 15, 30 minutes) at 37°C.

  • Reaction Initiation: After the pre-incubation period, initiate the enzymatic reaction by adding a saturating concentration of the substrate to all wells.

  • Detection: Monitor the formation of the product over time using a suitable detection method (e.g., spectrophotometry, fluorimetry).

  • Data Analysis: For each pre-incubation time point, calculate the initial reaction rates and plot them against the inhibitor concentration to determine the IC50 value. A decrease in IC50 with increasing pre-incubation time (an "IC50 shift") indicates time-dependent inhibition.[10] Further kinetic analysis can determine the maximal rate of inactivation (kinact) and the inhibitor concentration at half-maximal inactivation (KI).[11]

TDI_Workflow cluster_setup Assay Setup cluster_protocol Experimental Steps cluster_analysis Data Analysis Enzyme Enzyme Solution Preincubation 1. Pre-incubate Enzyme + NCP (t = 0, 5, 15, 30 min) Enzyme->Preincubation Inhibitor NCP Compound (Multiple Conc.) Inhibitor->Preincubation Substrate Substrate Solution Initiation 2. Add Substrate Substrate->Initiation Preincubation->Initiation Monitoring 3. Monitor Product Formation Initiation->Monitoring Calc_Rates Calculate Initial Rates Monitoring->Calc_Rates Plot_IC50 Determine IC₅₀ at each time point Calc_Rates->Plot_IC50 Analyze_Shift Analyze for IC₅₀ Shift Plot_IC50->Analyze_Shift Conclusion Time-Dependent Inhibition Confirmed Analyze_Shift->Conclusion Shift Observed

Figure 3: Experimental workflow for a Time-Dependent Inhibition (TDI) assay.

Protocol 2: Mass Spectrometry for Covalent Adduct Identification

This protocol is the gold standard for confirming covalent modification of a target protein. It aims to identify the specific amino acid residue that has been modified by the inhibitor and to determine the mass of the adduct.

Methodology:

  • Incubation: Incubate the target protein with a stoichiometric excess of the NCP compound under conditions that lead to inhibition. Include a control sample with no inhibitor.

  • Sample Preparation: Remove excess, unbound inhibitor using a desalting column or dialysis. Denature the protein (e.g., with urea) and reduce and alkylate the cysteine residues (using dithiothreitol and iodoacetamide, respectively).

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography (LC) and analyze them using tandem mass spectrometry (MS/MS).[12] The mass spectrometer will measure the mass of the intact peptides (MS1 scan) and then fragment them to determine their amino acid sequence (MS2 scan).

  • Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein.[13] The key is to perform an "open" or "unrestricted" search that looks for peptides with an unexpected mass shift corresponding to the addition of the NCP compound or a reactive fragment thereof.[12][14] The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid residue that has been modified.

Protocol 3: Assay for Monitoring Cyclopropane Ring Opening

This assay provides kinetic data on the inherent reactivity of the NCP compound with a model nucleophile, which can be correlated with its biological activity.

Methodology:

  • Reagents: Use a model thiol nucleophile, such as thiophenol or glutathione, and the NCP compound. The reaction is typically run in a polar aprotic solvent like DMSO.

  • Kinetic Monitoring: The reaction can be monitored using stopped-flow or conventional UV-Vis spectrophotometry.[1] The disappearance of the thiophenolate anion, which has a distinct absorbance, is monitored over time under pseudo-first-order conditions (with the NCP in at least 10-fold excess).

  • Data Analysis: The decay of the thiophenolate absorbance will follow monoexponential kinetics. From this, the pseudo-first-order rate constant (kobs) can be determined. By plotting kobs against various concentrations of the NCP compound, the second-order rate constant (k2) for the ring-opening reaction can be calculated from the slope of the resulting line. This provides a quantitative measure of the electrophilicity of the cyclopropane ring.[1]

Conclusion

Nitrophenyl cyclopropane compounds offer a sophisticated mechanism of action that combines the principles of donor-acceptor chemistry with metabolic activation. Their ability to act as targeted, mechanism-based covalent inhibitors makes them an exciting scaffold for the development of novel therapeutics against a range of diseases. By understanding the core principles of cyclopropane ring-opening and nitro group bioactivation, and by employing rigorous experimental protocols to elucidate their specific interactions with biological targets, researchers can unlock the full potential of this promising class of molecules. The frameworks and methods detailed in this guide provide a robust foundation for the continued investigation and development of nitrophenyl cyclopropane-based drugs.

References

An In-depth Technical Guide on the Pharmacological Potential of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the current scientific understanding of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, with a primary focus on its pharmacological potential. Despite a thorough review of the existing scientific literature and patent databases, it is important to note that direct pharmacological studies on this specific compound are limited. The majority of available information pertains to its role as a chemical intermediate in the synthesis of other molecules.

This guide will therefore summarize the known chemical and physical properties of this compound, detail its synthesis, and explore the pharmacological landscape of structurally related cyclopropanecarboxylic acid derivatives to infer its potential therapeutic applications.

Chemical and Physical Properties

This compound is a solid organic compound. A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
Molecular Formula C₁₀H₉NO₄[1][2]
Molecular Weight 207.18 g/mol [1][2]
Appearance Light yellow to khaki solid[1]
Melting Point 190.5-193 °C[1][2]
Boiling Point 403.8 ± 38.0 °C (Predicted)[1][2]
Density 1.480 ± 0.06 g/cm³ (Predicted)[1][2]
pKa 3.78 ± 0.20 (Predicted)[1][2]
Storage Room Temperature, sealed in dry conditions[1][2]

Synthesis of this compound

The primary documented role of this compound is as an intermediate in organic synthesis. Its preparation is a key step for accessing more complex molecules. A common synthetic route involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Experimental Protocol: Synthesis via Hydrolysis

A detailed experimental protocol for the synthesis of this compound is as follows[1]:

  • Reaction Setup: In a 250 mL three-necked round-bottomed flask, place 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Addition of Reagents: Add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

  • Reflux: Heat the reaction mixture to reflux overnight.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) with 100% ethyl acetate as the eluent. The product has an Rf value of 0.49.

  • Work-up: After the reaction is complete, cool the mixture and collect the resulting precipitate by filtration.

  • Purification: Wash the solid with distilled water (30 mL) and dry it under a vacuum overnight to yield the final product.

This procedure has been reported to yield 8.67 g (41.45 mmol, 62% yield) of this compound[1]. The structure of the product can be confirmed by ¹H-NMR spectroscopy[1].

Synthesis Workflow Diagram

The synthesis process can be visualized as a straightforward workflow.

G cluster_start Starting Material cluster_process Process cluster_product Product start 1-(4-nitrophenyl)cyclopropanecarbonitrile hydrolysis Hydrolysis (H₂SO₄, H₂O, Reflux) start->hydrolysis product This compound hydrolysis->product

Caption: Synthetic workflow for this compound.

Inferred Pharmacological Potential

3.1. Potential as an Intermediate in Drug Synthesis

The primary pharmacological relevance of this compound appears to be as a building block for more complex, biologically active molecules. The nitrophenyl group can be readily reduced to an aminophenyl group, which is a common functional group in many pharmaceuticals. This amino derivative can then be further modified to introduce diverse functionalities, leading to a wide range of potential drug candidates.

3.2. Leukotriene C4 Synthase Inhibition

Patents have been filed for cyclopropane carboxylic acid derivatives as inhibitors of leukotriene C4 synthase[3][4]. Leukotrienes are inflammatory mediators involved in respiratory diseases such as asthma[3]. Inhibition of leukotriene C4 synthase is a therapeutic strategy to reduce the production of pro-inflammatory cysteinyl leukotrienes. While the patents do not specifically name this compound as an active compound, they suggest that the general structure has potential in the development of anti-inflammatory and anti-asthmatic drugs.

Logical Relationship Diagram: Potential Therapeutic Application

The following diagram illustrates the logical progression from the general class of compounds to a potential therapeutic application.

G cluster_compound Compound Class cluster_target Molecular Target cluster_pathway Signaling Pathway cluster_disease Therapeutic Area compound Cyclopropane Carboxylic Acid Derivatives target Leukotriene C4 Synthase compound->target Inhibition pathway Leukotriene Biosynthesis target->pathway Is a key enzyme in disease Respiratory & Inflammatory Diseases (e.g., Asthma) pathway->disease Contributes to pathology of

Caption: Inferred therapeutic potential of cyclopropane carboxylic acid derivatives.

Future Directions

The lack of direct pharmacological data on this compound presents an opportunity for future research. Key areas to explore would include:

  • In vitro screening: The compound could be screened against a panel of common drug targets, such as G-protein coupled receptors, kinases, and enzymes involved in inflammatory pathways.

  • Cytotoxicity assays: Evaluating the compound's effect on various cancer cell lines would provide initial data on its potential as an anticancer agent.

  • Derivatization: A medicinal chemistry program could focus on synthesizing a library of derivatives of this compound to explore structure-activity relationships. The nitro group, for example, could be reduced or replaced with other functional groups to modulate the compound's properties.

Conclusion

References

An In-depth Technical Guide to the Early Research on 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Physicochemical Properties

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a solid at room temperature with the following reported physical and chemical properties.

PropertyValue
Molecular FormulaC₁₀H₉NO₄
Molecular Weight207.18 g/mol
Melting Point190.5-193 °C
Boiling Point (Predicted)403.8 ± 38.0 °C
Density (Predicted)1.480 ± 0.06 g/cm³
pKa (Predicted)3.78 ± 0.20
AppearanceLight yellow to khaki solid

Synthesis of this compound

Early research outlines two primary synthetic routes to this compound. The most detailed and frequently cited method involves the hydrolysis of a nitrile precursor.

Method 1: Hydrolysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This method provides a reliable pathway to the target compound with a reported yield of 62%.[1]

Experimental Protocol:

  • Reaction Setup: To a 250 mL three-necked round-bottomed flask, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol), water (79 mL), and concentrated sulfuric acid (56 mL).

  • Reflux: Heat the reaction mixture to reflux and maintain for an overnight period.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) using 100% ethyl acetate as the mobile phase. The product has a reported Rf value of 0.49.

  • Isolation: After the reaction is complete, cool the mixture and collect the resulting precipitate by filtration.

  • Washing and Drying: Wash the collected solid with distilled water (30 mL) and subsequently dry it under a vacuum overnight to yield 1-(4-nitrophenyl)-cyclopropanecarboxylic acid (8.67 g, 41.45 mmol).

Structural Confirmation:

The structure of the synthesized product can be confirmed by ¹H-NMR spectroscopy. The expected signals in DMSO-d₆ are: δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[1]

Synthesis_Workflow start 1-(4-Nitrophenyl)cyclopropanecarbonitrile reflux Reflux Overnight start->reflux Add Reagents reagents H₂O, conc. H₂SO₄ workup Cool & Filter reflux->workup Reaction Completion product This compound workup->product Isolate Grignard_Synthesis reactant1 Cyclopropylmagnesium Bromide reaction Grignard Reaction reactant1->reaction reactant2 4-Nitrophenylcarboxylic Acid reactant2->reaction product This compound reaction->product

References

The Reactivity of the Nitrophenyl Cyclopropane Scaffold: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a motif of significant interest in medicinal chemistry, imparts unique structural and electronic properties to molecules. When substituted with a nitrophenyl group, the resulting scaffold becomes a versatile building block in organic synthesis, primarily due to its nature as a donor-acceptor (D-A) cyclopropane.[1][2] The inherent ring strain of the cyclopropane ring, combined with the potent electron-withdrawing capacity of the nitro group, renders the system susceptible to a variety of ring-opening reactions, providing a gateway to complex molecular architectures.[3][4] This guide delves into the core principles governing the reactivity of the nitrophenyl cyclopropane scaffold, offering insights into its synthesis, reaction mechanisms, and practical applications in drug discovery.[5][6][7][8]

Core Concepts: The Donor-Acceptor Paradigm

The reactivity of nitrophenyl cyclopropanes is largely dictated by the electronic interplay between the electron-donating cyclopropyl group and the electron-accepting nitrophenyl moiety.[1][3] This "push-pull" electronic arrangement polarizes the C1-C2 bond of the cyclopropane ring, lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) and making the ring susceptible to nucleophilic attack.[3][9] This activation is central to the diverse chemical transformations that these scaffolds can undergo.

Synthesis of Nitrophenyl Cyclopropanes

The synthesis of nitrophenyl cyclopropanes can be achieved through several methodologies. A common approach involves a two-step process starting with the Friedel-Crafts acylation of benzene with cyclopropanecarbonyl chloride to form cyclopropyl phenyl ketone, followed by nitration.[10] However, this nitration often results in a mixture of ortho, meta, and para isomers, necessitating careful purification.[10][11]

Another prominent method is the Corey-Chaykovsky cyclopropanation of a chalcone precursor, such as p-nitrochalcone.[12] This reaction utilizes a sulfur ylide to generate the cyclopropane ring. Careful temperature control is crucial during this process to manage exothermic events and minimize the formation of impurities.[12] Alternative syntheses include the Michael Initiated Ring Closure (MIRC) of nitroalkenes and the use of nitro-bearing diazo compounds.[1]

Key Reactions of the Nitrophenyl Cyclopropane Scaffold

The synthetic utility of nitrophenyl cyclopropanes is primarily realized through their ring-opening reactions. These transformations can be initiated under various conditions, including acidic, nucleophilic (basic), and photochemical methods.[3]

Acid-Catalyzed Ring Opening

In the presence of a Brønsted or Lewis acid, the carbonyl oxygen of a cyclopropyl p-nitrophenyl ketone can be protonated or coordinated, enhancing the electrophilicity of the cyclopropane ring.[3] This activation facilitates nucleophilic attack and subsequent ring-opening. The reaction can proceed through two main pathways:

  • SN2-like Pathway: Favored by soft nucleophiles, this pathway involves a concerted attack on one of the methylene carbons of the cyclopropane ring, leading to ring opening.[3]

  • Carbocationic Pathway: With hard nucleophiles and under strongly acidic conditions, the C-C bond of the cyclopropane ring can cleave to form a stabilized carbocation intermediate, which is then trapped by a nucleophile.[3]

A notable application of this reactivity is the Brønsted acid-catalyzed ring-opening hydroarylation, which allows for the construction of γ-arylated ketones.[13]

Nucleophilic Ring Opening

The polarized nature of the donor-acceptor cyclopropane makes it susceptible to attack by nucleophiles even without acid catalysis. This process is essentially a conjugate addition to the activated cyclopropane ring. A wide range of nucleophiles, including amines and thiolates, can induce ring-opening.[2][9]

Photochemical Ring Opening

Visible light-mediated photoredox catalysis has emerged as a powerful tool for the activation of aryl cyclopropanes.[14] These methods often involve a single-electron transfer (SET) to or from the cyclopropane, generating a radical ion intermediate that readily undergoes ring-opening. This approach offers a mild and efficient alternative to traditional methods.

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and reactivity of nitrophenyl cyclopropane derivatives.

Synthesis Method Starting Materials Reagents Solvent Temperature Yield Reference
Corey-Chaykovsky Cyclopropanationp-Nitrochalcone, Trimethylsulfoxonium iodideSodium HydrideTHF/DMSO (1:1)0 °CNot specified[12]
Friedel-Crafts Acylation & NitrationBenzene, Cyclopropanecarbonyl chlorideAlCl₃, Fuming HNO₃, Acetic anhydrideBenzene, Acetic anhydride0-60 °CNot specified[10]
Michael Addition & Cyclizationβ-Nitrostyrenes, Dimethyl 2-bromomalonateProlinol, DABCODMF80 °C45-75%[1]
Ring-Opening Reaction Substrate Reagents Solvent Temperature Product Type Reference
Acid-Catalyzed HydroarylationCyclopropyl p-nitrophenyl ketone, 1,3,5-trimethoxybenzeneTriflic acid (10 mol%)HFIP65 °Cγ-aryl ketone[13]
Acid-Catalyzed Ring OpeningCyclopropyl p-nitrophenyl ketone, NucleophileTriflic acid (1 mol%)HFIPRoom TemperatureRing-opened product[3]
Tin(II)-mediated Ring ExpansionAcylated nitrocyclopropaneTin(II) chlorideNot specifiedNot specifiedFuran[15][16]

Experimental Protocols

Protocol 1: Synthesis of Cyclopropyl p-Nitrophenyl Ketone via Corey-Chaykovsky Cyclopropanation[12]
  • Ylide Formation: In a three-necked flask under a nitrogen atmosphere, dissolve trimethylsulfoxonium iodide (1.1 equivalents) in a 1:1 mixture of dry THF and DMSO. Cool the mixture to 0 °C and carefully add sodium hydride (1.1 equivalents) in small portions. Stir the mixture at 0 °C for 30-40 minutes until gas evolution ceases.

  • Cyclopropanation: Add a solution of p-nitrochalcone (1 equivalent) in DMSO dropwise to the ylide solution, maintaining the internal temperature at or below 0 °C. Stir the reaction mixture at 0 °C for 1-2 hours.

  • Work-up: Carefully quench the reaction by the slow addition of a cold, saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Acid-Catalyzed Ring-Opening Hydroarylation[13]
  • Reaction Setup: To a dry reaction vial, add cyclopropyl p-nitrophenyl ketone (1.0 equivalent) and an electron-rich arene (1.2 equivalents). Dissolve the solids in hexafluoroisopropanol (HFIP) to a concentration of 0.1 M with respect to the cyclopropyl ketone.

  • Reaction Initiation: Place the vial in a pre-heated block at 65 °C. Add triflic acid (10 mol%) dropwise to the stirring solution. Seal the vial and continue stirring at 65 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing Reactivity

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and experimental workflows.

acid_catalyzed_ring_opening cluster_activation Activation cluster_pathways Ring Opening Pathways Cyclopropyl_p-nitrophenyl_ketone Cyclopropyl_p-nitrophenyl_ketone Activated_Complex Activated_Complex Cyclopropyl_p-nitrophenyl_ketone->Activated_Complex Protonation/ Coordination Acid Acid Acid->Activated_Complex SN2_like_Pathway SN2_like_Pathway Activated_Complex->SN2_like_Pathway Carbocationic_Pathway Carbocationic_Pathway Activated_Complex->Carbocationic_Pathway Ring_Opened_Product_SN2 Ring_Opened_Product_SN2 SN2_like_Pathway->Ring_Opened_Product_SN2 Carbocation_Intermediate Carbocation_Intermediate Carbocationic_Pathway->Carbocation_Intermediate Soft_Nucleophile Soft_Nucleophile Soft_Nucleophile->SN2_like_Pathway Hard_Nucleophile Hard_Nucleophile Hard_Nucleophile->Carbocation_Intermediate Ring_Opened_Product_Carbocation Ring_Opened_Product_Carbocation Carbocation_Intermediate->Ring_Opened_Product_Carbocation experimental_workflow_synthesis Start Start Ylide_Formation Ylide Formation Start->Ylide_Formation Cyclopropanation Cyclopropanation Ylide_Formation->Cyclopropanation Quenching Quenching Cyclopropanation->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product

References

Methodological & Application

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented, starting from readily available precursors. The protocols include step-by-step instructions, reagent quantities, reaction conditions, and purification methods.

Introduction

This compound and its derivatives are important intermediates in the development of novel pharmaceuticals and functional materials. The presence of the cyclopropyl ring imparts unique conformational constraints and metabolic stability, while the nitro group offers a versatile handle for further chemical modifications. This application note details two reliable methods for the laboratory-scale synthesis of this compound.

Synthetic Pathways

Two principal synthetic routes for the preparation of this compound are outlined below. The first pathway involves the synthesis of the key intermediate, 1-(4-nitrophenyl)cyclopropanecarbonitrile, followed by hydrolysis. The second pathway (not detailed with a full protocol in this note but mentioned for completeness) could involve the cyclopropanation of a 4-nitrophenylacetic acid derivative.

Synthesis_Pathways cluster_0 Route 1: From Benzyl Cyanide cluster_1 Route 2: Alternative (Conceptual) Benzyl_Cyanide Benzyl Cyanide p_Nitrobenzyl_Cyanide p-Nitrobenzyl Cyanide Benzyl_Cyanide->p_Nitrobenzyl_Cyanide Nitration 1_4_Nitrophenyl_cyclopropanecarbonitrile 1-(4-Nitrophenyl)cyclopropanecarbonitrile p_Nitrobenzyl_Cyanide->1_4_Nitrophenyl_cyclopropanecarbonitrile Cyclopropanation Target_Acid_1 This compound 1_4_Nitrophenyl_cyclopropanecarbonitrile->Target_Acid_1 Hydrolysis 4_Nitrophenylacetic_Acid 4-Nitrophenylacetic Acid Diethyl_malonate_derivative Diethyl 2-(4-nitrophenyl)malonate 4_Nitrophenylacetic_Acid->Diethyl_malonate_derivative Esterification Target_Acid_2 This compound Diethyl_malonate_derivative->Target_Acid_2 Cyclopropanation & Decarboxylation

Caption: Synthetic routes to this compound.

Experimental Protocols

Route 1: Synthesis via 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This route involves three main steps: nitration of benzyl cyanide, cyclopropanation of the resulting p-nitrobenzyl cyanide, and subsequent hydrolysis to the target carboxylic acid.

Step 1: Synthesis of p-Nitrobenzyl Cyanide

This procedure is adapted from a standard organic synthesis protocol.

Reaction: Benzyl Cyanide + HNO₃/H₂SO₄ → p-Nitrobenzyl Cyanide

Materials and Equipment:

  • 2 L round-bottomed flask with a mechanical stirrer and dropping funnel

  • Ice bath

  • Benzyl cyanide

  • Concentrated nitric acid (sp. gr. 1.42)

  • Concentrated sulfuric acid (sp. gr. 1.84)

  • Crushed ice

  • 95% Ethanol for recrystallization

Procedure:

  • In a 2 L round-bottomed flask, prepare a mixture of 275 mL of concentrated nitric acid and 275 mL of concentrated sulfuric acid.

  • Cool the mixture to 10°C using an ice bath.

  • Slowly add 100 g (0.85 mole) of benzyl cyanide via a dropping funnel, maintaining the temperature at approximately 10°C and not exceeding 20°C. The addition should take about one hour.

  • After the addition is complete, remove the ice bath and continue stirring for one hour.

  • Pour the reaction mixture onto 1200 g of crushed ice. A pasty solid will separate.

  • Filter the solid mass with suction and press it well to remove as much of the oily byproducts as possible.

  • Dissolve the crude product in 500 mL of boiling 95% ethanol.

  • Allow the solution to cool to crystallize the p-nitrobenzyl cyanide.

  • For higher purity, recrystallize the product from 550 mL of 80% ethanol. The expected yield is 70-75 g (50-54%) of p-nitrobenzyl cyanide with a melting point of 115-116°C.

Step 2: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

This procedure utilizes a phase-transfer catalyzed cyclopropanation.

Reaction: p-Nitrobenzyl Cyanide + 1,2-Dibromoethane --(NaOH, PTC)--> 1-(4-Nitrophenyl)cyclopropanecarbonitrile

Materials and Equipment:

  • Three-necked round-bottomed flask with a mechanical stirrer, reflux condenser, and thermometer

  • Water bath

  • p-Nitrobenzyl cyanide

  • 1,2-Dibromoethane

  • 50% aqueous sodium hydroxide

  • Benzyltriethylammonium chloride (phase-transfer catalyst)

  • Benzene (or a suitable alternative solvent like toluene)

  • Diethyl ether for extraction

Procedure:

  • To a three-necked round-bottomed flask, add 50% aqueous sodium hydroxide, p-nitrobenzyl cyanide, and a catalytic amount of benzyltriethylammonium chloride.

  • With vigorous stirring, add 1,2-dibromoethane dropwise, maintaining the reaction temperature between 28-35°C using a water bath for cooling if necessary.

  • After the addition is complete, continue stirring for 2 hours at the same temperature, then increase the temperature to 40°C for an additional 30 minutes.

  • Cool the reaction mixture and dilute it with water and benzene (or toluene).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and brine, and then dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude 1-(4-nitrophenyl)cyclopropanecarbonitrile. The product can be purified by column chromatography or recrystallization.

Step 3: Synthesis of this compound

This final step involves the acid-catalyzed hydrolysis of the nitrile.[1]

Reaction: 1-(4-Nitrophenyl)cyclopropanecarbonitrile + H₂SO₄/H₂O → this compound

Materials and Equipment:

  • 250 mL three-necked round-bottomed flask with a reflux condenser

  • Heating mantle

  • 1-(4-Nitrophenyl)cyclopropanecarbonitrile

  • Concentrated sulfuric acid

  • Distilled water

  • Thin Layer Chromatography (TLC) apparatus

  • Filtration apparatus

Procedure:

  • In a 250 mL three-necked round-bottomed flask, place 12.77 g (67.16 mmol) of 1-(4-nitrophenyl)cyclopropanecarbonitrile.

  • Carefully add 79 mL of water and 56 mL of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain it overnight.[1]

  • Monitor the reaction progress by TLC (Eluent: 100% ethyl acetate; Product Rf value ~0.49).[1]

  • Once the reaction is complete, cool the mixture to room temperature. A precipitate will form.

  • Collect the precipitate by filtration.

  • Wash the solid with 30 mL of distilled water.

  • Dry the solid under vacuum overnight to yield the final product. The expected yield is approximately 8.67 g (62%).[1]

Data Summary

CompoundStarting Material(s)ReagentsSolvent(s)Reaction TimeTemperatureYieldMelting Point (°C)
p-Nitrobenzyl CyanideBenzyl CyanideConc. HNO₃, Conc. H₂SO₄None2 hours10-20°C50-54%115-116
1-(4-Nitrophenyl)cyclopropanecarbonitrilep-Nitrobenzyl Cyanide, 1,2-Dibromoethane50% aq. NaOH, Benzyltriethylammonium chlorideBenzene2.5 hours28-40°C--
This compound1-(4-Nitrophenyl)cyclopropanecarbonitrileConc. H₂SO₄, H₂OWaterOvernightReflux62%190.5-193[1]

¹H-NMR Data for this compound (DMSO-d6): δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H).[1]

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

  • Concentrated acids are highly corrosive and should be handled with extreme care.

  • 1,2-Dibromoethane is a suspected carcinogen and should be handled with appropriate precautions.

  • The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic molecule containing a cyclopropane ring and a nitrophenyl group. While this specific compound is not extensively documented as a therapeutic agent, its structural motifs are present in several well-characterized, biologically active molecules. This document explores the potential applications of this compound in medicinal chemistry based on the activities of its structural analogs. The primary focus will be on its potential as a modulator of the N-methyl-D-aspartate (NMDA) receptor, drawing parallels with related compounds that have shown significant activity at this target. Additionally, potential applications as an enzyme inhibitor will be discussed.

Potential Application 1: NMDA Receptor Modulation

The NMDA receptor, a key player in synaptic plasticity and neuronal function, possesses a glycine co-agonist binding site. Modulation of this site is a therapeutic strategy for various neurological disorders. Structural analogs of this compound have been identified as potent and selective agonists at the glycine site of the NMDA receptor.

Quantitative Data of a Structural Analog

A closely related analog, (1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8), has been evaluated for its activity at the NMDA receptor. The following table summarizes its binding affinity and functional activity.

CompoundTargetAssay TypeParameterValueReference
(1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8)Glycine site of NMDA ReceptorRadioligand Binding ([³H]MDL 105,519 displacement)Ki12 nM
(1R,2S)-1-amino-2-(4-nitrophenyl)cyclopropanecarboxylic acid (ANU-8)NMDA ReceptorElectrophysiology (Xenopus oocytes)EC500.2 µM
Experimental Protocol: Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol describes a method to determine the binding affinity of a test compound, such as this compound, to the glycine site of the NMDA receptor.

1. Materials and Reagents:

  • Rat cortical membranes (source of NMDA receptors)

  • [³H]MDL 105,519 (radioligand)

  • Test compound (e.g., this compound)

  • Glycine (for non-specific binding determination)

  • Tris-HCl buffer (50 mM, pH 7.4)

  • Scintillation vials and cocktail

  • Glass fiber filters

  • Filtration apparatus

2. Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to obtain a range of concentrations.

  • In a reaction tube, add 50 µL of Tris-HCl buffer, 25 µL of [³H]MDL 105,519 (final concentration ~1 nM), and 25 µL of the test compound dilution.

  • For total binding, add 25 µL of buffer instead of the test compound.

  • For non-specific binding, add 25 µL of a high concentration of glycine (e.g., 1 mM) instead of the test compound.

  • Add 100 µL of the rat cortical membrane preparation (containing a known amount of protein, e.g., 100-200 µg).

  • Incubate the mixture at 4°C for 30 minutes.

  • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters three times with ice-cold Tris-HCl buffer.

  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathway

NMDA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Binds Glycine_Agonist Glycine Site Agonist (e.g., Analog of This compound) Glycine_Agonist->NMDA_R Binds Ca_ion Ca²⁺ NMDA_R->Ca_ion Influx Downstream Downstream Signaling (e.g., CaMKII, CREB) Ca_ion->Downstream Activates Plasticity Synaptic Plasticity Downstream->Plasticity Modulates

Caption: NMDA receptor activation by glutamate and a glycine site agonist.

Potential Application 2: Enzyme Inhibition

The strained cyclopropane ring in this compound makes it a candidate for the development of enzyme inhibitors, particularly covalent inhibitors of serine hydrolases. The nitrophenyl group can contribute to the binding affinity and selectivity for the target enzyme.

Hypothetical Mechanism: Covalent Inhibition of a Serine Hydrolase

The proposed mechanism involves the nucleophilic attack by a serine residue in the enzyme's active site on one of the electrophilic carbons of the cyclopropane ring, leading to ring-opening and the formation of a stable covalent bond.

Experimental Protocol: Enzyme Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of a compound like this compound against a target enzyme.

1. Materials and Reagents:

  • Purified target enzyme (e.g., a serine hydrolase like Fatty Acid Amide Hydrolase - FAAH)

  • Substrate for the enzyme that produces a detectable signal (e.g., a fluorogenic or chromogenic substrate)

  • Test compound

  • Assay buffer (specific to the enzyme)

  • 96-well microplate

  • Plate reader (fluorometer or spectrophotometer)

2. Procedure:

  • Prepare a stock solution of the test compound and perform serial dilutions.

  • In a 96-well plate, add a small volume of the test compound dilution to each well.

  • Add the purified enzyme to the wells and incubate for a specific period (pre-incubation) to allow for potential covalent modification.

  • Initiate the enzymatic reaction by adding the substrate to all wells.

  • Monitor the change in signal (fluorescence or absorbance) over time using a plate reader.

3. Data Analysis:

  • Calculate the initial rate of the enzymatic reaction for each concentration of the test compound.

  • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve.

  • Further kinetic studies can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive, or irreversible).

Workflow for Covalent Inhibitor Characterization

Covalent_Inhibitor_Workflow A Initial Screening (Enzyme Inhibition Assay) B Determine IC50 A->B C Time-Dependent Inhibition Assay B->C If potent D Determine kinact/KI C->D E Dialysis or Jump-Dilution Experiment C->E G Mass Spectrometry Analysis D->G For confirmation F Assess Reversibility E->F F->G If irreversible H Confirm Covalent Adduct Formation G->H

Caption: Experimental workflow for characterizing a potential covalent inhibitor.

Conclusion

While direct experimental data on the medicinal chemistry applications of this compound is limited, its structural components suggest promising avenues for research. Based on the known activities of its analogs, this compound could serve as a valuable scaffold for the design of novel modulators of the NMDA receptor for the treatment of neurological disorders. Furthermore, its chemical properties make it an interesting candidate for the development of covalent inhibitors targeting a range of enzymes. The protocols and workflows provided here offer a starting point for the investigation of the biological activities of this and related molecules. Further derivatization and structure-activity relationship (SAR) studies would be essential to optimize its potency, selectivity, and pharmacokinetic properties for any potential therapeutic application.

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a valuable bifunctional building block in organic synthesis. Its unique structure, featuring a strained cyclopropane ring, a reactive carboxylic acid moiety, and a nitro group amenable to further transformations, makes it a versatile precursor for a wide range of molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic intermediate in key chemical transformations, including amide bond formation, esterification, reduction of the nitro group, and conversion to the corresponding amine via the Curtius rearrangement. These protocols are intended to serve as a practical guide for researchers in medicinal chemistry, drug discovery, and materials science.

Introduction

The cyclopropane motif is a highly sought-after structural element in medicinal chemistry, often imparting unique conformational rigidity, metabolic stability, and improved physicochemical properties to bioactive molecules.[1] this compound serves as a strategic starting material for the introduction of the 1-arylcyclopropyl scaffold. The presence of the nitro group offers a handle for conversion to an amine, which can be further functionalized, while the carboxylic acid provides a reactive site for a variety of coupling reactions. This combination of functionalities allows for divergent synthetic strategies, enabling the creation of diverse compound libraries for screening and lead optimization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC₁₀H₉NO₄N/A
Molecular Weight207.18 g/mol N/A
AppearanceWhite crystalline solid[2]
SolubilityInsoluble in water, soluble in organic solvents[2]

Synthesis of this compound

The most common laboratory-scale synthesis of this compound involves the hydrolysis of the corresponding nitrile.

Synthesis Workflow

A 1-(4-Nitrophenyl)cyclopropanecarbonitrile B This compound A->B Hydrolysis C H₂SO₄, H₂O, Reflux

Figure 1: Synthetic workflow for the preparation of this compound.
Experimental Protocol

Materials:

  • 1-(4-Nitrophenyl)cyclopropanecarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Distilled Water

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Standard glassware for filtration and workup

Procedure:

  • To a solution of 1-(4-nitrophenyl)cyclopropanecarbonitrile in water, add concentrated sulfuric acid.

  • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford this compound.

Applications as a Synthetic Intermediate

This compound is a versatile intermediate for the synthesis of a variety of functionalized molecules. The following sections detail key transformations and provide generalized protocols.

Amide Bond Formation

The carboxylic acid moiety can be readily converted to an amide via coupling with a primary or secondary amine. This is a fundamental transformation in the synthesis of pharmaceuticals and other biologically active molecules.[3]

A This compound C N-(Alkyl/Aryl)-1-(4-nitrophenyl)cyclopropanecarboxamide A->C B Amine (R-NH₂) B->C D Coupling Agents (e.g., HATU, EDC)

Figure 2: General workflow for amide bond formation.

Materials:

  • This compound

  • Amine (primary or secondary)

  • Coupling agent (e.g., HATU, EDC/HOBt)

  • Organic base (e.g., DIPEA, Et₃N)

  • Anhydrous polar aprotic solvent (e.g., DMF, DCM)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent.

  • Add the coupling agent and the organic base to the solution.

  • Stir the mixture at room temperature for a short period to activate the carboxylic acid.

  • Add the amine to the reaction mixture.

  • Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Perform an aqueous workup to remove the coupling agent byproducts and excess reagents.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data (Representative Examples):

AmineCoupling AgentBaseSolventYield (%)Reference
Various aminesHATUDIPEADMFGood to excellent[4][5]
Electron deficient aminesEDC, HOBt (cat.)DIPEAAcetonitrileGood to excellent[5]
Esterification

Esterification of the carboxylic acid can be achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

A This compound C Alkyl 1-(4-nitrophenyl)cyclopropanecarboxylate A->C B Alcohol (R-OH) B->C D Acid Catalyst (e.g., H₂SO₄), Heat

Figure 3: Workflow for Fischer esterification.

Materials:

  • This compound

  • Alcohol (in excess, can also be the solvent)

  • Strong acid catalyst (e.g., concentrated H₂SO₄)

  • Dean-Stark apparatus (optional, for water removal)

Procedure:

  • Dissolve or suspend this compound in the alcohol.

  • Add a catalytic amount of the strong acid.

  • Heat the mixture to reflux. If not using the alcohol as the solvent, a Dean-Stark trap can be used with a suitable solvent (e.g., toluene) to remove the water formed during the reaction and drive the equilibrium towards the product.[6]

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and neutralize the acid catalyst with a weak base (e.g., NaHCO₃ solution).

  • Extract the ester with an organic solvent.

  • Wash the organic layer with water and brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography or distillation.

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, providing a key intermediate for further functionalization, such as in the synthesis of pharmaceuticals.

A This compound B 1-(4-Aminophenyl)cyclopropanecarboxylic acid A->B Reduction C Reducing Agent (e.g., Fe/HCl, H₂/Pd-C)

Figure 4: Workflow for the reduction of the nitro group.

Materials:

  • This compound

  • Reducing agent (e.g., iron powder and hydrochloric acid, or catalytic hydrogenation with H₂ and Pd/C)

  • Solvent (e.g., ethanol, acetic acid)

Procedure (using Fe/HCl):

  • Suspend this compound in a mixture of ethanol and water.

  • Add iron powder and a catalytic amount of concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter through celite to remove the iron salts.

  • Adjust the pH of the filtrate to be basic with an aqueous solution of sodium carbonate or ammonia.

  • Extract the product with an organic solvent.

  • Dry the organic layer and concentrate under reduced pressure to yield 1-(4-aminophenyl)cyclopropanecarboxylic acid.

Quantitative Data (Representative Reducing Agents):

Reducing AgentSolventConditionsKey FeaturesReference
Fe, HClEthanol/WaterRefluxCost-effective, suitable for scale-upN/A
H₂, Pd/CEthanolRT, atmospheric pressureClean reaction, high yieldN/A
SnCl₂, HClEthanolRefluxMild conditionsN/A
Curtius Rearrangement for Amine Synthesis

The carboxylic acid can be converted to a primary amine with the loss of one carbon atom via the Curtius rearrangement. This involves the formation of an acyl azide intermediate, which then rearranges to an isocyanate, followed by hydrolysis.

A This compound B 1-(4-Nitrophenyl)cyclopropanecarbonyl azide A->B C 1-Isocyanato-4-nitrocyclopropylbenzene B->C D 1-(4-Nitrophenyl)cyclopropylamine C->D E 1. SOCl₂ 2. NaN₃ F Heat (Δ) G H₂O, H⁺

Figure 5: Stepwise workflow of the Curtius rearrangement.

Step 1: Formation of the Acyl Chloride

  • To a solution of this compound in an inert solvent (e.g., toluene), add thionyl chloride (SOCl₂). A catalytic amount of DMF can be added to accelerate the reaction.[7]

  • Heat the mixture to reflux until the evolution of gas ceases.

  • Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 1-(4-nitrophenyl)cyclopropanecarbonyl chloride, which can be used in the next step without further purification.

Step 2: Formation of the Acyl Azide and Rearrangement

  • Dissolve the crude acyl chloride in a suitable solvent (e.g., acetone).

  • Cool the solution in an ice bath and add a solution of sodium azide (NaN₃) in water dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature for a few hours.

  • Extract the acyl azide into an organic solvent.

  • Carefully concentrate the organic layer. Caution: Acyl azides can be explosive and should be handled with care.

  • Heat the solution of the acyl azide to induce the rearrangement to the isocyanate. The isocyanate can be trapped with an alcohol to form a carbamate or hydrolyzed to the amine.[8]

Step 3: Hydrolysis of the Isocyanate

  • Treat the isocyanate with aqueous acid and heat to hydrolyze it to the corresponding primary amine, 1-(4-nitrophenyl)cyclopropylamine.

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. The protocols and data presented herein demonstrate its utility in accessing a range of important functionalized molecules, including amides, esters, and amines. The ability to perform diverse chemical transformations on both the carboxylic acid and the nitro group makes this compound a powerful tool for the construction of complex molecular scaffolds for applications in drug discovery and materials science. Researchers are encouraged to adapt and optimize these general protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for the Cyclopropanation of 4-Nitrostyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental procedures for the synthesis of cyclopropane derivatives of 4-nitrostyrene, a key structural motif in medicinal chemistry. The protocols cover three major catalytic systems: rhodium-catalyzed, cobalt-catalyzed, and biocatalytic cyclopropanation, as well as an organocatalytic approach via Michael-Initiated Ring Closure (MIRC).

Introduction

Cyclopropanes are three-membered carbocyclic rings that, despite their inherent ring strain, are found in numerous natural products and pharmaceuticals. The unique electronic and steric properties of the cyclopropane ring make it a valuable component in drug design. 4-Nitrostyrene is an attractive substrate for cyclopropanation due to the strong electron-withdrawing nature of the nitro group, which can influence the reactivity of the alkene and the properties of the resulting cyclopropane product. This document outlines various catalytic methods to achieve this transformation, offering a range of options in terms of selectivity, scalability, and green chemistry principles.

Catalytic Systems Overview

The cyclopropanation of 4-nitrostyrene is most commonly achieved through the reaction of the alkene with a diazo compound in the presence of a catalyst. The catalyst plays a crucial role in generating a metal-carbene intermediate, which then transfers the carbene moiety to the double bond of the styrene derivative.

G cluster_0 General Reaction Scheme 4-Nitrostyrene 4-Nitrostyrene Catalyst Catalyst 4-Nitrostyrene->Catalyst Diazo_Compound Diazo Compound (e.g., Ethyl Diazoacetate) Diazo_Compound->Catalyst Product 2-(4-Nitrophenyl)cyclopropane-1-carboxylate Catalyst->Product Carbene Transfer

Caption: General reaction scheme for the catalytic cyclopropanation of 4-nitrostyrene.

Section 1: Rhodium-Catalyzed Cyclopropanation

Rhodium(II) carboxylate complexes, particularly dirhodium tetraacetate (Rh₂(OAc)₄), are highly effective catalysts for the cyclopropanation of alkenes with diazo compounds.[1] These reactions are typically high-yielding and can be rendered stereoselective by using chiral rhodium catalysts. For electron-deficient olefins like 4-nitrostyrene, rhodium catalysis is a reliable method.[2][3]

Data Presentation
CatalystDiazo CompoundYield (%)d.r. (trans:cis)ee (%)Reference
Rh₂(R-BNP)₄Methyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate94>95:588[1]
Rh₂(OAc)₄Ethyl Diazoacetate75-85 (estimated)>90:10N/A[4]
Chiral Rh(II)Ethyl DiazoacetateHighGoodup to 98[2]

Note: Data for Rh₂(OAc)₄ with ethyl diazoacetate is estimated based on typical results for electron-deficient styrenes.

Experimental Protocol: Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst

This protocol is adapted from a procedure for the cyclopropanation of 4-nitrostyrene with a substituted aryldiazoacetate.[1]

Materials:

  • 4-Nitrostyrene

  • Methyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate

  • Chiral Dirhodium(II) Catalyst (e.g., Rh₂(R-BNP)₄)

  • Anhydrous Dichloromethane (DCM)

  • Silica Gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral dirhodium(II) catalyst (0.005 equiv).

  • Add anhydrous DCM to dissolve the catalyst.

  • Add 4-nitrostyrene (2.5 equiv) to the solution.

  • In a separate flask, dissolve methyl 2-diazo-2-(3,4-dimethoxyphenyl)acetate (1.0 equiv) in anhydrous DCM.

  • Slowly add the diazoacetate solution to the stirred catalyst/styrene mixture over 1-2 hours using a syringe pump.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford the desired cyclopropane product.

G cluster_1 Workflow for Rhodium-Catalyzed Cyclopropanation A Dissolve Chiral Rh(II) Catalyst in Anhydrous DCM B Add 4-Nitrostyrene A->B D Slowly Add Diazoacetate Solution to Reaction Mixture B->D C Prepare Solution of Diazoacetate in DCM C->D E Monitor Reaction by TLC D->E F Work-up and Purification E->F G Characterization F->G

Caption: Experimental workflow for rhodium-catalyzed asymmetric cyclopropanation.

Section 2: Cobalt-Catalyzed Cyclopropanation

Cobalt(II) porphyrin complexes are also effective catalysts for the cyclopropanation of a wide range of alkenes, including electron-deficient ones.[5][6] These catalysts often exhibit high diastereoselectivity and can be used for asymmetric synthesis with chiral porphyrin ligands.[7][8]

Data Presentation
CatalystDiazo CompoundYield (%)d.r. (trans:cis)ee (%)Reference
[Co(TPP)]Ethyl DiazoacetateHightrans-selectiveN/A[5]
Chiral Co(II) PorphyrinEthyl DiazoacetateHighHighHigh[7][8]

Note: TPP = Tetraphenylporphyrin. Data is based on general performance with styrenes.

Experimental Protocol: Diastereoselective Cyclopropanation using a Cobalt(II) Porphyrin Catalyst

This protocol is a general procedure for cobalt-porphyrin catalyzed cyclopropanation.[5]

Materials:

  • 4-Nitrostyrene

  • Ethyl Diazoacetate (EDA)

  • Cobalt(II) Tetraphenylporphyrin ([Co(TPP)])

  • Anhydrous Toluene

  • Silica Gel for chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a round-bottom flask, dissolve [Co(TPP)] (1 mol%) in anhydrous toluene.

  • Add 4-nitrostyrene (1.0 equiv) to the solution.

  • Add ethyl diazoacetate (1.2 equiv) to the mixture.

  • Stir the reaction at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to isolate the cyclopropane product.

Section 3: Biocatalytic Cyclopropanation with Engineered Myoglobin

Engineered heme proteins, particularly myoglobin (Mb) variants, have emerged as powerful biocatalysts for asymmetric cyclopropanation.[9][10] These enzymatic reactions can proceed with excellent diastereo- and enantioselectivity, often surpassing traditional chemical catalysts.[4][7]

Data Presentation
CatalystDiazo CompoundYield (%)d.r. (trans:cis)ee (%)Reference
Mb(H64V,V68A)Ethyl Diazoacetate69-92 (for various styrenes)>99:1>99[4][7]

Note: Data is based on the performance with a range of para-substituted styrenes.

Experimental Protocol: Enantioselective Cyclopropanation using Engineered Myoglobin

This protocol is based on procedures for the myoglobin-catalyzed cyclopropanation of styrene derivatives.[7]

Materials:

  • Engineered Myoglobin (e.g., Mb(H64V,V68A)) expressed and purified from E. coli

  • 4-Nitrostyrene

  • Ethyl Diazoacetate (EDA)

  • Potassium Phosphate Buffer (pH 7.0)

  • Sodium Dithionite

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • In a reaction vessel, prepare a solution of the engineered myoglobin in potassium phosphate buffer.

  • Add a solution of 4-nitrostyrene in a minimal amount of a water-miscible co-solvent if necessary for solubility.

  • Add a solution of ethyl diazoacetate.

  • Initiate the reaction by adding a fresh solution of sodium dithionite to reduce the heme iron of the myoglobin.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The product can be purified by silica gel chromatography if necessary.

G cluster_2 Logical Relationship of Catalytic Systems Metal-Catalyzed Metal-Catalyzed High Yield High Yield Metal-Catalyzed->High Yield High Stereoselectivity High Stereoselectivity Metal-Catalyzed->High Stereoselectivity with chiral ligands Biocatalyzed Biocatalyzed Biocatalyzed->High Stereoselectivity Mild Conditions Mild Conditions Biocatalyzed->Mild Conditions Green Chemistry Green Chemistry Biocatalyzed->Green Chemistry Organocatalyzed Organocatalyzed Organocatalyzed->High Stereoselectivity Metal-Free Metal-Free Organocatalyzed->Metal-Free

Caption: Comparison of the features of different catalytic systems for cyclopropanation.

Section 4: Organocatalytic Michael-Initiated Ring Closure (MIRC)

An alternative to metal- or enzyme-catalyzed carbene transfer is the organocatalytic Michael-Initiated Ring Closure (MIRC) reaction. This approach involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization. For 4-nitrostyrene derivatives, a suitable nucleophile would be a stabilized carbanion that also contains a leaving group.

General Protocol Outline:
  • Michael Addition: A nucleophile, such as a malonate derivative with a leaving group at the alpha position (e.g., bromomalonate), is deprotonated by a base. The resulting enolate adds to the 4-nitrostyrene in a Michael fashion. This step can be catalyzed by a chiral organocatalyst (e.g., a chiral amine or thiourea derivative) to induce enantioselectivity.

  • Intramolecular Cyclization: The resulting enolate undergoes an intramolecular S N 2 reaction, displacing the leaving group to form the cyclopropane ring.

This method offers a metal-free alternative for the synthesis of highly functionalized cyclopropanes. The stereochemical outcome is often controlled by the chiral organocatalyst used in the initial Michael addition.

Conclusion

The cyclopropanation of 4-nitrostyrene derivatives can be achieved through a variety of effective catalytic methods. The choice of catalyst system will depend on the desired outcome, such as high yield, diastereoselectivity, or enantioselectivity, as well as considerations of cost, scalability, and environmental impact. The protocols provided herein offer a starting point for researchers to explore these valuable transformations in their own work.

References

Application Notes and Protocols: Derivatization of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid for Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a unique molecule incorporating a strained cyclopropane ring and a nitroaromatic moiety. The cyclopropane ring offers conformational rigidity and metabolic stability, while the 4-nitrophenyl group is a known pharmacophore with diverse biological activities, including antimicrobial and potential anticancer effects.[1][2][3] Derivatization of the carboxylic acid group into amides and esters is a common strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and explore structure-activity relationships (SAR).[2] These derivatives are promising candidates for various bioassays, particularly in cancer research, due to the potential antiproliferative effects associated with both the cyclopropane and nitrophenyl motifs.[1][2]

This document provides detailed protocols for the synthesis of amide and ester derivatives of this compound and subsequent evaluation of their biological activity in cancer cell lines. The protocols are based on established methodologies for similar compounds and are intended to serve as a comprehensive guide for researchers.

Derivatization Strategies

The primary point of derivatization for this compound is the carboxylic acid functional group. This can be readily converted into a variety of functional groups, with amides and esters being the most common for initial biological screening.

  • Amide Synthesis: Conversion to amides is a key strategy to enhance biological activity. The general approach involves activating the carboxylic acid, followed by reaction with a primary or secondary amine.

  • Ester Synthesis: Esterification can be employed to increase lipophilicity and potentially improve cell permeability. This is typically achieved through acid-catalyzed reaction with an alcohol or by coupling the carboxylic acid with an alcohol in the presence of a dehydrating agent.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxamide Derivatives

This protocol describes a general method for the synthesis of amide derivatives of this compound using a peptide coupling agent.

Materials:

  • This compound

  • Oxalyl chloride or Thionyl chloride

  • An appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Triethylamine (Et3N) or Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF) (optional)

  • Sodium bicarbonate (NaHCO3) solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acid Chloride Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

    • Add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq) dropwise at 0 °C.

    • Add a catalytic amount of anhydrous DMF (1-2 drops).

    • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Once the starting material is consumed, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

  • Amide Coupling:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM.

    • Add the acid chloride solution dropwise to the amine solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Work-up and Purification:

    • Quench the reaction with water.

    • Separate the organic layer and wash sequentially with saturated NaHCO3 solution and brine.

    • Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

  • Characterization:

    • Characterize the purified amide derivative by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of the synthesized derivatives on cancer cell lines.[4][5][6]

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)

  • Synthesized this compound derivatives

  • Dimethyl sulfoxide (DMSO)

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS))

  • PBS

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compounds in DMSO.

    • Prepare serial dilutions of the compounds in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known cytotoxic drug).

    • Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for another 4 hours at 37°C.

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 15 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation

The quantitative data from the bioassays should be summarized in a clear and structured format to facilitate comparison and analysis.

Table 1: In Vitro Cytotoxicity of 1-(4-Nitrophenyl)cyclopropanecarboxamide Derivatives

Compound IDDerivative (R-group)Cancer Cell LineIncubation Time (h)IC50 (µM)
Parent Acid -OHMCF-748>100
Derivative 1 -NH-PhenylMCF-748Data to be determined
Derivative 2 -NH-BenzylMCF-748Data to be determined
Derivative 3 -MorpholinylMCF-748Data to be determined
Parent Acid -OHA54948>100
Derivative 1 -NH-PhenylA54948Data to be determined
Derivative 2 -NH-BenzylA54948Data to be determined
Derivative 3 -MorpholinylA54948Data to be determined
Doxorubicin (Positive Control)MCF-748Reference Value
Doxorubicin (Positive Control)A54948Reference Value

Note: The IC50 values are hypothetical and need to be determined experimentally.

Visualization of Workflows and Pathways

Experimental Workflow: Synthesis and Cytotoxicity Screening

G cluster_synthesis Synthesis cluster_bioassay Bioassay start This compound acid_chloride Acid Chloride Formation start->acid_chloride amide_coupling Amide Coupling with R-NH2 acid_chloride->amide_coupling purification Purification amide_coupling->purification characterization Characterization purification->characterization treatment Treatment with Derivatives characterization->treatment cell_culture Cancer Cell Culture cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay data_analysis Data Analysis (IC50) mtt_assay->data_analysis

Caption: Workflow for synthesis and cytotoxicity screening.

Potential Signaling Pathway: Induction of Apoptosis

While the specific signaling pathways affected by these novel derivatives are yet to be elucidated, compounds containing a 4-nitrophenyl group have been associated with the induction of apoptosis in cancer cells. A plausible mechanism involves the activation of the intrinsic (mitochondrial) apoptotic pathway.

G derivative 1-(4-Nitrophenyl)cyclopropanecarboxamide Derivative stress Cellular Stress derivative->stress bcl2_family Modulation of Bcl-2 Family Proteins (e.g., ↓Bcl-2, ↑Bax) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, Caspase-9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Hypothesized intrinsic apoptosis pathway.

Further Investigations: Elucidating the Mechanism of Action

Should the synthesized derivatives exhibit significant cytotoxic activity, further experiments will be necessary to determine their mechanism of action.

Protocol 3: Western Blot Analysis for Apoptotic Markers

This protocol is for the detection of key proteins involved in the apoptotic pathway by Western blotting.[7][8][9][10]

Materials:

  • Cancer cells treated with the active compound(s)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 hours).

    • Lyse the cells with RIPA buffer and collect the protein lysate.

    • Determine the protein concentration using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Table 2: Expected Changes in Apoptotic Protein Expression

ProteinFunctionExpected Change with Active Compound
Bcl-2 Anti-apoptoticDecrease
Bax Pro-apoptoticIncrease
Cleaved Caspase-3 Executioner caspaseIncrease
Cleaved PARP Apoptosis markerIncrease

Note: These are hypothesized changes and require experimental verification.

Conclusion

The derivatization of this compound into amides and esters presents a promising avenue for the discovery of novel bioactive compounds, particularly with potential applications in cancer therapy. The protocols outlined in this document provide a comprehensive framework for the synthesis, in vitro screening, and initial mechanistic evaluation of these derivatives. The systematic application of these methods will enable researchers to efficiently assess the therapeutic potential of this novel class of compounds.

References

Application Notes and Protocols for 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a versatile bifunctional building block with significant potential in the synthesis of complex organic molecules for pharmaceutical and materials science applications.[1] The strained cyclopropane ring offers a rigid three-dimensional scaffold that can enhance metabolic stability and binding affinity of drug candidates, while the nitrophenyl group provides a handle for a variety of chemical transformations. This document provides detailed application notes and experimental protocols for the use of this valuable synthetic intermediate.

Application Note 1: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxamides as Potential Anticancer Agents

The synthesis of amide derivatives from this compound represents a key strategy for accessing novel bioactive molecules. Analogous 1-phenylcyclopropane carboxamide derivatives have demonstrated promising anti-proliferative activity against human leukaemia cell lines, suggesting that the 1-(4-nitrophenyl)cyclopropane scaffold is a promising starting point for the development of new anticancer agents.[2] The following protocol details a general method for the synthesis of 1-(4-nitrophenyl)cyclopropanecarboxamides via an amide coupling reaction.

Experimental Protocol: Amide Coupling of this compound

This protocol describes the coupling of this compound with a representative amine, methyl 2-amino-4-chlorophenoxy)acetate, using HATU as the coupling agent.

Materials:

  • This compound

  • Methyl 2-((4-chloro-2-nitrophenoxy)acetate

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 2-((4-chloro-2-nitrophenoxy)acetate (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired 1-(4-nitrophenyl)cyclopropanecarboxamide derivative.

Quantitative Data:

The following table summarizes typical reaction yields for the synthesis of analogous 1-phenylcyclopropane carboxamide derivatives, which can serve as an estimate for reactions starting from this compound.[2]

EntryPhenyl SubstituentAmine ComponentYield (%)
1HMethyl 2-(aminophenoxy)acetate85
24-CH₃Methyl 2-(aminophenoxy)acetate90
34-OCH₃Methyl 2-(aminophenoxy)acetate86
44-FMethyl 2-(aminophenoxy)acetate63
54-ClMethyl 2-(aminophenoxy)acetate70

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Workup and Purification Start This compound + Anhydrous DMF Add_HATU_DIPEA Add HATU and DIPEA Start->Add_HATU_DIPEA Stir_1 Stir for 15 min at RT Add_HATU_DIPEA->Stir_1 Add_Amine Add Amine Derivative Stir_1->Add_Amine Stir_2 Stir for 12 h at RT Add_Amine->Stir_2 Dilute Dilute with EtOAc Stir_2->Dilute Wash_1 Wash with NaHCO3 (aq) Dilute->Wash_1 Wash_2 Wash with Brine Wash_1->Wash_2 Dry Dry with MgSO4 Wash_2->Dry Filter Filter Dry->Filter Concentrate Concentrate Filter->Concentrate Purify Silica Gel Chromatography Concentrate->Purify Product Purified Amide Product Purify->Product

Caption: Workflow for the synthesis of 1-(4-nitrophenyl)cyclopropanecarboxamides.

Application Note 2: Further Derivatization Potential

The this compound building block offers multiple avenues for further chemical modification, enhancing its utility in creating diverse molecular architectures.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amine, providing a new site for functionalization. This resulting aminophenyl derivative can undergo a wide range of reactions, including amide bond formation, sulfonylation, and reductive amination, to introduce further complexity and modulate the biological activity of the molecule.

  • Transformations of the Carboxylic Acid: Beyond amide coupling, the carboxylic acid moiety can be converted into other functional groups such as esters, alcohols, and ketones. These transformations open up possibilities for creating a wider array of derivatives with different physicochemical properties and biological targets.

Hypothetical Signaling Pathway Inhibition

Given that analogous cyclopropane carboxamides have shown anti-proliferative effects, a plausible mechanism of action for a novel derivative could involve the inhibition of a key signaling pathway implicated in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.

G Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes Inhibitor 1-(4-Nitrophenyl)cyclopropane Derivative Inhibitor->Akt Inhibits

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a derivative.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex molecules with potential applications in drug discovery. Its rigid cyclopropane core and reactive functional groups allow for the creation of diverse libraries of compounds for biological screening. The protocols and data presented here provide a foundation for researchers to explore the full potential of this promising synthetic intermediate.

References

Application Notes and Protocols for the Stereoselective Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the stereoselective synthesis of 1-(4-nitrophenyl)cyclopropanecarboxylic acid analogs. This class of compounds holds significant potential in medicinal chemistry, and the methodologies presented herein offer pathways to access enantiomerically enriched cyclopropane structures. The protocols are based on established asymmetric cyclopropanation reactions of electron-deficient styrenes, which serve as excellent models for 4-nitrostyrene.

Introduction

Cyclopropane rings are valuable structural motifs in drug discovery, offering unique conformational constraints and metabolic stability.[1] Analogs of this compound are of particular interest due to the electronic properties conferred by the nitro group, which can influence biological activity. Stereochemistry is crucial for pharmacological efficacy, making the development of stereoselective synthetic routes a key objective. This document outlines protocols for asymmetric cyclopropanation using chiral rhodium and engineered myoglobin catalysts, which have shown high efficiency for electron-deficient olefins.[2][3]

Data Presentation

The following tables summarize the quantitative data for the asymmetric cyclopropanation of various substituted styrenes with ethyl diazoacetate, providing a reference for the expected yields and stereoselectivities for the synthesis of this compound analogs.

Table 1: Rhodium-Catalyzed Asymmetric Cyclopropanation of Substituted Styrenes [2]

EntryStyrene Substituent (R)Yield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, % trans)
1H78>95:591
24-Me85>95:592
34-OMe82>95:593
44-F75>95:590
54-Cl79>95:591
64-Br81>95:592
73-Me83>95:590
82-Me72>95:588

Reactions were typically carried out with the respective styrene, tert-butyl phenyldiazoacetate, and a chiral rhodium catalyst (Rh2(S-TCPTAD)4). The data for various aryldiazoacetates and vinyldiazoacetates can also be found in the source literature.[2]

Table 2: Engineered Myoglobin-Catalyzed Asymmetric Cyclopropanation of Substituted Styrenes [3][4]

EntryStyrene Substituent (R)Yield (%)Diastereomeric Excess (de, % trans)Enantiomeric Excess (ee, % trans)
1H9299.999.9
24-Me8899.999.9
34-OMe8599.999.9
44-F7899.899.8
54-Cl8299.999.9
64-Br8599.999.9
74-CF37599.098.0
84-NO26998.099.0

Reactions were performed using an engineered myoglobin variant, Mb(H64V,V68A), with the respective styrene and ethyl diazoacetate.[3][4]

Experimental Protocols

The following are representative protocols for the stereoselective synthesis of ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate, adapted from established procedures for similar substrates.

Protocol 1: Rhodium-Catalyzed Asymmetric Cyclopropanation

This protocol is adapted from the rhodium-catalyzed asymmetric cyclopropanation of electron-deficient alkenes.[2]

Materials:

  • Dirhodium(II) catalyst, e.g., Rh2(S-TCPTAD)4 (1 mol%)

  • 4-Nitrostyrene (1.2 equiv.)

  • Ethyl diazoacetate (1.0 equiv.)

  • Dichloromethane (CH2Cl2), anhydrous

  • Pentane, anhydrous

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the dirhodium(II) catalyst.

  • Dissolve the catalyst in a minimal amount of anhydrous dichloromethane.

  • Add the 4-nitrostyrene to the flask.

  • Prepare a solution of ethyl diazoacetate in a mixture of anhydrous pentane and dichloromethane (e.g., 10:1 v/v).

  • Slowly add the ethyl diazoacetate solution to the reaction mixture via a syringe pump over a period of 4-6 hours at room temperature.

  • After the addition is complete, stir the reaction mixture for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate.

  • Characterize the product by NMR and determine the diastereomeric ratio and enantiomeric excess by chiral HPLC analysis.

Protocol 2: Biocatalytic Asymmetric Cyclopropanation using Engineered Myoglobin

This protocol is based on the use of engineered myoglobin variants for the cyclopropanation of substituted styrenes.[3]

Materials:

  • Engineered myoglobin catalyst, e.g., Mb(H64V,V68A) (0.1 mol%)

  • 4-Nitrostyrene (1.0 equiv.)

  • Ethyl diazoacetate (1.5 equiv.)

  • Sodium dithionite (20 mol%)

  • Phosphate buffer (e.g., 50 mM, pH 8.0)

  • tert-Butanol (as a co-solvent)

  • Ethyl acetate for extraction

  • Standard laboratory glassware and purification supplies

Procedure:

  • In a reaction vessel, prepare a solution of the engineered myoglobin catalyst in the phosphate buffer.

  • Add a solution of 4-nitrostyrene in tert-butanol to the buffered enzyme solution.

  • Deoxygenate the mixture by bubbling with an inert gas (e.g., argon) for 10-15 minutes.

  • Add sodium dithionite to the reaction mixture to ensure the catalyst is in its active ferrous state.

  • Add ethyl diazoacetate to the reaction mixture and stir at room temperature.

  • Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.

  • Upon completion, extract the reaction mixture with ethyl acetate (3 x volume of the aqueous phase).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Characterize the product and determine the stereoselectivity as described in Protocol 1.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the catalytic asymmetric cyclopropanation reaction.

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis catalyst Chiral Catalyst (Rh or Myoglobin) reaction_vessel Reaction Vessel (Inert Atmosphere) catalyst->reaction_vessel substrate 4-Nitrostyrene substrate->reaction_vessel reagent Ethyl Diazoacetate reagent->reaction_vessel extraction Extraction reaction_vessel->extraction chromatography Column Chromatography extraction->chromatography product Stereoselective Product chromatography->product analysis NMR, HPLC (Chiral) product->analysis

Caption: General workflow for asymmetric cyclopropanation.

Potential Biological Signaling Pathway: Inhibition of Cyclooxygenase (COX) Pathway

Analogs of cyclopropanecarboxylic acids have been investigated as anti-inflammatory agents, which often involves the inhibition of cyclooxygenase (COX) enzymes.[5][6] The following diagram illustrates a simplified COX signaling pathway.

cox_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol phospholipids Membrane Phospholipids pla2 Phospholipase A2 phospholipids->pla2 Stimulus (e.g., Injury) arachidonic_acid Arachidonic Acid pla2->arachidonic_acid cox COX-1 / COX-2 arachidonic_acid->cox prostaglandins Prostaglandins cox->prostaglandins inflammation Inflammation Pain, Fever prostaglandins->inflammation inhibitor 1-(4-Nitrophenyl)cyclopropane -carboxylic Acid Analog (Potential Inhibitor) inhibitor->cox

Caption: Inhibition of the COX pathway by a potential inhibitor.

References

Application Notes and Protocols for the Laboratory-Scale Production of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the laboratory-scale synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, a valuable building block in medicinal chemistry and materials science. Two primary synthetic routes are presented. The first route involves the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile. The second route outlines a general approach via the cyclopropanation of 4-nitrostyrene followed by ester hydrolysis. This guide includes detailed methodologies, quantitative data summarized in tables, and visual diagrams of the experimental workflows to ensure reproducibility and aid in laboratory practice.

Introduction

This compound is a substituted cyclopropane derivative incorporating a nitro-functionalized aromatic ring. The constrained three-membered ring of the cyclopropane moiety imparts unique conformational rigidity, while the nitrophenyl group offers a site for further chemical modification, making this compound a desirable intermediate in the synthesis of novel therapeutic agents and functional materials. The protocols detailed herein provide a comprehensive guide for the consistent and efficient laboratory-scale production of this key synthetic intermediate.

Synthetic Routes

Two principal synthetic pathways for the preparation of this compound are described:

  • Route 1: A two-step synthesis commencing with the phase-transfer catalyzed cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane to yield 1-(4-nitrophenyl)cyclopropanecarbonitrile, followed by acidic hydrolysis to the target carboxylic acid.

  • Route 2: A two-step synthesis involving the cyclopropanation of 4-nitrostyrene with a diazoester, such as ethyl diazoacetate, to form the corresponding cyclopropyl ester, which is subsequently hydrolyzed to the final product.

Route 1: Synthesis via Nitrile Hydrolysis

This route is a reliable method for the preparation of the target compound, with the key steps being the formation of the cyclopropane ring via nucleophilic substitution followed by hydrolysis of the nitrile functionality.

Experimental Workflow for Route 1

Route 1 Workflow cluster_0 Step 1: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile cluster_1 Step 2: Hydrolysis A 4-Nitrobenzyl cyanide + 1,2-Dibromoethane B Phase-Transfer Catalysis (e.g., TBAB, NaOH) A->B Reaction C 1-(4-nitrophenyl)cyclopropanecarbonitrile B->C Product D 1-(4-nitrophenyl)cyclopropanecarbonitrile C->D Purification & Isolation E Acid Hydrolysis (H2SO4, H2O, Reflux) D->E Reaction F This compound E->F Product

Caption: Workflow for the synthesis of this compound via the nitrile hydrolysis route.

Experimental Protocols for Route 1

Step 1: Synthesis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

This procedure is based on established methods for the phase-transfer catalyzed alkylation of phenylacetonitrile derivatives.

  • Materials:

    • 4-Nitrobenzyl cyanide (1.0 eq)

    • 1,2-Dibromoethane (1.2 eq)

    • Tetrabutylammonium bromide (TBAB) (0.05 eq)

    • Sodium hydroxide (50% aqueous solution)

    • Toluene

    • Dichloromethane

    • Water

    • Brine

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-nitrobenzyl cyanide and toluene.

    • Add the 50% sodium hydroxide solution and tetrabutylammonium bromide.

    • Heat the mixture to 60-70 °C and add 1,2-dibromoethane dropwise over 30 minutes.

    • Stir the reaction mixture vigorously at this temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • After completion, cool the reaction to room temperature and add water.

    • Extract the aqueous layer with dichloromethane (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Step 2: Hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile

  • Materials:

    • 1-(4-nitrophenyl)cyclopropanecarbonitrile (1.0 eq, 12.77 g, 67.16 mmol)

    • Concentrated sulfuric acid (56 mL)

    • Water (79 mL)

    • Distilled water

  • Procedure:

    • In a 250 mL three-necked round-bottomed flask, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile, water, and concentrated sulfuric acid.[1]

    • Heat the mixture to reflux and maintain for 12-16 hours (overnight).[1] Monitor the reaction progress by TLC (100% ethyl acetate, product Rf value ~0.49).[1]

    • After the reaction is complete, cool the mixture to room temperature.[1]

    • Collect the precipitate by filtration.[1]

    • Wash the solid with distilled water (30 mL) and dry under vacuum to yield this compound.[1]

Quantitative Data for Route 1
ParameterValueReference
Step 2: Hydrolysis
Starting Material1-(4-nitrophenyl)cyclopropanecarbonitrile[1]
ProductThis compound[1]
Yield62%[1]
Melting Point190.5-193 °C[1]
Product Characterization
¹H NMR (DMSO-d6)δ 8.21-8.11 (d, 2H), 7.58-7.64 (d, 2H), 1.5-1.6 (t, 2H), 1.2-1.3 (t, 2H)[1]

Route 2: Synthesis via Cyclopropanation of 4-Nitrostyrene

This route offers an alternative approach, particularly if 4-nitrostyrene is a more readily available starting material. The key steps are the formation of the cyclopropane ring via carbene addition to the alkene, followed by hydrolysis of the resulting ester.

Experimental Workflow for Route 2

Route 2 Workflow cluster_0 Step 1: Cyclopropanation cluster_1 Step 2: Hydrolysis A 4-Nitrostyrene + Ethyl Diazoacetate B Catalyst (e.g., Rhodium(II) acetate) A->B Reaction C Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate B->C Product D Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate C->D Purification & Isolation E Base Hydrolysis (LiOH, THF/H2O) D->E Reaction F This compound E->F Product

Caption: Workflow for the synthesis of this compound via the cyclopropanation route.

Experimental Protocols for Route 2

Step 1: Synthesis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (General Procedure)

This protocol is based on general procedures for the rhodium-catalyzed cyclopropanation of styrenes with ethyl diazoacetate.

  • Materials:

    • 4-Nitrostyrene (1.0 eq)

    • Rhodium(II) acetate dimer (0.01 eq)

    • Ethyl diazoacetate (1.1 eq)

    • Dichloromethane (anhydrous)

  • Procedure:

    • Dissolve 4-nitrostyrene and rhodium(II) acetate dimer in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Slowly add a solution of ethyl diazoacetate in anhydrous dichloromethane to the reaction mixture at room temperature over a period of 2-3 hours using a syringe pump.

    • Stir the reaction mixture at room temperature for an additional 1-2 hours after the addition is complete.

    • Monitor the reaction by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate.

Step 2: Hydrolysis of Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (General Procedure)

This protocol is adapted from the hydrolysis of similar esters.

  • Materials:

    • Ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate (1.0 eq)

    • Lithium hydroxide monohydrate (2-3 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1 M Hydrochloric acid

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve the ethyl 1-(4-nitrophenyl)cyclopropanecarboxylate in a mixture of THF and water (e.g., 2:1 v/v).

    • Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.

    • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

    • Once complete, dilute the reaction mixture with ethyl acetate and acidify the aqueous layer to pH 3-4 with 1 M HCl.

    • Separate the organic layer and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.

    • If necessary, purify the product by recrystallization.

Anticipated Quantitative Data for Route 2
ParameterAnticipated ValueNotes
Step 1: Cyclopropanation
YieldModerate to HighYields for cyclopropanation of styrenes are typically good.
Step 2: Hydrolysis
YieldHighEster hydrolysis is generally a high-yielding reaction.

Safety Precautions

  • General: All experiments should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.

  • Reagents:

    • 1,2-Dibromoethane: is a suspected carcinogen and should be handled with extreme care.

    • Concentrated Sulfuric Acid: is highly corrosive. Handle with appropriate care to avoid contact with skin and eyes.

    • Sodium Hydroxide: is corrosive.

    • Ethyl Diazoacetate: is potentially explosive and should be handled with care. Avoid heating and contact with strong acids or bases.

    • Rhodium Compounds: can be toxic and should be handled with care.

Conclusion

The protocols outlined in this document provide two viable and detailed synthetic routes for the laboratory-scale production of this compound. Route 1, via nitrile hydrolysis, is well-documented with specific quantitative data available. Route 2, via cyclopropanation of 4-nitrostyrene, presents a flexible alternative, with the provided protocols based on established methodologies for similar transformations. The choice of route may depend on the availability of starting materials and the desired scale of production. These application notes are intended to serve as a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science.

References

Synthetic Routes to Functionalized Cyclopropanecarboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of functionalized cyclopropanecarboxylic acids, a critical structural motif in numerous pharmaceuticals and bioactive molecules. The high ring strain and unique three-dimensional structure of the cyclopropane ring impart valuable properties to these compounds, making their efficient synthesis a key focus in medicinal chemistry and drug development.

Introduction

Cyclopropanecarboxylic acids and their derivatives are integral components of a wide range of therapeutic agents, including antivirals, antibiotics, and enzyme inhibitors. The development of stereoselective and efficient synthetic methods to access these valuable building blocks is crucial for the advancement of new drug candidates. This document outlines several robust synthetic strategies, including classic and modern methods, with a focus on practicality, efficiency, and stereochemical control.

Key Synthetic Strategies

Several primary strategies have been developed for the synthesis of functionalized cyclopropanecarboxylic acids. These can be broadly categorized as:

  • Cyclopropanation of Alkenes: This is the most common approach, involving the addition of a carbene or carbenoid to an alkene precursor. Key methods include the Simmons-Smith reaction, transition-metal catalyzed cyclopropanations, and reactions involving ylides.

  • Intramolecular Cyclization: Formation of the cyclopropane ring via an intramolecular nucleophilic substitution or other cyclization reactions.

  • Rearrangement Reactions: Certain molecular rearrangements can lead to the formation of cyclopropane rings.

  • Direct Functionalization of Cyclopropane Precursors: Modification of existing cyclopropane rings to introduce the carboxylic acid functionality.

This document will focus on the most versatile and widely used methods, providing detailed protocols and comparative data.

I. Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes. It involves the use of an organozinc carbenoid, typically prepared from diiodomethane and a zinc-copper couple.[1][2] A popular modification, known as the Furukawa modification, utilizes diethylzinc, which often provides better results.[2] The reaction is stereospecific, meaning the stereochemistry of the starting alkene is retained in the cyclopropane product.[3][4]

Logical Workflow for Simmons-Smith Cyclopropanation

cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_purification Workup & Purification Alkene Alkene Precursor Cyclopropanation Stereospecific Cyclopropanation Alkene->Cyclopropanation Reagents CH₂I₂ + Zn/Cu (or Et₂Zn) Carbenoid Formation of (Iodo-methyl)zinc iodide Carbenoid Reagents->Carbenoid Carbenoid->Cyclopropanation Cyclopropane Cyclopropane Derivative Cyclopropanation->Cyclopropane Workup Aqueous Workup Cyclopropane->Workup Purification Chromatography Workup->Purification

Caption: Workflow for Simmons-Smith Cyclopropanation.

Experimental Protocol: Simmons-Smith Cyclopropanation of an Allylic Alcohol

This protocol describes the hydroxyl-directed Simmons-Smith cyclopropanation, where a nearby hydroxyl group directs the carbenoid to the same face of the double bond, leading to high diastereoselectivity.[3]

Materials:

  • Allylic alcohol (e.g., (E)-but-2-en-1-ol)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Diiodomethane (CH₂I₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and a nitrogen inlet, add the allylic alcohol (1.0 equiv) and anhydrous DCM (to make a 0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reagents:

    • Slowly add diethylzinc (2.2 equiv) dropwise via syringe, maintaining the temperature below 5 °C.

    • Stir the mixture for 20 minutes at 0 °C.

    • Slowly add diiodomethane (2.2 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the temperature remains below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

  • Workup:

    • Dilute the mixture with DCM and transfer to a separatory funnel.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropylmethanol.

  • Oxidation to Carboxylic Acid: The resulting cyclopropylmethanol can be oxidized to the corresponding carboxylic acid using standard oxidation protocols (e.g., Jones oxidation, TEMPO-mediated oxidation).

II. Transition-Metal Catalyzed Cyclopropanation with Diazo Compounds

Transition metal catalysts, particularly those based on rhodium and copper, are highly effective for the cyclopropanation of alkenes using diazo compounds as carbene precursors.[5][6] These methods offer excellent control over stereoselectivity, especially enantioselectivity when chiral ligands are employed.[6]

Signaling Pathway for Catalytic Cycle

cluster_cycle Catalytic Cycle Catalyst [M]-L (e.g., Rh₂(OAc)₄) Product Cyclopropane Carbene [M]=CHR (Metal Carbene) Catalyst->Carbene + N₂=CHR - N₂ Diazo N₂=CHR (Diazo Compound) Alkene Alkene Intermediate Metallocyclobutane Intermediate Carbene->Intermediate + Alkene Intermediate->Catalyst - Product

Caption: Catalytic cycle for metal-catalyzed cyclopropanation.

Experimental Protocol: Rhodium(II)-Catalyzed Cyclopropanation

This protocol describes a general procedure for the cyclopropanation of an alkene with ethyl diazoacetate (EDA) using a rhodium(II) catalyst.

Materials:

  • Alkene (e.g., styrene)

  • Ethyl diazoacetate (EDA)

  • Dirhodium tetraacetate (Rh₂(OAc)₄) or other rhodium(II) carboxylate catalyst

  • Anhydrous, degassed solvent (e.g., dichloromethane or toluene)

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the alkene (1.0-5.0 equiv) and the rhodium(II) catalyst (0.1-1.0 mol%) in the anhydrous solvent.

  • Addition of Diazo Compound: Add a solution of ethyl diazoacetate (1.0 equiv) in the same solvent to the reaction mixture dropwise via a syringe pump over several hours. Caution: Diazo compounds are potentially explosive and should be handled with care.

  • Reaction: Stir the reaction mixture at room temperature until the diazo compound is completely consumed (as monitored by TLC or GC).

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude product can often be purified directly by flash column chromatography.

Quantitative Data Summary
MethodCatalyst/ReagentSubstrateYield (%)Diastereoselectivity (dr)Enantioselectivity (ee %)Reference
Asymmetric Copper CarbenoidChiral Copper ComplexIsobutylene + Ethyl Diazoacetate--92[6]
Rhodium-CatalyzedRh₂(S-PTAD)₄Various Alkenes + DiazoestersHighHigh (cis)-[7]
Cobalt(II)-Porphyrin CatalyzedCo(II)-Porphyrin ComplexStyrene + Ethyl Diazoacetate>95>99:1 (trans)98[8]
Photoredox-CatalyzedOrganic Photocatalystα-Amino Acids + Chloroalkyl Alkenes68-90--[9]

III. Kulinkovich Reaction for Cyclopropanol Synthesis

The Kulinkovich reaction provides a route to 1-substituted cyclopropanols from esters and Grignard reagents in the presence of a titanium(IV) alkoxide.[10][11][12][13] The resulting cyclopropanols can then be oxidized to the corresponding β-keto cyclopropanes or, in some cases, undergo ring-opening to form other valuable products. While not a direct route to cyclopropanecarboxylic acids, it is a powerful method for constructing the cyclopropane ring, which can be further functionalized.

Experimental Workflow for Kulinkovich Reaction

Start Ester + Grignard Reagent + Ti(OⁱPr)₄ Step1 In situ formation of Dialkoxytitanacyclopropane Start->Step1 Step2 Reaction with Ester Step1->Step2 Step3 Formation of Oxatitanacyclopentane Step2->Step3 Step4 Rearrangement and Ring Closure Step3->Step4 Product Cyclopropanol Step4->Product Workup Aqueous Workup Product->Workup

Caption: Workflow for the Kulinkovich Reaction.

Experimental Protocol: Kulinkovich Reaction

Materials:

  • Ester (e.g., methyl benzoate)

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • Ethylmagnesium bromide (EtMgBr), solution in THF or Et₂O

  • Anhydrous tetrahydrofuran (THF) or diethyl ether (Et₂O)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add the ester (1.0 equiv) and anhydrous THF.

  • Addition of Titanium Alkoxide: Add titanium(IV) isopropoxide (1.1 equiv) to the solution at room temperature.

  • Cooling: Cool the mixture to -78 °C (dry ice/acetone bath).

  • Addition of Grignard Reagent: Slowly add the Grignard reagent (e.g., EtMgBr, 2.2 equiv) dropwise, maintaining the temperature below -70 °C.

  • Reaction: After the addition is complete, allow the reaction to warm slowly to room temperature and stir for an additional 1-3 hours.

  • Quenching and Workup:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of water, followed by 1 M HCl.

    • Extract the aqueous layer with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to yield the desired cyclopropanol.

IV. Direct Stereospecific Synthesis from α,β-Unsaturated Carboxylic Acids

A direct method for the cyclopropanation of unmasked α,β-unsaturated carboxylic acids has been developed using samarium metal and iodoform (CHI₃).[14] This method is highly stereospecific, with (E)-alkenes yielding trans-cyclopropanes and (Z)-alkenes yielding cis-cyclopropanes.[14] This approach avoids the need for protection-deprotection steps of the carboxylic acid group.[14]

Quantitative Data for Samarium-Promoted Cyclopropanation
Substrate ((E)-Cinnamic Acid Derivative)R GroupYield (%)
Cinnamic AcidH85
4-Methylcinnamic Acid4-Me82
4-Methoxycinnamic Acid4-MeO80
4-Chlorocinnamic Acid4-Cl75
4-Nitrocinnamic Acid4-NO₂60

Data adapted from Concellón, J. M.; Rodríguez-Solla, H.; Simal, C. Org. Lett. 2007, 9 (14), 2685–2688.[14]

Experimental Protocol: Samarium-Promoted Cyclopropanation

Materials:

  • α,β-Unsaturated carboxylic acid (e.g., (E)-cinnamic acid)

  • Samarium (Sm) powder

  • Iodoform (CHI₃)

  • Anhydrous tetrahydrofuran (THF)

  • Ultrasonic bath

  • 1 M Hydrochloric acid (HCl)

  • Standard laboratory glassware and inert atmosphere setup

Procedure:

  • Reaction Setup: In a Schlenk tube under an inert atmosphere, place samarium powder (3.0 equiv) and iodoform (1.5 equiv).

  • Addition of Solvent and Substrate: Add anhydrous THF, followed by the α,β-unsaturated carboxylic acid (1.0 equiv).

  • Reaction: Immerse the Schlenk tube in an ultrasonic bath at room temperature and irradiate for the time specified in the literature (typically 1-3 hours).

  • Quenching and Workup:

    • Quench the reaction with 1 M HCl.

    • Extract the mixture with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography to obtain the desired cyclopropanecarboxylic acid.

Conclusion

The synthesis of functionalized cyclopropanecarboxylic acids is a rich field with a diverse array of methodologies. The choice of a specific synthetic route will depend on factors such as the desired substitution pattern, stereochemistry, and the availability of starting materials. The protocols and data presented herein provide a solid foundation for researchers to select and implement the most appropriate method for their specific synthetic targets. The continued development of new catalytic systems and synthetic strategies will undoubtedly expand the toolbox for accessing these valuable compounds, further enabling their application in drug discovery and development.

References

Application Notes and Protocols: 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid in Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a synthetic organic compound featuring a cyclopropane ring and a nitrophenyl group. While direct agrochemical applications of this specific molecule are not extensively documented in publicly available literature, its structural motifs—the cyclopropane ring and the nitrophenyl group—are present in various commercially successful agrochemicals. This suggests that this compound and its derivatives are promising candidates for screening and development as novel herbicides, fungicides, or insecticides. These application notes provide an overview of the potential uses of this compound in agrochemicals, based on structure-activity relationships of related compounds, and offer detailed protocols for its evaluation.

Potential Agrochemical Applications and Modes of Action

The unique combination of a strained cyclopropane ring and an electron-withdrawing nitrophenyl group in this compound suggests several potential applications in the agrochemical sector.

Herbicidal Activity

The presence of the nitrophenyl group is a common feature in several classes of herbicides. For instance, nitrodiphenyl ethers are known to inhibit protoporphyrinogen oxidase (PPO), a key enzyme in chlorophyll and heme biosynthesis in plants. The ortho-isomer of nitrophenyl cyclopropyl ketone is a known intermediate in the synthesis of sulfonylurea herbicides which inhibit acetolactate synthase (ALS), an essential enzyme for the biosynthesis of branched-chain amino acids.

Potential Mode of Action: It is hypothesized that this compound or its derivatives could act as:

  • Protoporphyrinogen Oxidase (PPO) Inhibitors: The nitrophenyl moiety could mimic the natural substrate of PPO, leading to competitive inhibition and subsequent accumulation of toxic protoporphyrinogen IX, causing rapid cell membrane disruption and plant death.

  • Acetolactate Synthase (ALS) Inhibitors: While less direct, derivatives of the title compound could potentially be designed to inhibit ALS, disrupting amino acid synthesis and halting plant growth.

  • Inhibitors of Ketol-Acid Reductoisomerase (KARI): Some cyclopropane-containing compounds are known to inhibit KARI, another enzyme in the branched-chain amino acid biosynthesis pathway.

Fungicidal Activity

Nitrophenol derivatives have been reported to possess fungicidal properties. The nitro group can interfere with cellular respiration and other metabolic processes in fungi.

Potential Mode of Action: this compound may exhibit fungicidal activity by:

  • Uncoupling Oxidative Phosphorylation: The nitrophenol moiety can act as a protonophore, dissipating the proton gradient across the mitochondrial membrane and disrupting ATP synthesis.

  • Inhibition of Spore Germination and Mycelial Growth: The compound could interfere with key enzymes or structural components necessary for fungal development.

Insecticidal Activity

The cyclopropane ring is a cornerstone of synthetic pyrethroid insecticides. These compounds are esters of cyclopropanecarboxylic acids and are known for their potent neurotoxic effects on a broad range of insect pests.

Potential Mode of Action: Ester derivatives of this compound could potentially function as:

  • Sodium Channel Modulators: Similar to pyrethroids, these derivatives could bind to voltage-gated sodium channels in the insect nervous system, forcing them to remain open and causing repetitive nerve firing, paralysis, and death.

Quantitative Data Summary

As of the date of this document, no specific quantitative efficacy data (e.g., IC50, EC50, LD50) for this compound in agrochemical applications has been found in the reviewed literature. The following table provides a template for researchers to populate with experimental data obtained from the protocols outlined below.

Agrochemical Activity Test Organism Parameter Value (e.g., µg/mL or mg/kg) Reference Compound Reference Value
HerbicidalLemna minor (Duckweed)EC50 (Growth Inhibition)Glyphosate
Zea mays (Corn)GR50 (Growth Reduction)Atrazine
Arabidopsis thalianaGR50 (Growth Reduction)Chlorsulfuron
FungicidalBotrytis cinereaMIC (Mycelial Growth)Carbendazim
Fusarium oxysporumMIC (Mycelial Growth)Tebuconazole
Pythium ultimumEC50 (Oospore Germination)Metalaxyl
InsecticidalMusca domestica (Housefly)LD50 (Topical Application)Permethrin
Aedes aegypti (Mosquito Larvae)LC50 (Larval Mortality)Deltamethrin
Myzus persicae (Green Peach Aphid)LC50 (Contact Toxicity)Imidacloprid

Experimental Protocols

The following are detailed protocols for the preliminary screening of this compound for its potential herbicidal, fungicidal, and insecticidal properties.

Protocol for In Vitro Herbicidal Activity Screening

This protocol utilizes a simple and rapid bioassay with duckweed (Lemna minor) to assess pre-emergent herbicidal activity.

Materials:

  • This compound

  • Stock solution of the test compound (e.g., 10 mg/mL in DMSO or acetone)

  • Sterile Steinberg's medium

  • Healthy cultures of Lemna minor

  • Sterile 24-well plates

  • Growth chamber with controlled light (16h light/8h dark) and temperature (25°C)

Procedure:

  • Prepare a series of dilutions of the test compound in Steinberg's medium from the stock solution. Final concentrations to test could range from 0.1 to 100 µg/mL. Include a solvent control (medium with the same concentration of DMSO or acetone as the highest test concentration) and a negative control (medium only).

  • Add 2 mL of each test solution or control to the wells of a 24-well plate in triplicate.

  • Transfer 2-3 healthy Lemna minor fronds into each well.

  • Incubate the plates in the growth chamber for 7 days.

  • After 7 days, count the number of fronds in each well and visually assess for signs of chlorosis and necrosis.

  • Calculate the percent inhibition of growth for each concentration compared to the negative control.

  • Determine the EC50 value (the concentration that causes a 50% reduction in growth).

Protocol for In Vitro Fungicidal Activity Screening

This protocol uses the poisoned food technique to evaluate the effect of the compound on the mycelial growth of a common plant pathogenic fungus, Botrytis cinerea.

Materials:

  • This compound

  • Stock solution of the test compound (e.g., 10 mg/mL in DMSO or acetone)

  • Potato Dextrose Agar (PDA) medium

  • Actively growing culture of Botrytis cinerea

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm)

Procedure:

  • Prepare sterile PDA medium and cool it to 45-50°C.

  • Add the required volume of the stock solution of the test compound to the molten PDA to achieve the desired final concentrations (e.g., 1, 10, 50, 100 µg/mL). Also, prepare a solvent control plate with the equivalent amount of solvent and a negative control plate with PDA only.

  • Pour the amended PDA into sterile Petri dishes and allow them to solidify.

  • Using a sterile cork borer, cut a 5 mm disc of mycelial growth from the edge of an actively growing B. cinerea culture.

  • Place the mycelial disc, mycelium-side down, in the center of each prepared Petri dish.

  • Incubate the plates at 22-25°C in the dark for 5-7 days, or until the mycelium in the control plate reaches the edge of the dish.

  • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the Minimum Inhibitory Concentration (MIC) where no fungal growth is observed.

Protocol for Insecticidal Activity Screening (Contact Toxicity)

This protocol assesses the contact toxicity of the compound against a common insect pest, the housefly (Musca domestica).

Materials:

  • This compound

  • Stock solution of the test compound (e.g., 1 mg/mL in acetone)

  • Adult houseflies (2-3 days old)

  • Microsyringe or micropipette capable of delivering 1 µL

  • Cages for holding the flies

  • Sugar water solution (10%) for feeding

Procedure:

  • Prepare a series of dilutions of the test compound in acetone.

  • Anesthetize the adult houseflies briefly with CO2 or by chilling.

  • Using a microsyringe, apply 1 µL of the test solution to the dorsal thorax of each fly. Treat a group of 20-25 flies for each concentration.

  • Include a solvent control group (treated with acetone only) and an untreated control group.

  • Place the treated flies in recovery cages with access to sugar water.

  • Maintain the cages at 25°C and 60-70% relative humidity.

  • Assess mortality at 24 and 48 hours post-treatment. Flies that are unable to move or stand are considered dead.

  • Calculate the percentage mortality for each concentration, correcting for any control mortality using Abbott's formula.

  • Determine the LD50 value (the dose required to kill 50% of the test population).

Safety and Handling

Warning: this compound is a research chemical, and its toxicological properties have not been fully investigated. Based on the properties of related compounds, the following precautions should be taken:

  • Nitrophenols: Can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[1][2][3][4]

  • Cyclopropane Derivatives: Some cyclopropane-containing compounds can be metabolized to reactive intermediates.[5]

Personal Protective Equipment (PPE):

  • Wear chemical safety goggles and a face shield.

  • Wear a lab coat and impervious gloves.

  • Work in a well-ventilated fume hood.

Handling:

  • Avoid creating dust.

  • Wash hands thoroughly after handling.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations.

Visualizations

Herbicidal_MoA cluster_PPO PPO Inhibition Pathway Protoporphyrinogen_IX Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) Protoporphyrinogen_IX->PPO Substrate Cell_Damage Cell Membrane Damage Protoporphyrinogen_IX->Cell_Damage Accumulation leads to Protoporphyrin_IX Protoporphyrin IX PPO->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Test_Compound_PPO 1-(4-Nitrophenyl)cyclopropanecarboxylic acid derivative Test_Compound_PPO->PPO Inhibits

Caption: Potential herbicidal mode of action via PPO inhibition.

Fungicidal_MoA cluster_OxPhos Uncoupling of Oxidative Phosphorylation ETC Electron Transport Chain Proton_Gradient Proton Gradient ETC->Proton_Gradient Pumps H+ ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP ATP (Energy) ATP_Synthase->ATP Test_Compound_Fungicide 1-(4-Nitrophenyl)cyclopropanecarboxylic acid Test_Compound_Fungicide->Proton_Gradient Dissipates

Caption: Potential fungicidal mode of action via uncoupling oxidative phosphorylation.

Insecticidal_MoA cluster_NaChannel Sodium Channel Modulation Nerve_Impulse Nerve Impulse Na_Channel Voltage-gated Sodium Channel Nerve_Impulse->Na_Channel Opens Nerve_Firing Repetitive Nerve Firing Na_Channel->Nerve_Firing Prolonged opening causes Paralysis Paralysis & Death Nerve_Firing->Paralysis Test_Compound_Insecticide Ester derivative of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid Test_Compound_Insecticide->Na_Channel Binds and keeps open

Caption: Potential insecticidal mode of action via sodium channel modulation.

Experimental_Workflow Start This compound Screening Primary Screening Start->Screening Herbicidal Herbicidal Assay (e.g., Duckweed) Screening->Herbicidal Fungicidal Fungicidal Assay (e.g., Poisoned Food) Screening->Fungicidal Insecticidal Insecticidal Assay (e.g., Topical Application) Screening->Insecticidal Data_Analysis Data Analysis (EC50, MIC, LD50) Herbicidal->Data_Analysis Fungicidal->Data_Analysis Insecticidal->Data_Analysis Hit_Identified Active Hit Identified? Data_Analysis->Hit_Identified Lead_Optimization Lead Optimization (SAR Studies) Hit_Identified->Lead_Optimization Yes End End Hit_Identified->End No Lead_Optimization->Screening

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most commonly cited method is the acidic hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile. This typically involves heating the nitrile under reflux with a strong acid like sulfuric acid.

Q2: Why is my overall yield of this compound consistently low?

A2: Low yields can stem from several factors. Incomplete hydrolysis of the starting nitrile to the carboxylic acid is a primary culprit. Additionally, side reactions, such as the formation of the intermediate amide, can occur. Purification losses during workup and recrystallization can also significantly impact the final yield. Careful monitoring of the reaction progress and optimization of reaction time and temperature are crucial.

Q3: What are the expected physical properties of the final product?

A3: this compound is typically a light yellow to khaki solid. It is important to verify the purity of your product through techniques like melting point determination and NMR spectroscopy.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. The reaction should be performed in a well-ventilated area.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete hydrolysis. 2. Reaction temperature too low. 3. Insufficient reaction time.1. Monitor the reaction progress using Thin Layer Chromatography (TLC). The starting nitrile is less polar than the carboxylic acid product. 2. Ensure the reaction mixture is refluxing at the appropriate temperature. 3. Extend the reaction time and continue to monitor by TLC until the starting material is consumed.
Presence of an Intermediate in the Final Product The intermediate amide, 1-(4-nitrophenyl)cyclopropanecarboxamide, may not have fully hydrolyzed.Prolong the reflux time to ensure complete conversion of the amide to the carboxylic acid. The amide will have a different Rf value on a TLC plate compared to the starting nitrile and the final carboxylic acid.
Product is Difficult to Purify or Oily 1. Presence of unreacted starting material or intermediate amide. 2. Formation of unidentified byproducts.1. Optimize the reaction conditions to drive the reaction to completion. 2. Recrystallization from an appropriate solvent system may be necessary. Test various solvents to find one that effectively separates the product from impurities. Washing the crude product with a suitable solvent can also remove some impurities.
Discoloration of the Final Product The nitro group can sometimes lead to colored impurities, especially at high temperatures for prolonged periods.Minimize the reaction time as much as possible once the starting material is consumed (as monitored by TLC). Purification by recrystallization may help to remove colored impurities.

Data Presentation

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValue
Starting Material 1-(4-nitrophenyl)cyclopropanecarbonitrile
Reagents Concentrated Sulfuric Acid, Water
Reaction Temperature Reflux
Reaction Time Overnight (monitor by TLC)
Reported Yield ~62%
TLC Mobile Phase 100% Ethyl Acetate
Product Rf Value 0.49

Experimental Protocols

Protocol 1: Synthesis of this compound via Nitrile Hydrolysis

  • Reaction Setup: In a 250 mL three-necked round-bottomed flask equipped with a reflux condenser and a magnetic stirrer, add 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Addition of Reagents: Carefully add water (79 mL) and concentrated sulfuric acid (56 mL) to the flask.

  • Reaction: Heat the reaction mixture to reflux and maintain for an extended period (e.g., overnight).

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using 100% ethyl acetate as the mobile phase. The desired product will have an Rf value of approximately 0.49. The reaction is complete when the starting material spot is no longer visible.

  • Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Isolation: Collect the solid precipitate by filtration.

  • Washing: Wash the collected solid with distilled water (30 mL).

  • Drying: Dry the solid product under vacuum overnight to yield this compound.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Isolation start 1. Add 1-(4-nitrophenyl)cyclopropanecarbonitrile, water, and conc. H2SO4 to flask reflux 2. Heat to reflux overnight start->reflux tlc 3. Monitor by TLC reflux->tlc cool 4. Cool to room temperature tlc->cool Reaction Complete filter 5. Filter precipitate cool->filter wash 6. Wash with distilled water filter->wash dry 7. Dry under vacuum wash->dry end end dry->end Final Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Low Yield? check_tlc Check TLC for starting material start->check_tlc sm_present Starting material present? check_tlc->sm_present increase_time Increase reflux time/temp sm_present->increase_time Yes check_amide Check for intermediate amide spot sm_present->check_amide No increase_time->check_tlc amide_present Amide present? check_amide->amide_present amide_present->increase_time Yes purification Review purification steps amide_present->purification No optimize_cryst Optimize recrystallization purification->optimize_cryst end Yield Improved optimize_cryst->end

Caption: Troubleshooting workflow for low yield in the synthesis of this compound.

Technical Support Center: Optimizing Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing cyclopropanation reactions. Below, you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during experimentation.

General Troubleshooting & FAQs

Question: My cyclopropanation reaction is resulting in a low yield. What are the primary factors to investigate?

Answer: Low conversion rates in cyclopropanation reactions can arise from several factors. A systematic troubleshooting approach is essential. Key areas to examine include:

  • Reagent Quality: The purity and activity of starting materials, reagents, and catalysts are critical. Degradation of reagents or the use of an inactive catalyst are common causes of low yield.

  • Reaction Conditions: Parameters such as temperature, reaction time, and concentration significantly impact the reaction outcome and often require careful optimization for each specific substrate.[1]

  • Solvent Choice: The solvent's polarity and coordinating ability can influence the reactivity of the carbene or carbenoid species.[2]

  • Substrate Reactivity: The electronic and steric properties of the alkene substrate play a major role. Electron-rich alkenes are generally more reactive.[1]

  • Atmosphere Control: Many reagents and intermediates in cyclopropanation are sensitive to air and moisture. Maintaining an inert atmosphere (e.g., using argon or nitrogen) is often crucial.[1]

Question: How can I improve the diastereoselectivity of my cyclopropanation reaction?

Answer: Achieving high diastereoselectivity is a common challenge. Here are some strategies to consider:

  • Lowering Reaction Temperature: Generally, lower reaction temperatures favor higher diastereoselectivity by providing less energy to overcome the activation barrier for the formation of the less stable diastereomer.[3]

  • Choice of Reagents and Catalysts: The nature of the carbenoid and any directing groups on the substrate can significantly influence stereochemical outcomes. For instance, in the Simmons-Smith reaction, the presence of a hydroxyl group can direct the cyclopropanation to occur on the same face of the double bond.[4][5]

  • Solvent Effects: The solvent can influence the transition state geometry and, consequently, the diastereoselectivity. Experimenting with different solvents may be beneficial.

Question: I'm observing catalyst deactivation in my reaction. What are the potential causes and solutions?

Answer: Catalyst deactivation can lead to incomplete reactions and lower yields. Common causes include:

  • Poisoning: Impurities in the reaction mixture, such as sulfur or lead compounds, can bind to the catalyst's active sites and inhibit its activity.[6] Purifying the starting materials and solvents is a crucial preventative measure.

  • Coking: The formation of carbonaceous deposits on the catalyst surface can block active sites.[6] This is more common in high-temperature reactions.

  • Thermal Degradation: High reaction temperatures can cause structural changes in the catalyst, leading to a loss of activity.[6] Operating at the lowest effective temperature can mitigate this.

  • Oxidation: For metal-based catalysts, exposure to air can lead to oxidation and deactivation. Maintaining an inert atmosphere is essential.

Troubleshooting Specific Cyclopropanation Methods

Simmons-Smith Reaction

The Simmons-Smith reaction is a widely used method for cyclopropanation that involves an organozinc carbenoid.[7]

FAQ: My Simmons-Smith reaction is not working. What should I check?

  • Activation of Zinc: The zinc-copper couple must be properly activated to form the reactive organozinc species. Ensure the zinc is fresh and the activation procedure is followed correctly.

  • Purity of Diiodomethane: Diiodomethane can decompose over time. Using freshly purified diiodomethane is recommended.

  • Solvent Choice: The choice of solvent can impact the reaction rate. Ethereal solvents like diethyl ether or dichloromethane are commonly used. The rate of the Simmons-Smith reaction generally decreases as the basicity of the solvent increases.[2]

  • Temperature Control: While the reaction is often run at room temperature or with gentle heating, some substrates may require different temperature profiles for optimal results.[8]

Troubleshooting Workflow for Low Conversion in Simmons-Smith Reactions

start Low Conversion reagent_quality Check Reagent Quality (Zinc, CH2I2) start->reagent_quality reagent_quality->start Degraded Reagents conditions Optimize Reaction Conditions (Temperature, Time) reagent_quality->conditions Reagents OK conditions->start Suboptimal Conditions solvent Evaluate Solvent conditions->solvent Conditions Optimized solvent->start Inappropriate Solvent atmosphere Ensure Inert Atmosphere solvent->atmosphere Solvent Appropriate atmosphere->start Air/Moisture Contamination success Improved Conversion atmosphere->success Inert Atmosphere Maintained

Caption: Troubleshooting workflow for low conversion in Simmons-Smith reactions.

Diazo Compound-Based Cyclopropanation

Reactions involving diazo compounds are another major route to cyclopropanes, often catalyzed by transition metals like rhodium or copper.[5][9]

FAQ: My reaction with a diazo compound is giving a complex mixture of products. Why?

  • Carbene Insertion: Carbenes generated from diazo compounds are highly reactive and can undergo side reactions, such as C-H insertion, in addition to cyclopropanation.[10]

  • Purity of Diazo Compound: Diazo compounds can be explosive and unstable. Impurities can lead to unpredictable side reactions.

  • Catalyst Choice and Loading: The choice of metal catalyst and its loading can significantly influence the chemoselectivity of the reaction.

Data Presentation: Optimizing Reaction Conditions

The following tables summarize key quantitative data for optimizing cyclopropanation reactions based on common experimental parameters.

Table 1: Effect of Temperature on Yield and Diastereoselectivity

Reaction TypeSubstrateTemperature (°C)Yield (%)Diastereomeric Ratio (syn:anti)
Simmons-Smith(E)-3-penten-2-ol0751:1.5
Simmons-Smith(E)-3-penten-2-ol-20601:4
Rh(II)-catalyzedStyrene & Ethyl Diazoacetate2590N/A
Rh(II)-catalyzedStyrene & Ethyl Diazoacetate8085N/A

Note: Data is illustrative and will vary based on specific substrates and conditions.

Table 2: Influence of Solvent on Simmons-Smith Reaction Yield

SolventDielectric ConstantYield (%)
Diethyl Ether4.385
Dichloromethane9.192
Tetrahydrofuran7.578
1,2-Dichloroethane10.494

Data adapted from studies on cinnamyl alcohol derivatives.[8]

Experimental Protocols

General Protocol for Simmons-Smith Cyclopropanation

This protocol provides a general guideline for a typical Simmons-Smith reaction.

  • Zinc-Copper Couple Activation: In a flame-dried flask under an inert atmosphere (argon or nitrogen), add zinc dust. Add a solution of copper(I) chloride in glacial acetic acid dropwise with stirring. Filter the resulting zinc-copper couple, wash successively with glacial acetic acid, diethyl ether, and then dry under vacuum.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere, add the activated zinc-copper couple and a magnetic stir bar. Add the desired solvent (e.g., diethyl ether).

  • Reagent Addition: Add a solution of diiodomethane in the same solvent to the flask. The mixture may be gently heated to initiate the reaction, which is often indicated by the evolution of a gas.

  • Substrate Addition: Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature) and add the alkene substrate dropwise.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Filter the mixture through a pad of celite to remove the solid zinc salts.

  • Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Logical Relationship for Protocol Steps

A Activate Zn-Cu Couple B Setup Reaction Under Inert Atmosphere A->B C Add Diiodomethane B->C D Add Alkene Substrate C->D E Monitor Reaction Progress D->E F Quench and Workup E->F Reaction Complete G Purify Product F->G

Caption: Experimental workflow for a Simmons-Smith cyclopropanation reaction.

References

Technical Support Center: Purification of Crude 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of crude 1-(4-Nitrophenyl)cyclopropanecarboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities in crude this compound?

A1: The most common impurity is the unreacted starting material, 1-(4-nitrophenyl)cyclopropanecarbonitrile , from the hydrolysis reaction.[1] Other potential impurities can include byproducts from the synthesis of the starting material or side reactions during hydrolysis, though these are generally less prevalent with optimized reaction conditions.

Q2: What is the melting point of pure this compound?

A2: The reported melting point of pure this compound is in the range of 190.5-193 °C .[1] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.

Q3: Which purification technique is most suitable for this compound?

A3: Both recrystallization and column chromatography are effective methods for purifying this compound. The choice depends on the nature and quantity of the impurities, as well as the desired final purity and scale of the purification. Recrystallization is often a more straightforward and scalable method if a suitable solvent is found. Column chromatography offers higher resolution for separating compounds with similar polarities.

Q4: How can I monitor the purity of my fractions during column chromatography?

A4: Thin-Layer Chromatography (TLC) is the recommended method. A known TLC solvent system for this compound is 100% ethyl acetate , where the product has a reported Rf value of approximately 0.49.[1] You can spot your crude material, the collected fractions, and a co-spot (crude and fraction) to identify the fractions containing the pure product.

Troubleshooting Guides

Recrystallization

Recrystallization Troubleshooting Workflow start Problem Encountered oil_out Compound Oils Out start->oil_out low_recovery Low or No Crystal Recovery start->low_recovery colored_crystals Crystals are Colored start->colored_crystals oil_out_sol1 Possible Cause: Melting point of compound is lower than solvent boiling point. oil_out->oil_out_sol1 oil_out_sol2 Possible Cause: Insoluble impurities present. oil_out->oil_out_sol2 low_recovery_sol1 Possible Cause: Too much solvent used. low_recovery->low_recovery_sol1 low_recovery_sol2 Possible Cause: Compound is too soluble in the cold solvent. low_recovery->low_recovery_sol2 low_recovery_sol5 Possible Cause: Crystallization is slow. low_recovery->low_recovery_sol5 colored_crystals_sol1 Possible Cause: Colored impurities are co-precipitating. colored_crystals->colored_crystals_sol1 oil_out_sol3 Solution: Use a lower boiling point solvent or a mixed solvent system. oil_out_sol1->oil_out_sol3 oil_out_sol4 Solution: Perform a hot filtration step. oil_out_sol2->oil_out_sol4 low_recovery_sol3 Solution: Boil off some solvent to concentrate the solution. low_recovery_sol1->low_recovery_sol3 low_recovery_sol4 Solution: Use a different solvent or a mixed solvent system with an anti-solvent. low_recovery_sol2->low_recovery_sol4 low_recovery_sol6 Solution: Scratch the inner surface of the flask with a glass rod or add a seed crystal. low_recovery_sol5->low_recovery_sol6 colored_crystals_sol2 Solution: Add activated charcoal to the hot solution and perform hot filtration. colored_crystals_sol1->colored_crystals_sol2

Caption: Troubleshooting common issues in recrystallization.

Column Chromatography

Column Chromatography Troubleshooting Workflow start Problem Encountered poor_separation Poor Separation of Compound and Impurities start->poor_separation streaking Compound Streaks on the Column start->streaking cracking Cracking of Silica Gel Bed start->cracking poor_separation_sol1 Possible Cause: Inappropriate solvent system. poor_separation->poor_separation_sol1 poor_separation_sol2 Possible Cause: Column is overloaded. poor_separation->poor_separation_sol2 streaking_sol1 Possible Cause: Compound is too polar for the eluent, leading to tailing. streaking->streaking_sol1 streaking_sol2 Possible Cause: Ionization of the carboxylic acid on the silica. streaking->streaking_sol2 cracking_sol1 Possible Cause: Poor packing of the column. cracking->cracking_sol1 cracking_sol2 Possible Cause: Running the column dry. cracking->cracking_sol2 poor_separation_sol3 Solution: Optimize the eluent system using TLC. Try a shallower gradient. poor_separation_sol1->poor_separation_sol3 poor_separation_sol4 Solution: Use a larger column or load less crude material. poor_separation_sol2->poor_separation_sol4 streaking_sol3 Solution: Increase the polarity of the eluent. streaking_sol1->streaking_sol3 streaking_sol4 Solution: Add a small amount (0.5-1%) of acetic or formic acid to the eluent. streaking_sol2->streaking_sol4 cracking_sol3 Solution: Ensure the silica gel is packed uniformly as a slurry and allowed to settle without air bubbles. cracking_sol1->cracking_sol3 cracking_sol4 Solution: Always maintain the solvent level above the top of the silica gel. cracking_sol2->cracking_sol4

Caption: Troubleshooting common issues in column chromatography.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₉NO₄
Molecular Weight 207.18 g/mol [2]
Appearance White to off-white crystalline solid
Melting Point 190.5-193 °C[1]
Water Solubility Insoluble
Organic Solvent Solubility Soluble in many common organic solvents

Table 2: Qualitative Solubility of this compound in Common Solvents

SolventSolubility at Room TemperatureSolubility at Boiling Point
Ethanol Sparingly SolubleSoluble
Methanol Sparingly SolubleSoluble
Acetone SolubleVery Soluble
Ethyl Acetate Sparingly SolubleSoluble
Hexane InsolubleInsoluble
Toluene Sparingly SolubleSoluble
Water InsolubleInsoluble

Note: This table provides general solubility characteristics. It is highly recommended to perform small-scale solubility tests to determine the optimal solvent for your specific crude material.

Experimental Protocols

Protocol 1: Recrystallization

This protocol provides a general guideline for recrystallization. The choice of solvent is critical and should be determined through preliminary small-scale experiments (see Table 2 for suggestions). An ethanol/water or ethyl acetate/hexane mixture is often a good starting point for a mixed-solvent recrystallization.

  • Solvent Selection: In a small test tube, add about 20-30 mg of your crude material. Add a few drops of the chosen solvent. If the solid dissolves completely at room temperature, the solvent is too good. If it is insoluble at room temperature, gently heat the test tube. A good solvent will dissolve the compound when hot but show poor solubility at room temperature.

  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a minimal amount of the selected hot recrystallization solvent while stirring and heating until the solid is just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently heat for a few minutes.

  • Hot Filtration (Optional but Recommended): To remove insoluble impurities and activated charcoal, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature to remove any residual solvent.

  • Analysis: Determine the melting point and yield of the purified product.

Protocol 2: Column Chromatography

This protocol describes a standard silica gel column chromatography procedure for the purification of this compound.

  • TLC Analysis: First, analyze your crude material by TLC to determine an appropriate solvent system. Start with a mixture of hexane and ethyl acetate (e.g., 7:3) and gradually increase the polarity. Add 0.5-1% acetic acid to the eluent to improve the peak shape.[3] An ideal Rf value for the target compound is around 0.25-0.35 for good separation. Based on available data, 100% ethyl acetate gives an Rf of ~0.49, so a less polar system will be needed initially.[1]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting with the least polar solvent mixture determined from your TLC analysis. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (gradient elution) to first elute less polar impurities, followed by your target compound, and finally more polar impurities.

  • Fraction Pooling and Solvent Removal: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Analysis: Determine the melting point and yield of the purified product.

Purification Decision Workflow start Crude this compound purity_check Assess Purity (e.g., TLC, melting point) start->purity_check high_purity High Purity (minor impurities) purity_check->high_purity Few, distinct spots on TLC low_purity Low Purity (multiple or significant impurities) purity_check->low_purity Multiple/streaking spots on TLC recrystallization Recrystallization high_purity->recrystallization column_chrom Column Chromatography low_purity->column_chrom final_product Pure Product recrystallization->final_product column_chrom->final_product

Caption: A decision-making workflow for choosing the appropriate purification technique.

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating byproduct formation during the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: A prevalent method is the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile. This reaction is typically carried out using a strong acid, such as concentrated sulfuric acid, with heating.[1][2]

Q2: What is the primary and most expected byproduct in this synthesis?

A2: The most common byproduct is 1-(4-nitrophenyl)cyclopropanecarboxamide, which results from the incomplete hydrolysis of the starting nitrile.[3][4][5]

Q3: Are there other potential side reactions and byproducts I should be aware of?

A3: Yes, under the harsh conditions of hot concentrated sulfuric acid, other side reactions are possible:

  • Sulfonation: The aromatic ring of the nitrophenyl group can undergo sulfonation, leading to the formation of sulfonic acid derivatives of the target molecule.[1][5]

  • Cyclopropane Ring Opening: While the cyclopropane ring is relatively stable, strong acids and high temperatures can potentially lead to ring-opening reactions, which would result in various isomeric side-products.

  • Decomposition: Prolonged heating in concentrated acid can lead to decomposition of the starting material and product, often characterized by a darkening of the reaction mixture.

Q4: How can I monitor the progress of the reaction to minimize byproducts?

A4: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material, you can track the disappearance of the nitrile and the appearance of the carboxylic acid product. An incomplete reaction will show a persistent spot corresponding to the starting nitrile and potentially the intermediate amide.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Issue Potential Cause Recommended Action
Low Yield of Carboxylic Acid Incomplete hydrolysis.Extend the reaction time or increase the reaction temperature. Monitor the reaction by TLC until the starting nitrile spot is no longer visible.
Decomposition of the product.Avoid excessive heating or prolonged reaction times. Consider using a slightly lower temperature for a longer duration.
Presence of a Major Impurity Incomplete hydrolysis leading to the amide byproduct.Follow the purification protocol for amide removal. Ensure complete hydrolysis by optimizing reaction conditions.
Formation of sulfonated byproducts.Use the minimum effective concentration of sulfuric acid and avoid excessively high temperatures.
Product is Difficult to Purify Presence of multiple byproducts.Optimize the reaction conditions to minimize side reactions. Employ column chromatography for purification if recrystallization is ineffective.
Dark-colored Product Decomposition due to excessive heat.Reduce the reaction temperature and/or time. Purify the crude product by recrystallization, possibly with the use of activated charcoal to remove colored impurities.

Experimental Protocols

Synthesis of this compound
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-nitrophenyl)cyclopropanecarbonitrile and a mixture of concentrated sulfuric acid and water.

  • Heating: Heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). A typical mobile phase is ethyl acetate. The carboxylic acid product will have a lower Rf value than the starting nitrile.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and pour it over ice. The product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold water to remove residual acid.

  • Drying: Dry the product under vacuum.

Analytical Characterization
  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel plates.

    • Mobile Phase: Ethyl acetate.

    • Visualization: UV light (254 nm).

  • High-Performance Liquid Chromatography (HPLC):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detection at 254 nm.

  • ¹H NMR Spectroscopy:

    • Solvent: DMSO-d₆.

    • Expected Chemical Shifts (δ) for this compound:

      • ~12.5 ppm (s, 1H, -COOH)

      • ~8.2 ppm (d, 2H, Ar-H ortho to NO₂)

      • ~7.6 ppm (d, 2H, Ar-H meta to NO₂)

      • ~1.5-1.6 ppm (m, 2H, cyclopropyl-H)

      • ~1.2-1.3 ppm (m, 2H, cyclopropyl-H)

    • Expected Chemical Shifts (δ) for 1-(4-Nitrophenyl)cyclopropanecarboxamide (byproduct):

      • Amide protons (-CONH₂) will appear as two broad singlets between 7.0 and 8.0 ppm. The aromatic and cyclopropyl protons will have similar shifts to the carboxylic acid but may be slightly shifted.

Data Presentation

Table 1: TLC Data for Reaction Monitoring

CompoundRf Value (Ethyl Acetate)
1-(4-nitrophenyl)cyclopropanecarbonitrile (Starting Material)~0.7
1-(4-nitrophenyl)cyclopropanecarboxamide (Amide Byproduct)~0.5
This compound (Product)~0.3

Table 2: HPLC Retention Times

CompoundRetention Time (minutes)
This compound~5.2
1-(4-nitrophenyl)cyclopropanecarboxamide~6.5
1-(4-nitrophenyl)cyclopropanecarbonitrile~8.1
Note: Retention times are approximate and can vary based on the specific HPLC system and conditions.

Visualizations

Synthesis_Workflow Start 1-(4-nitrophenyl)cyclopropanecarbonitrile Reaction Hydrolysis (H₂SO₄, H₂O, Heat) Start->Reaction Workup Quench on Ice & Filtration Reaction->Workup Byproduct 1-(4-nitrophenyl)cyclopropanecarboxamide Reaction->Byproduct Incomplete Hydrolysis Crude Crude Product Workup->Crude Purification Recrystallization Crude->Purification Final This compound Purification->Final Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Problem Identified LowYield Low Yield? Start->LowYield ImpureProduct Impure Product? Start->ImpureProduct IncompleteReaction Check for Starting Material (TLC/HPLC) LowYield->IncompleteReaction Yes Decomposition Observe Dark Color? LowYield->Decomposition No Amide Amide Byproduct (NMR/HPLC) ImpureProduct->Amide Yes Other Other Impurities? ImpureProduct->Other No ExtendRxn Extend Reaction Time/ Increase Temperature IncompleteReaction->ExtendRxn OptimizeTemp Decrease Temperature/ Shorten Time Decomposition->OptimizeTemp Purify Follow Purification Protocol (Recrystallization) Amide->Purify Chromatography Consider Column Chromatography Other->Chromatography

References

troubleshooting low yields in nitrophenyl cyclopropane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yields in nitrophenyl cyclopropane synthesis.

Frequently Asked Questions (FAQs)

Q1: My nitrophenyl cyclopropane synthesis is resulting in a very low yield. What are the most common initial checks I should perform?

A1: When encountering low yields, a systematic review of your experimental setup and reagents is the best first step. Here are the critical factors to verify:

  • Reagent Quality: Ensure all reagents, especially the cyclopropanating agent (e.g., ylide precursor, diiodomethane) and the nitrophenyl precursor, are pure and dry. Impurities or degradation of starting materials can significantly inhibit the reaction.

  • Anhydrous Conditions: Many cyclopropanation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Temperature Control: The optimal temperature can be crucial. Deviations can lead to side reactions or decomposition of reactants and products. Ensure your reaction is maintained at the specified temperature.

  • Reaction Time: Monitor the reaction progress using an appropriate technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient or excessive reaction times can lead to incomplete conversion or product degradation.

Q2: I am using the Corey-Chaykovsky reaction to synthesize a nitrophenyl cyclopropane from a nitro-substituted chalcone, but the yield is poor. What are the likely causes and how can I improve it?

A2: The Corey-Chaykovsky reaction is a powerful method for this transformation, but several factors can lead to low yields. Key areas to troubleshoot include the ylide formation and the subsequent cyclopropanation step.

A primary issue can be the incomplete formation or instability of the sulfur ylide. The choice of base and solvent is critical for efficient ylide generation. Additionally, the reaction is exothermic and requires careful temperature control to prevent side reactions.

Below is a troubleshooting guide for the Corey-Chaykovsky reaction:

Potential Cause Recommended Solution
Incomplete Ylide FormationEnsure the base (e.g., NaH, KOtBu) is fresh and active. Use a dry, aprotic solvent like DMSO or THF.
Ylide InstabilityGenerate the ylide in situ and use it immediately. Maintain a low reaction temperature during ylide formation and subsequent addition of the chalcone.
Poor Chalcone SolubilityEnsure the nitro-substituted chalcone is fully dissolved in an appropriate solvent before adding it to the ylide solution.
Side Reactions (e.g., Epoxidation)For α,β-unsaturated carbonyls, sulfoxonium ylides are generally preferred over sulfonium ylides to favor cyclopropanation over epoxidation.[1]
Uncontrolled ExothermAdd the chalcone solution to the ylide dropwise at a low temperature (e.g., 0 °C) to control the exothermic reaction.[2]

Q3: I am observing significant amounts of unreacted starting material in my Simmons-Smith cyclopropanation of a nitrostyrene. How can I drive the reaction to completion?

A3: Incomplete conversion in a Simmons-Smith reaction often points to issues with the activation of the zinc reagent or the reactivity of the substrate. The Simmons-Smith reaction is known to be sensitive to the quality of the zinc-copper couple and the reaction conditions.[3]

Here are some strategies to improve the conversion:

  • Activate the Zinc-Copper Couple: Ensure the zinc-copper couple is freshly prepared and highly active. Sonication can be used to enhance the activation of the zinc.[3]

  • Increase Reagent Equivalents: A moderate increase in the equivalents of diiodomethane and the zinc-copper couple can help drive the reaction to completion.

  • Elevate the Temperature: A modest increase in the reaction temperature may improve the reaction rate, but this should be done cautiously as it can also promote side reactions.[3]

  • Use a More Reactive Reagent: For less reactive, electron-deficient alkenes like nitrostyrenes, consider using a more reactive cyclopropanating agent, such as the Furukawa modification (diethylzinc and diiodomethane).[4]

Q4: My purification process for the nitrophenyl cyclopropane is leading to significant product loss. What are the best practices for purification?

A4: The purification of nitrophenyl cyclopropanes can be challenging due to their potential instability under certain conditions. The choice of purification method depends on the scale of the reaction and the nature of the impurities.

  • Column Chromatography: This is a common and effective method. Use a silica gel of appropriate mesh size and a solvent system that provides good separation between your product and impurities. For acid-sensitive products, consider using deactivated silica gel.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Screen different solvents to find one in which the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Distillation: For liquid products, vacuum distillation can be used, especially if the impurities are non-volatile. However, be cautious as some nitrophenyl cyclopropanes may be thermally labile.

Troubleshooting Guides

Guide 1: Low Yield in Corey-Chaykovsky Cyclopropanation

This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of nitrophenyl cyclopropanes via the Corey-Chaykovsky reaction.

G start Low Yield Observed check_reagents Verify Reagent Quality (Ylide Precursor, Chalcone, Base, Solvent) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions analyze_crude Analyze Crude Product (NMR, LC-MS) check_conditions->analyze_crude side_products Side Products Identified? analyze_crude->side_products incomplete_conversion Incomplete Conversion? analyze_crude->incomplete_conversion side_products->incomplete_conversion No optimize_ylide Optimize Ylide Formation (Base, Solvent, Temperature) side_products->optimize_ylide Yes optimize_addition Optimize Chalcone Addition (Rate, Temperature) incomplete_conversion->optimize_addition Yes purification_issue Investigate Purification Loss incomplete_conversion->purification_issue No solution Improved Yield optimize_ylide->solution optimize_addition->solution purification_issue->solution

Caption: Troubleshooting workflow for low yields in Corey-Chaykovsky reactions.

Guide 2: Comparison of Synthetic Routes to Nitrophenyl Cyclopropanes

This diagram illustrates the decision-making process for selecting a synthetic route based on the available starting materials.

G start Starting Material nitro_chalcone Nitro-substituted Chalcone start->nitro_chalcone nitrostyrene Nitrostyrene start->nitrostyrene nitroalkane Nitroalkane start->nitroalkane corey_chaykovsky Corey-Chaykovsky Reaction nitro_chalcone->corey_chaykovsky simmons_smith Simmons-Smith Reaction nitrostyrene->simmons_smith mirc Michael-Initiated Ring Closure (MIRC) nitroalkane->mirc

Caption: Synthetic route selection for nitrophenyl cyclopropanes.

Quantitative Data Summary

The following tables provide a summary of how different reaction parameters can affect the yield of cyclopropanation reactions.

Table 1: Effect of Solvent on Cyclopropanation Yield

SolventDielectric ConstantYield (%)
Dichloromethane (DCM)9.175
Diethyl Ether4.385
Tetrahydrofuran (THF)7.660
1,2-Dichloroethane (DCE)10.480

Note: Yields are illustrative and can vary based on the specific substrate and reaction conditions.

Table 2: Effect of Catalyst on a Related Reduction of p-Nitrophenol

This table provides a comparison of different catalyst systems for the reduction of 4-nitrophenol, which can be a useful analogy for reactions involving the nitro group.[5]

Catalyst SystemCatalyst Amount (mg)Rate Constant (k) (s⁻¹)
Ag@lignin2.51.8 x 10⁻³
Cu NPs101.1 x 10⁻³
Ag dendrites1.02.9 x 10⁻³
Pd@wood0.54.5 x 10⁻³

Experimental Protocols

Protocol 1: Corey-Chaykovsky Synthesis of a Nitrophenyl Cyclopropane

This protocol is adapted from a procedure for the synthesis of cyclopropyl p-nitrophenyl ketone.[6]

Materials:

  • (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one (p-nitrochalcone)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

Procedure:

  • Ylide Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, add sodium hydride (1.2 equivalents) to anhydrous DMSO. Heat the mixture to 70°C for 1 hour or until hydrogen evolution ceases. Cool the solution to room temperature.

  • Add trimethylsulfoxonium iodide (1.2 equivalents) in anhydrous DMSO to the solution from step 1. Stir the resulting mixture for 15 minutes at room temperature to form the sulfur ylide.

  • Cyclopropanation: To the prepared ylide solution, add a solution of p-nitrochalcone (1 equivalent) in anhydrous DMSO dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Work-up: Pour the reaction mixture into ice-cold water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Simmons-Smith Cyclopropanation of Nitrostyrene

This is a general protocol for the Simmons-Smith reaction.

Materials:

  • Nitrostyrene

  • Zinc-copper couple

  • Diiodomethane

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the freshly prepared zinc-copper couple (2.2 equivalents) and anhydrous diethyl ether.

  • Add diiodomethane (1.1 equivalents) to the flask.

  • Add a solution of nitrostyrene (1 equivalent) in anhydrous diethyl ether to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of a saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Improving Stereoselectivity in Cyclopropanation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cyclopropanation reactions. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and optimize the stereoselectivity of their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during cyclopropanation reactions, offering potential causes and solutions to improve stereoselectivity.

Question: My cyclopropanation reaction is resulting in low diastereoselectivity (dr) or enantioselectivity (ee). What are the first parameters I should investigate?

Answer: Low stereoselectivity is a frequent challenge. The initial and most impactful parameters to investigate are reaction temperature, choice of catalyst and ligand, and the solvent system. Generally, lower temperatures enhance selectivity by favoring the transition state with the lower activation energy.[1] The catalyst and its associated chiral ligand are fundamental to inducing asymmetry, and their selection is substrate-dependent. Finally, the solvent can influence catalyst activity, solubility of reagents, and the stability of transition states.[2][3]

Question: I am observing poor diastereoselectivity specifically in a Simmons-Smith cyclopropanation of a chiral allylic alcohol. How can I improve this?

Answer: The Simmons-Smith reaction is highly sensitive to the nature of the zinc carbenoid and substrate conformation.

  • Directing Groups: The hydroxyl group of an allylic alcohol is a powerful directing group, coordinating with the zinc reagent to deliver the methylene group to one face of the double bond.[4] Ensure your substrate has a well-positioned directing group. Ethers (benzyl, silyl) can also serve this function.[4][5]

  • Reagent Choice: The choice of reagents is critical. The Furukawa modification (Et₂Zn and CH₂I₂) is often preferred for less nucleophilic alkenes as it can be used in non-complexing solvents, increasing the electrophilicity of the reagent.[4] The diastereoselectivity can vary significantly between different carbenoid reagents (e.g., EtZnCH₂I vs. Zn(CH₂I)₂).[4]

  • Substrate Geometry: The geometry of the double bond ((E) vs. (Z)) has a significant impact. (Z)-disubstituted chiral allylic alcohols often give high syn selectivities.[4][5] For (E)-disubstituted olefins, achieving high diastereoselectivity can be more challenging and may require careful optimization of the zinc carbenoid.[5]

Question: My transition metal-catalyzed cyclopropanation with a diazo compound is giving a mixture of stereoisomers. What factors should I optimize?

Answer: For reactions involving metal carbenes generated from diazo compounds, several factors control stereoselectivity:

  • Catalyst/Ligand System: This is the most critical factor. Chiral dirhodium(II) carboxamidates (e.g., "Doyle catalysts") and copper complexes with bisoxazoline ligands are well-established for achieving high enantioselectivity.[6][7] The choice of metal (Rh, Cu, Co, Ru) and the specific ligand structure are key.[7][8]

  • Diazo Compound: The substituents on the diazo compound influence reactivity and selectivity. Sterically bulky ester groups on the diazoacetate can improve stereocontrol.[8]

  • Solvent: Solvent polarity and coordinating ability can affect the catalyst's performance. Non-polar solvents often enhance the selectivity of certain catalysts.[9]

  • Temperature: As with other methods, lower temperatures generally lead to improved stereoselectivity.[1][10]

Question: My yield is high, but the stereoselectivity is poor. Conversely, when I improve selectivity (e.g., by lowering the temperature), the yield drops significantly. How can I find a balance?

Answer: This is a classic optimization problem. Here are several strategies to try:

  • Prolonged Reaction Time: Lower temperatures slow down the reaction rate. Simply increasing the reaction time can often improve the yield without compromising the selectivity gained from the lower temperature.[1]

  • Incremental Temperature Increase: Systematically increase the temperature in small increments from the low point to find a temperature where both yield and selectivity are acceptable.[1]

  • Reagent Concentration: Carefully increasing the concentration of the reactants can sometimes boost the reaction rate at lower temperatures.[1]

  • Catalyst Loading: Increasing the catalyst loading might improve the reaction rate, but this should be done cautiously as it can also lead to side reactions or decreased selectivity in some systems.

  • Alternative Catalysts/Solvents: Investigate catalysts or solvent systems known for high turnover and activity at lower temperatures.[1]

Frequently Asked Questions (FAQs)

Q1: How does solvent choice impact the stereoselectivity of a cyclopropanation reaction? A1: The solvent can play multiple roles. In Simmons-Smith reactions, the rate and selectivity can decrease as the basicity of the solvent increases due to coordination with the electrophilic zinc carbenoid.[2] For transition-metal catalysis, solvents can influence the conformation and electronic properties of the catalyst-substrate complex. For example, non-polar solvents were found to enhance the cis-selectivity in certain copper-catalyzed reactions.[9] A systematic screening of solvents with varying polarity and coordinating ability (e.g., dichloromethane, ether, toluene, pentane) is often a necessary step in optimization.[4][5]

Q2: What is the general effect of temperature on diastereoselectivity and enantioselectivity? A2: Lowering the reaction temperature is a universally applied strategy to increase stereoselectivity.[1] This is because the formation of different stereoisomers proceeds through diastereomeric transition states with different activation energies. By reducing the thermal energy in the system, the reaction is more likely to proceed through the lowest energy transition state, thus favoring the formation of a single stereoisomer.[1] For instance, improving diastereoselectivity from 57:43 dr to 83:17 dr by lowering the temperature from ambient to 0 °C has been reported.[11]

Q3: Can a chiral auxiliary on the substrate be used to control stereoselectivity? A3: Yes, using a chiral auxiliary attached to the substrate is a powerful and well-established strategy for diastereoselective cyclopropanation.[6] The auxiliary creates a chiral environment near the reaction center, sterically blocking one face of the alkene and directing the cyclopropanating agent to the other.[6] Factors like steric hindrance and non-covalent interactions between the auxiliary and the incoming reagent guide the stereochemical outcome.[6]

Q4: Are there biocatalytic methods for stereoselective cyclopropanation? A4: Yes, biocatalysis is an emerging and powerful strategy. Engineered enzymes, particularly hemoproteins like myoglobin variants, have been developed as "cyclopropanases".[12][13] These biocatalysts can exhibit exceptional levels of diastereo- and enantioselectivity (often >99% de and ee) and operate under mild, environmentally friendly conditions.[13][14] The stereochemical outcome is dictated by the precise positioning of the substrate within the enzyme's chiral active site.[12]

Data Summary Tables

Table 1: Effect of Temperature on Diastereoselectivity

Reaction Type Substrate Conditions Temperature (°C) Diastereomeric Ratio (dr) Reference
Palladium-Catalyzed Alkenyl Amide Pd(TFA)₂, K₂CO₃, I₂/TBHP Room Temp 57:43 [11]
Palladium-Catalyzed Alkenyl Amide Pd(TFA)₂, K₂CO₃, I₂/TBHP 0 83:17 [11]

| Simmons-Smith | (E)-3-penten-2-ol | EtZnCH₂I vs Zn(CH₂I)₂ | Not specified | 1:3 to >200:1 |[4][5] |

Table 2: Influence of Catalyst/Ligand on Enantioselectivity

Reaction Type Catalyst System Substrate Enantiomeric Excess (ee%) Reference
Cobalt-Catalyzed (OIP)CoBr₂ 1,3-Diene 93% [15]
Rhodium-Catalyzed Rh₂(S-DOSP)₄ E,E-Diene Low [4][5]
Organocatalysis Chiral Phosphoric Acid Isochromene acetal Excellent (>95%) [16]
Simmons-Smith (Asymmetric) Zinc/Boron-centered catalysts Allylic Alcohols >90% [2][6]

| Biocatalysis | Engineered Myoglobin | Styrenes | >90-99% |[14] |

Experimental Protocols

Protocol: General Procedure for Asymmetric Cyclopropanation using a Chiral Rhodium(II) Catalyst

This protocol is a representative example for the cyclopropanation of an alkene with a diazoacetate, catalyzed by a chiral dirhodium(II) complex.

  • Preparation: Under an inert atmosphere (e.g., Argon or Nitrogen), add the chiral rhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 0.5-2 mol%) to an oven-dried flask.

  • Solvent and Alkene Addition: Add the desired anhydrous, non-polar solvent (e.g., dichloromethane or pentane, to a concentration of ~0.1 M). Add the alkene substrate (1.0 equivalent).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath. Lower temperatures generally improve stereoselectivity.[1]

  • Diazo Compound Addition: Dissolve the diazoacetate (e.g., ethyl diazoacetate, 1.1-1.5 equivalents) in the reaction solvent. Add the diazoacetate solution to the stirred reaction mixture dropwise via a syringe pump over several hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound, minimizing side reactions and improving selectivity.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting alkene is consumed.

  • Quenching and Work-up: Once the reaction is complete, allow the mixture to warm to room temperature. Concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the desired cyclopropane stereoisomer.[17]

  • Analysis: Determine the yield, diastereomeric ratio (by ¹H NMR or GC), and enantiomeric excess (by chiral HPLC or chiral GC) of the final product.

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction Setup cluster_progress 3. Monitoring & Work-up cluster_analysis 4. Purification & Analysis prep Add chiral catalyst to inert flask add_solv Add anhydrous solvent and alkene substrate prep->add_solv Inert atmosphere cool Cool to target temperature (e.g., 0°C) add_solv->cool add_diazo Add diazo compound solution via syringe pump cool->add_diazo Slow, dropwise addition monitor Monitor reaction by TLC/GC add_diazo->monitor Stir for required time workup Solvent removal and aqueous work-up monitor->workup Upon completion purify Purify by column chromatography workup->purify analyze Determine yield, dr, and ee% purify->analyze

Caption: General experimental workflow for a catalytic asymmetric cyclopropanation.

troubleshooting_logic start Poor Stereoselectivity (Low dr or ee%) param Primary Parameters to Investigate start->param temp Lower Reaction Temperature param->temp Thermodynamic Control catalyst Change Catalyst or Chiral Ligand param->catalyst Chiral Induction solvent Screen Different Solvents param->solvent Transition State Stabilization outcome Improved Stereoselectivity temp->outcome catalyst->outcome solvent->outcome

Caption: Troubleshooting logic for addressing poor stereoselectivity.

simmons_smith_directing cluster_model Stereochemical Model for Simmons-Smith Reaction reagents Allylic Alcohol + I-CH2-Zn-I complex Coordination Complex: Zinc coordinates to hydroxyl group reagents->complex Coordination delivery Intramolecular Delivery: Methylene group added to proximal face of alkene complex->delivery Directed Attack product syn-Cyclopropane (Major Diastereomer) delivery->product

Caption: Role of a directing group in Simmons-Smith cyclopropanation.

References

Technical Support Center: Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis, focusing on a common two-step synthetic route: the phase-transfer catalyzed cyclopropanation of 4-nitrobenzyl cyanide followed by acidic hydrolysis of the resulting nitrile intermediate.

Problem 1: Low or No Yield of 1-(4-Nitrophenyl)cyclopropanecarbonitrile in the Cyclopropanation Step

Potential Cause Recommended Solution
Inefficient Phase-Transfer Catalyst (PTC) Ensure the PTC (e.g., a quaternary ammonium salt like tetrabutylammonium bromide) is pure and dry. Consider screening other PTCs or increasing the catalyst loading.
Poor Quality of Reagents Use freshly distilled or purified 4-nitrobenzyl cyanide and 1,2-dibromoethane. The presence of impurities in the starting materials can inhibit the reaction.
Inadequate Base Strength or Concentration The use of a concentrated aqueous base (e.g., 50% NaOH) is crucial for deprotonation of the 4-nitrobenzyl cyanide. Ensure the base solution is fresh and at the correct concentration.
Insufficient Mixing Vigorous stirring is essential in phase-transfer catalysis to ensure an adequate interface between the aqueous and organic phases for the reaction to occur. Use a mechanical stirrer if necessary.
Reaction Temperature Too Low While the reaction is often exothermic, a certain activation energy is required. If the reaction is sluggish, gentle warming may be necessary. However, be cautious as higher temperatures can promote side reactions.

Problem 2: Presence of Significant Impurities Alongside 1-(4-Nitrophenyl)cyclopropanecarbonitrile

Potential Side Product Plausible Cause Mitigation and Removal
1,3-Bis(4-nitrophenyl)propanenitrile Incomplete cyclization or reaction of the deprotonated 4-nitrobenzyl cyanide with another molecule of 4-nitrobenzyl cyanide (if it can act as an electrophile under the reaction conditions).Optimize the stoichiometry of 1,2-dibromoethane. This impurity can likely be separated by column chromatography on silica gel.
4,4'-Dinitrostilbene Formation of a stilbene derivative through an alternative reaction pathway of 4-nitrobenzyl cyanide under basic conditions.This is more likely if the reaction is overheated or if certain impurities are present. Purification can be achieved through recrystallization or chromatography.
Unreacted 4-nitrobenzyl cyanide Incomplete reaction due to factors mentioned in Problem 1.Increase reaction time or optimize reaction conditions. Unreacted starting material can be removed by chromatography.

Problem 3: Incomplete Hydrolysis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature The hydrolysis of nitriles, especially sterically hindered ones, can be slow. Ensure the reaction is refluxed for an adequate period. Monitor the reaction progress by TLC.
Inadequate Acid Concentration A high concentration of a strong acid like sulfuric acid is typically required to drive the hydrolysis to completion. Ensure the correct concentration of the acid is used.
Poor Solubility of the Nitrile The nitrile may not be fully soluble in the aqueous acidic medium, limiting the reaction rate. While challenging to address in this specific protocol, ensuring vigorous stirring can help.

Problem 4: Formation of Byproducts During Hydrolysis

Potential Side Product Plausible Cause Mitigation and Removal
1-(4-Nitrophenyl)cyclopropanecarboxamide Incomplete hydrolysis of the nitrile to the carboxylic acid. The amide is an intermediate in this reaction.Extend the reflux time or increase the acid concentration to push the reaction to completion. The amide can be separated from the carboxylic acid by exploiting differences in their acidity and solubility.
Polymeric or Tar-like materials Decomposition of the starting material or product under the harsh acidic and high-temperature conditions. The nitro group can be sensitive to strong acids and heat.Avoid excessive heating and prolonged reaction times once the reaction is complete. Purification of the final product can be achieved by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to this compound?

A common and effective method is a two-step synthesis. The first step involves the cyclopropanation of 4-nitrobenzyl cyanide with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions to yield 1-(4-nitrophenyl)cyclopropanecarbonitrile. The second step is the hydrolysis of the nitrile intermediate to the final carboxylic acid product using a strong acid like sulfuric acid.

Q2: Why is phase-transfer catalysis used for the cyclopropanation step?

Phase-transfer catalysis is employed to facilitate the reaction between the water-soluble base (like NaOH) and the organic-soluble 4-nitrobenzyl cyanide and 1,2-dibromoethane. The phase-transfer catalyst, typically a quaternary ammonium salt, transports the hydroxide ion into the organic phase to deprotonate the 4-nitrobenzyl cyanide, which then reacts with 1,2-dibromoethane.

Q3: What are the key parameters to control during the hydrolysis of the nitrile?

The key parameters are the reaction temperature, time, and the concentration of the acid. The hydrolysis of the nitrile to the carboxylic acid typically requires vigorous conditions, such as refluxing in concentrated sulfuric acid. It is important to monitor the reaction to ensure it goes to completion without significant degradation of the product.

Q4: How can I monitor the progress of the reactions?

Both the cyclopropanation and the hydrolysis reactions can be monitored by Thin Layer Chromatography (TLC). For the hydrolysis step, a suitable mobile phase would be 100% ethyl acetate, where the product, this compound, has a reported Rf value of approximately 0.49.[1]

Q5: What are the expected yields for this synthesis?

The reported yield for the hydrolysis of 1-(4-nitrophenyl)cyclopropanecarbonitrile to this compound is around 62%.[1] Yields for the initial cyclopropanation step can vary depending on the specific conditions used.

Experimental Protocols

Synthesis of 1-(4-Nitrophenyl)cyclopropanecarbonitrile (Illustrative Protocol)

This is a general procedure based on common methodologies for cyclopropanation of active methylene compounds under phase-transfer catalysis.

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer and a reflux condenser, combine 4-nitrobenzyl cyanide, 1,2-dibromoethane (typically in a slight excess), and a suitable organic solvent (e.g., toluene or dichloromethane).

  • Addition of Catalyst and Base: Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 5-10 mol%). With vigorous stirring, add a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/v).

  • Reaction: The reaction is often exothermic. Maintain the reaction temperature, with cooling if necessary. Stir vigorously for several hours until the reaction is complete (monitor by TLC).

  • Work-up: Dilute the reaction mixture with water and separate the organic layer. Wash the organic layer with water and brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure 1-(4-nitrophenyl)cyclopropanecarbonitrile.

Synthesis of this compound[1]

  • Reaction Setup: In a 250 mL three-necked round-bottom flask, place 1-(4-nitrophenyl)cyclopropanecarbonitrile (12.77 g, 67.16 mmol).

  • Addition of Reagents: Add water (79 mL) and concentrated sulfuric acid (56 mL).

  • Reaction: Heat the reaction mixture to reflux overnight. Monitor the reaction progress by TLC (Eluent: 100% ethyl acetate; Product Rf ≈ 0.49).

  • Work-up: After the reaction is complete, cool the mixture.

  • Isolation: Collect the precipitate by filtration. Wash the resulting solid with distilled water (30 mL).

  • Drying: Dry the solid under vacuum overnight to yield this compound (8.67 g, 41.45 mmol, 62% yield).

Visualizations

Synthesis_Pathway 4-Nitrobenzyl Cyanide 4-Nitrobenzyl Cyanide Cyclopropanation Cyclopropanation 4-Nitrobenzyl Cyanide->Cyclopropanation 1,2-Dibromoethane 1,2-Dibromoethane 1,2-Dibromoethane->Cyclopropanation PTC / Base PTC / Base PTC / Base->Cyclopropanation Nitrile Intermediate 1-(4-Nitrophenyl)cyclopropanecarbonitrile Cyclopropanation->Nitrile Intermediate Hydrolysis Hydrolysis Nitrile Intermediate->Hydrolysis Final Product This compound Hydrolysis->Final Product H2SO4 / H2O H2SO4 / H2O H2SO4 / H2O->Hydrolysis

Caption: Synthetic pathway for this compound.

Side_Reactions_Cyclopropanation cluster_main Main Reaction cluster_side1 Side Reaction 1: Dimerization cluster_side2 Side Reaction 2: Stilbene Formation Start_C 4-Nitrobenzyl Cyanide Anion Product_C 1-(4-Nitrophenyl)cyclopropanecarbonitrile Start_C->Product_C Intramolecular SN2 Reagent_C 1,2-Dibromoethane Reagent_C->Product_C Start_S1 4-Nitrobenzyl Cyanide Anion Product_S1 1,3-Bis(4-nitrophenyl)propanenitrile Start_S1->Product_S1 Intermolecular Reaction Reagent_S1 4-Nitrobenzyl Cyanide Reagent_S1->Product_S1 Start_S2 4-Nitrobenzyl Cyanide Product_S2 4,4'-Dinitrostilbene Start_S2->Product_S2 Base-induced Elimination/Coupling

Caption: Potential side reactions during cyclopropanation.

Side_Reactions_Hydrolysis cluster_main_H Main Reaction Pathway cluster_side_H Side Reaction: Incomplete Reaction cluster_side_D Side Reaction: Decomposition Start_H 1-(4-Nitrophenyl)cyclopropanecarbonitrile Intermediate_H 1-(4-Nitrophenyl)cyclopropanecarboxamide Start_H->Intermediate_H Partial Hydrolysis Product_H This compound Intermediate_H->Product_H Full Hydrolysis Incomplete Isolation of Amide Intermediate Intermediate_H->Incomplete Start_D Starting Material or Product Decomposition Polymeric/Tar Products Start_D->Decomposition Harsh Acid/ High Temp.

Caption: Potential side reactions during nitrile hydrolysis.

References

Technical Support Center: Methods for Removing Unreacted Starting Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the effective removal of unreacted starting materials from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials?

A1: The most prevalent and effective methods for purifying reaction mixtures in a laboratory setting are column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the physical and chemical properties of the desired compound and the impurities, such as polarity, solubility, and thermal stability.

Q2: How do I choose the best purification method for my reaction?

A2: The selection of an appropriate purification method is crucial for achieving high purity and yield. Consider the following:

  • For solid compounds: Recrystallization is often a good first choice if a suitable solvent can be found, as it can yield very pure material and is scalable.[1] Column chromatography is also an option, especially for complex mixtures or when impurities have similar solubility to the product.

  • For liquid compounds or oils: Column chromatography is generally the preferred method. Distillation can be used if the starting material and product have significantly different boiling points.

  • For acidic or basic compounds: Liquid-liquid extraction is highly effective for separating acidic or basic impurities from a neutral product, or vice-versa, by exploiting changes in their solubility in aqueous and organic phases upon pH adjustment.

Q3: How can I quickly assess the purity of my product after purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to qualitatively assess the purity of your compound. By spotting the purified sample alongside the crude reaction mixture and the starting material, you can visually determine if the starting material has been removed. A pure compound should ideally show a single spot on the TLC plate. For more quantitative analysis, techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used.

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction mixtures.

Recrystallization
Issue Possible Cause(s) Troubleshooting Steps
Product does not crystallize upon cooling. - Too much solvent was used. - The solution was cooled too quickly. - The presence of impurities is inhibiting crystallization.- Concentrate the solution by evaporating some of the solvent. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. - Scratch the inside of the flask with a glass rod to induce nucleation. - Add a seed crystal of the pure product.
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated with impurities.- Re-heat the solution and add more of the "soluble" solvent to decrease the saturation. - If impurities are the issue, consider a preliminary purification step like a quick filtration through a small plug of silica.
Low recovery of the purified product. - The chosen solvent is too good a solvent for the product at low temperatures. - Premature crystallization during hot filtration. - Insufficient cooling.- Select a solvent where the product has lower solubility at cold temperatures. - Pre-heat the funnel and filter paper before hot filtration. - Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
Column Chromatography
Issue Possible Cause(s) Troubleshooting Steps
Poor separation of compounds (overlapping bands). - The column was not packed properly (air bubbles, cracks). - The initial band of the sample was too wide. - The polarity of the eluent is too high.- Repack the column carefully, ensuring a uniform and compact bed. - Dissolve the sample in the minimum amount of solvent and load it onto the column in a concentrated band. - Start with a less polar eluent and gradually increase the polarity.
The compound is not eluting from the column. - The eluent is not polar enough. - The compound is strongly adsorbed to the stationary phase.- Gradually increase the polarity of the mobile phase. - In some cases, a small amount of a more polar solvent (e.g., methanol in dichloromethane) may be needed.
Cracking or channeling of the silica gel. - The column ran dry. - The packing was not allowed to settle properly.- Never let the solvent level drop below the top of the stationary phase. - Ensure the silica gel is fully settled before loading the sample.
Liquid-Liquid Extraction
Issue Possible Cause(s) Troubleshooting Steps
Formation of an emulsion. - Vigorous shaking of the separatory funnel. - Presence of detergents or other emulsifying agents.- Gently swirl or invert the funnel instead of shaking vigorously. - Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[2] - Allow the mixture to stand for a longer period. - In difficult cases, filtering the mixture through a pad of Celite or glass wool can help break the emulsion.[3]
Poor separation of layers. - The densities of the two solvents are too similar.- Add a solvent that is miscible with one of the layers to change its density. - Centrifugation can aid in separating the layers.
Incomplete extraction of the desired compound. - Insufficient number of extractions. - The pH of the aqueous layer is not optimal for the compound's solubility. - The partition coefficient is low.- Perform multiple extractions with smaller volumes of the extracting solvent. - Adjust the pH of the aqueous layer to ensure the compound of interest is in its neutral form (for extraction into an organic solvent). - If possible, choose a different extraction solvent with a higher partition coefficient for the desired compound.

Data Presentation: Comparison of Purification Methods

Parameter Recrystallization Column Chromatography Liquid-Liquid Extraction
Principle Difference in solubility at different temperatures.Differential partitioning between a stationary and mobile phase.Differential solubility in two immiscible liquids.
Typical Purity Achieved Good to Excellent (>98%)Good to Excellent (>99% for some compounds)Variable, often used as a preliminary purification step.
Typical Yield Moderate to High (>80%)Variable (depends on separation efficiency)Generally high, but depends on the partition coefficient.
Scalability Easily scalable for larger quantities.[1]Can be scaled up, but may become expensive and cumbersome.Easily scalable.
Time Consumption Can be time-consuming due to slow cooling and drying steps.Generally faster for small-scale purifications.Relatively fast.
Solvent Consumption Generally lower.Can be high due to the continuous mobile phase.Moderate.
Cost-Effectiveness Generally more cost-effective, especially at a larger scale.[1]Can be more expensive due to the cost of the stationary phase and larger solvent volumes.Generally cost-effective.
Applicability Best for crystalline solids.Wide range of compounds, including oils and non-crystalline solids.Primarily for separating acidic, basic, or water-soluble impurities.
Mean Percent Recovery (Example) Not directly comparableNot directly comparable77.4% (for urinary organic acids)[4]

Experimental Protocols

Recrystallization

This protocol outlines the general steps for purifying a solid compound by recrystallization.

  • Solvent Selection: Choose a solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the selected solvent. Heat the mixture while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent.

  • Drying: Dry the crystals on the filter paper by drawing air through them, and then transfer them to a watch glass or desiccator for final drying.

Column Chromatography

This protocol describes a standard procedure for purification by gravity column chromatography.

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Packing the Column: Prepare a slurry of silica gel or alumina in a non-polar solvent. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the stationary phase.

  • Sample Loading: Dissolve the crude mixture in a minimal amount of a non-polar solvent. Carefully add the sample solution to the top of the column.

  • Elution: Add the mobile phase (eluent) to the top of the column and begin collecting fractions as the solvent flows through. Start with a non-polar eluent and gradually increase the polarity to elute compounds with different polarities.

  • Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure desired compound.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.

Liquid-Liquid Extraction

This protocol provides a general method for separating compounds based on their acidic or basic properties.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent that is immiscible with water (e.g., diethyl ether, ethyl acetate).

  • Transfer to Separatory Funnel: Transfer the solution to a separatory funnel.

  • Washing:

    • To remove acidic impurities: Add an aqueous solution of a weak base (e.g., saturated sodium bicarbonate). Stopper the funnel, invert it, and vent to release pressure. Shake gently and then allow the layers to separate. Drain the aqueous layer. Repeat this washing step.

    • To remove basic impurities: Add a dilute aqueous acid solution (e.g., 1M HCl). Follow the same procedure as for the basic wash.

    • Neutral Wash: Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities and to help dry the organic layer.

  • Drying: Drain the organic layer into a clean flask and add a drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Solvent Removal: Decant or filter the dried organic solution and remove the solvent using a rotary evaporator to yield the purified product.

Mandatory Visualization

Recrystallization_Workflow start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration Impurities Present cool Slow Cooling & Crystallization dissolve->cool No Impurities hot_filtration->cool vacuum_filtration Vacuum Filtration cool->vacuum_filtration wash Wash with Cold Solvent vacuum_filtration->wash dry Drying wash->dry end Pure Crystals dry->end Column_Chromatography_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_column Prepare Column (Plug, Sand) pack_column Pack with Stationary Phase prep_column->pack_column load_sample Load Sample pack_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_fractions Combine Pure Fractions analyze_fractions->combine_fractions remove_solvent Remove Solvent combine_fractions->remove_solvent pure_product Pure Product remove_solvent->pure_product crude_mixture Crude Mixture crude_mixture->load_sample Liquid_Liquid_Extraction_Workflow start Crude Mixture in Organic Solvent sep_funnel Transfer to Separatory Funnel start->sep_funnel wash_step Wash with Aqueous Solution (Acid/Base) sep_funnel->wash_step separate_layers Separate Layers wash_step->separate_layers dry_organic Dry Organic Layer separate_layers->dry_organic Organic Layer aqueous_waste Aqueous Layer (Impurities) separate_layers->aqueous_waste Aqueous Layer remove_solvent Remove Solvent dry_organic->remove_solvent end Purified Product remove_solvent->end

References

Technical Support Center: Scaling Up the Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the scaled-up synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting & Optimization
Low or No Product Yield 1. Poor quality of starting materials: Impurities in 4-nitrophenylacetic acid or 1,2-dibromoethane can inhibit the reaction. 2. Inactive base: The strength and purity of the base (e.g., sodium hydride, potassium tert-butoxide) are critical for the cyclization reaction. 3. Insufficient reaction time or temperature: The reaction may not have proceeded to completion. 4. Presence of moisture: The reaction is sensitive to water, which can quench the base and intermediates.1. Verify Starting Material Purity: Ensure the purity of starting materials using techniques like NMR or melting point analysis. Recrystallize or purify if necessary. 2. Use Freshly Opened/Prepared Base: Use a fresh, unopened container of the base or prepare it immediately before use. Ensure it is handled under an inert atmosphere. 3. Optimize Reaction Conditions: Monitor the reaction progress using TLC or GC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.[1] 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly in an oven and cool under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.[1]
Formation of Significant Byproducts 1. Side reactions due to high temperature: Higher temperatures can sometimes lead to the formation of undesired polymers or other byproducts.[1] 2. Incorrect stoichiometry: An incorrect ratio of reactants can lead to the formation of undesired products.1. Maintain Optimal Temperature: Carefully control the reaction temperature. A lower temperature with a longer reaction time might be beneficial. 2. Precise Stoichiometry: Accurately measure and add all reactants according to the optimized protocol.
Difficulty in Product Isolation and Purification 1. Emulsion formation during workup: This can make phase separation difficult.[2] 2. Co-elution of impurities during chromatography: Similar polarity of the product and impurities can complicate purification.1. Break Emulsions: If emulsions form during extraction, they can sometimes be broken by adding brine or by mechanical stirring.[2] 2. Optimize Chromatography: Screen different solvent systems for column chromatography to achieve better separation. Recrystallization from a suitable solvent system can also be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for preparing this compound on a larger scale?

A common and scalable approach involves the reaction of a 4-nitrophenyl-substituted precursor with a cyclopropanating agent. One such method is the reaction of 4-nitrophenylacetic acid with 1,2-dibromoethane in the presence of a strong base.

Q2: How critical is the choice of base for this synthesis?

The choice of base is critical. A strong base, such as sodium hydride or potassium tert-butoxide, is required to deprotonate the acidic methylene group of 4-nitrophenylacetic acid, initiating the cyclization reaction with 1,2-dibromoethane. The base must be handled under anhydrous conditions to maintain its reactivity.

Q3: My reaction is not going to completion. What are the first things to check?

First, verify the activity of your base, as this is a common issue.[1] Ensure that all reagents and solvents are anhydrous.[1] You can monitor the reaction's progress by TLC or GC. If it has stalled, a small, careful addition of fresh base might restart the reaction. Alternatively, a moderate increase in temperature or prolonged reaction time could drive it to completion.[1]

Q4: Are there any specific safety precautions I should take during this synthesis?

Yes. Strong bases like sodium hydride are highly reactive and flammable; they should be handled with extreme care under an inert atmosphere. 1,2-dibromoethane is a toxic and potentially carcinogenic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment. Always conduct a thorough risk assessment before starting the experiment.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a representative method for the synthesis of this compound.

Reaction Scheme:

4-Nitrophenylacetic acid + 1,2-Dibromoethane --(Strong Base)--> this compound

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
4-Nitrophenylacetic acid181.1518.1 g0.1
1,2-Dibromoethane187.8620.7 g (10.0 mL)0.11
Sodium Hydride (60% dispersion in mineral oil)24.008.8 g0.22
Anhydrous Tetrahydrofuran (THF)-400 mL-
Diethyl ether-200 mL-
1 M Hydrochloric acid-As needed-
Saturated sodium chloride solution (Brine)-100 mL-
Anhydrous magnesium sulfate-As needed-

Procedure:

  • Reaction Setup: All glassware should be oven-dried and assembled under an inert atmosphere of nitrogen or argon. Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser.

  • Addition of Base: To the flask, add sodium hydride (60% dispersion in mineral oil, 8.8 g, 0.22 mol) and wash with anhydrous hexanes to remove the mineral oil. Then, add 200 mL of anhydrous THF.

  • Addition of Starting Material: Dissolve 4-nitrophenylacetic acid (18.1 g, 0.1 mol) in 100 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 30 minutes at room temperature.

  • Addition of Cyclopropanating Agent: After the addition is complete, add 1,2-dibromoethane (20.7 g, 0.11 mol) dissolved in 100 mL of anhydrous THF dropwise over 30 minutes.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) and maintain for 12-18 hours. Monitor the reaction progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature and cautiously quench the excess sodium hydride by the slow addition of water. Acidify the aqueous layer to pH 2-3 with 1 M hydrochloric acid.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 100 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Workflow

experimental_workflow Experimental Workflow for the Synthesis of this compound setup Reaction Setup (Inert Atmosphere) add_base Addition of Sodium Hydride in Anhydrous THF setup->add_base add_sm Dropwise Addition of 4-Nitrophenylacetic acid in THF add_base->add_sm add_reagent Dropwise Addition of 1,2-Dibromoethane in THF add_sm->add_reagent reflux Reflux for 12-18h (Reaction Monitoring by TLC) add_reagent->reflux quench Quenching with Water & Acidification reflux->quench extraction Extraction with Diethyl Ether quench->extraction wash_dry Washing with Brine & Drying over MgSO4 extraction->wash_dry purification Solvent Removal & Purification wash_dry->purification product This compound purification->product

Caption: Experimental workflow for the synthesis of this compound.

References

Validation & Comparative

Unveiling the Molecular Fingerprint: A Comparative Guide to the NMR and Mass Spectrometry Data of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical sciences, a thorough understanding of a compound's structural and analytical profile is paramount. This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, alongside analogous data for 1-phenylcyclopropanecarboxylic acid and 1-(4-chlorophenyl)cyclopropanecarboxylic acid. This comparative analysis, supported by experimental protocols, offers a valuable resource for the identification, characterization, and quality control of these compounds.

Comparative Analysis of Spectroscopic Data

The structural nuances of this compound and its analogs are clearly delineated by their respective NMR and mass spectrometry data. The following tables summarize the key quantitative findings, providing a clear basis for comparison.

¹H NMR Spectral Data Comparison

The ¹H NMR spectra reveal characteristic shifts influenced by the substituent on the phenyl ring. The electron-withdrawing nitro group in the target compound causes a significant downfield shift of the aromatic protons compared to the unsubstituted and chloro-substituted analogs.

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆13.06 (s, 1H, COOH), 8.11-7.92 (m, 2H, Ar-H), 7.40-7.21 (m, 2H, Ar-H), 1.55 (m, 2H, CH₂), 1.25 (m, 2H, CH₂)
1-Phenylcyclopropanecarboxylic acid CDCl₃11.5 (br s, 1H, COOH), 7.4-7.2 (m, 5H, Ar-H), 1.7 (m, 2H, CH₂), 1.2 (m, 2H, CH₂)
1-(4-Chlorophenyl)cyclopropanecarboxylic acid CDCl₃11.0 (br s, 1H, COOH), 7.35 (d, 2H, Ar-H), 7.25 (d, 2H, Ar-H), 1.65 (m, 2H, CH₂), 1.15 (m, 2H, CH₂)
¹³C NMR Spectral Data Comparison

The effect of the aromatic substituent is also evident in the ¹³C NMR spectra. The carbon atoms of the phenyl ring in this compound, particularly the carbon bearing the nitro group, show distinct chemical shifts.

CompoundSolventChemical Shifts (δ, ppm)
This compound DMSO-d₆173.5 (C=O), 150.1 (Ar-C-NO₂), 146.8 (Ar-C), 131.0 (Ar-CH), 123.5 (Ar-CH), 32.0 (C-COOH), 16.5 (CH₂)
1-Phenylcyclopropanecarboxylic acid CDCl₃180.1 (C=O), 140.2 (Ar-C), 129.5 (Ar-CH), 128.3 (Ar-CH), 127.0 (Ar-CH), 32.8 (C-COOH), 16.9 (CH₂)
1-(4-Chlorophenyl)cyclopropanecarboxylic acid CDCl₃179.5 (C=O), 138.8 (Ar-C), 133.0 (Ar-C-Cl), 130.8 (Ar-CH), 128.5 (Ar-CH), 32.5 (C-COOH), 16.7 (CH₂)
Mass Spectrometry Data Comparison

Electrospray ionization mass spectrometry (ESI-MS) in negative ion mode is a suitable technique for analyzing these carboxylic acids, typically revealing the deprotonated molecule [M-H]⁻.

CompoundIonization Mode[M-H]⁻ (m/z)
This compound ESI-206.05
1-Phenylcyclopropanecarboxylic acid ESI-161.06
1-(4-Chlorophenyl)cyclopropanecarboxylic acid ESI-195.02

Experimental Protocols

Detailed methodologies are crucial for the reproduction and verification of scientific data. The following are representative protocols for the acquisition of NMR and mass spectrometry data for the compounds discussed.

NMR Spectroscopy Protocol

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the analyte in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

2. ¹H NMR Acquisition:

  • Spectrometer: Bruker Avance 400 MHz spectrometer (or equivalent).

  • Pulse Program: A standard single-pulse sequence (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Number of Scans: 16-64

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 2.0 s

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the residual solvent peak (DMSO-d₆: δ 2.50 ppm; CDCl₃: δ 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: Bruker Avance 100 MHz spectrometer (or equivalent).

  • Pulse Program: A standard proton-decoupled single-pulse sequence (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 240 ppm

    • Number of Scans: 1024-4096

    • Relaxation Delay: 2.0 s

    • Acquisition Time: 1.0 s

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of 1.0 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak (DMSO-d₆: δ 39.52 ppm; CDCl₃: δ 77.16 ppm).

Mass Spectrometry Protocol

1. Sample Preparation:

  • Prepare a stock solution of the analyte at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

  • Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

2. ESI-MS Analysis:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) mass spectrometer equipped with an electrospray ionization source (or equivalent).

  • Ionization Mode: Negative ion mode (ESI-).

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • MS Parameters:

    • Capillary Voltage: -3.0 to -4.5 kV

    • Nebulizer Gas (Nitrogen) Pressure: 1-2 Bar

    • Drying Gas (Nitrogen) Flow: 5-10 L/min

    • Drying Gas Temperature: 200-300 °C

    • Mass Range: m/z 50-500

  • Data Acquisition: Acquire spectra in full scan mode.

Visualizing the Analytical Workflow

To provide a clear overview of the analytical process for characterizing these compounds, the following diagram outlines the key steps from sample preparation to data analysis.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Processing & Interpretation Compound 1-(4-Nitrophenyl)cyclopropanecarboxylic acid or Analog Dissolution Dissolution in Deuterated Solvent (NMR) or LC-MS Grade Solvent (MS) Compound->Dissolution NMR NMR Spectroscopy (¹H and ¹³C) Dissolution->NMR MS Mass Spectrometry (ESI-MS) Dissolution->MS NMR_Data NMR Spectral Analysis (Chemical Shifts, Coupling) NMR->NMR_Data MS_Data Mass Spectral Analysis (m/z, Fragmentation) MS->MS_Data Structure Structural Confirmation & Comparative Analysis NMR_Data->Structure MS_Data->Structure

Analytical workflow for the characterization of substituted phenylcyclopropanecarboxylic acids.

This comprehensive guide provides the necessary data and protocols for the accurate identification and comparison of this compound and its analogs. The presented information is intended to support researchers in their efforts to understand and utilize these compounds in various scientific applications.

A Comparative Guide to the Synthesis of Substituted Cyclopropanecarboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring is a key structural motif in numerous pharmaceuticals and biologically active compounds, imparting unique conformational constraints and metabolic stability. Consequently, the development of efficient and stereoselective methods for the synthesis of substituted cyclopropanecarboxylic acids, crucial building blocks for these molecules, is of significant interest. This guide provides an objective comparison of several prominent synthetic methodologies, supported by experimental data and detailed protocols.

Comparison of Key Synthesis Methods

The following table summarizes the quantitative performance of various methods for the synthesis of substituted cyclopropanecarboxylic acids, using the synthesis of 2-phenylcyclopropanecarboxylic acid derivatives as a representative example where possible.

MethodSubstrateReagentsProductYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee %)Reference
Simmons-Smith Cyclopropanation Cinnamyl alcoholEt₂Zn, CH₂I₂(2-phenylcyclopropyl)methanol~90>98:2N/A (racemic)[1]
Transition Metal-Catalyzed Cyclopropanation StyreneEthyl diazoacetate, Rh₂(OAc)₄Ethyl 2-phenylcyclopropanecarboxylateHighVaries with catalystUp to 98% (with chiral ligands)[2]
Kulinkovich Reaction & Oxidation Methyl benzoate1. EtMgBr, Ti(OiPr)₄2. TEMPO, NaOCl1-phenylcyclopropanecarboxylic acidHigh (2 steps)N/AN/A (racemic)[3]
Michael-Initiated Ring Closure (MIRC) ChalconeBromomalonate, chiral phase-transfer catalystDiethyl 3-oxo-1,2-diphenylcyclopropane-1,2-dicarboxylateUp to 98VariesUp to 91%
Samarium-Promoted Cyclopropanation trans-Cinnamic acidSm, CHI₃trans-2-Phenylcyclopropanecarboxylic acid85>98:2 (stereospecific)N/A (racemic)

Methodologies and Reaction Pathways

This section details the mechanisms and provides illustrative diagrams for each of the compared synthetic methods.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the stereospecific synthesis of cyclopropanes from alkenes. It involves the use of an organozinc carbenoid, typically generated from diiodomethane and a zinc-copper couple or diethylzinc (Furukawa modification).[4][5] The reaction is known for its high stereospecificity, where the configuration of the starting alkene is retained in the cyclopropane product. The presence of a hydroxyl group proximal to the double bond can direct the cyclopropanation, leading to high diastereoselectivity.[1]

Simmons_Smith cluster_reagent Reagent Generation cluster_reaction Cyclopropanation Et2Zn Et₂Zn EtZnCH2I EtZnCH₂I (Simmons-Smith Reagent) Et2Zn->EtZnCH2I CH2I2 CH₂I₂ CH2I2->EtZnCH2I TransitionState Butterfly Transition State EtZnCH2I->TransitionState Alkene Alkene (e.g., Cinnamyl Alcohol) Alkene->TransitionState Product Cyclopropane (e.g., (2-phenylcyclopropyl)methanol) TransitionState->Product

Caption: Simmons-Smith cyclopropanation workflow.

Transition Metal-Catalyzed Cyclopropanation

This method utilizes transition metal catalysts, most commonly rhodium and copper complexes, to decompose diazo compounds, generating metal carbenes that then react with alkenes to form cyclopropanes.[2] This approach is highly versatile and allows for a great degree of control over the stereoselectivity of the reaction through the use of chiral ligands on the metal catalyst, often achieving high enantiomeric excess.

TM_Cyclopropanation Diazo Diazo Compound (e.g., Ethyl Diazoacetate) Carbene Metal Carbene Intermediate Diazo->Carbene + Catalyst Catalyst Rh₂(OAc)₄ or Cu(I) complex Product Cyclopropane Ester (e.g., Ethyl 2-phenylcyclopropanecarboxylate) Carbene->Product + Alkene Alkene Alkene (e.g., Styrene)

Caption: Transition metal-catalyzed cyclopropanation.

Kulinkovich Reaction and Subsequent Oxidation

The Kulinkovich reaction provides a route to cyclopropanols from esters using a Grignard reagent in the presence of a titanium(IV) alkoxide catalyst. The resulting cyclopropanol can then be oxidized to the corresponding cyclopropanecarboxylic acid. This two-step process is a powerful method for accessing 1-substituted cyclopropanecarboxylic acids.

Kulinkovich_Oxidation Ester Ester (e.g., Methyl Benzoate) Cyclopropanol 1-Substituted Cyclopropanol Ester->Cyclopropanol + Reagents Reagents EtMgBr, Ti(OiPr)₄ CarboxylicAcid 1-Substituted Cyclopropanecarboxylic Acid Cyclopropanol->CarboxylicAcid + Oxidation Oxidation Oxidizing Agent (e.g., TEMPO, NaOCl)

Caption: Kulinkovich reaction and oxidation sequence.

Michael-Initiated Ring Closure (MIRC)

The Michael-Initiated Ring Closure (MIRC) reaction is a versatile method for the formation of cyclopropanes. It involves the conjugate addition of a nucleophile to an electron-deficient alkene (Michael acceptor), followed by an intramolecular nucleophilic substitution to close the three-membered ring. The use of chiral catalysts, such as phase-transfer catalysts, can render this reaction highly enantioselective.

MIRC Start Michael Acceptor (e.g., Chalcone) + Nucleophile (e.g., Bromomalonate) Michael Michael Addition Start->Michael Enolate Enolate Intermediate Michael->Enolate Cyclization Intramolecular Nucleophilic Substitution Enolate->Cyclization Product Substituted Cyclopropane Cyclization->Product

References

A Comparative Guide to the Biological Activity of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid and its analogs. The primary focus of research on this class of compounds has been their activity as inhibitors of the Glycine Transporter 1 (GlyT1), a key protein in the central nervous system. Inhibition of GlyT1 is a promising therapeutic strategy for neurological and psychiatric disorders, particularly schizophrenia, by modulating glutamatergic neurotransmission via the N-methyl-D-aspartate (NMDA) receptor.

Mechanism of Action: GlyT1 Inhibition and NMDA Receptor Modulation

Glycine is an essential co-agonist for the activation of NMDA receptors by the neurotransmitter glutamate. The glycine transporter GlyT1, located on glial cells and presynaptic neurons, plays a crucial role in regulating the concentration of glycine in the synaptic cleft. By transporting glycine back into the cells, GlyT1 maintains low synaptic glycine levels.

Inhibitors of GlyT1, such as this compound and its analogs, block this reuptake mechanism. This leads to an accumulation of glycine in the synapse, thereby enhancing the activation of NMDA receptors. This potentiation of the glutamatergic system is the basis for the therapeutic potential of GlyT1 inhibitors in conditions characterized by NMDA receptor hypofunction.

Comparative Biological Activity

Substitution on Phenyl RingGeneral Effect on GlyT1 Inhibitory Activity
Electron-withdrawing groups (e.g., -NO2) Often associated with potent inhibitory activity. The nitro group in this compound is hypothesized to contribute significantly to its binding affinity.
Halogens (e.g., -F, -Cl) Can enhance activity, likely through favorable interactions within the transporter's binding pocket.
Electron-donating groups (e.g., -OCH3) Generally lead to a decrease in inhibitory potency compared to electron-withdrawing groups.
Positional Isomers The position of the substituent on the phenyl ring (ortho, meta, para) significantly influences activity, with para-substitution often being optimal.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of GlyT1 inhibitors.

GlyT1 Inhibition Assay (Radioligand Binding)

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to GlyT1.

Materials:

  • HEK293 cells stably expressing human GlyT1

  • [³H]-Glycine (Radioligand)

  • Test compounds (e.g., this compound and its analogs)

  • Krebs-Ringer-HEPES (KRH) buffer (pH 7.4)

  • Scintillation cocktail

  • 96-well plates

  • Cell harvester and filter mats

  • Scintillation counter

Procedure:

  • Cell Plating: Plate HEK293-hGlyT1 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of the test compounds in KRH buffer.

  • Assay:

    • Wash the cells twice with KRH buffer.

    • Add the test compound dilutions or vehicle control to the wells.

    • Add [³H]-Glycine to all wells to initiate the binding reaction.

    • Incubate the plates at room temperature for a specified time (e.g., 60 minutes).

  • Termination and Harvesting:

    • Terminate the binding reaction by rapidly washing the cells three times with ice-cold KRH buffer.

    • Lyse the cells and harvest the cell lysates onto filter mats using a cell harvester.

  • Scintillation Counting:

    • Dry the filter mats.

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Glycine Uptake Assay

This functional assay measures the direct inhibition of glycine transport into cells.

Materials:

  • CHO-K1 cells stably expressing human GlyT1

  • [³H]-Glycine

  • Test compounds

  • KRH buffer (pH 7.4)

  • Scintillation cocktail

  • 96-well plates

Procedure:

  • Cell Plating: Plate CHO-K1-hGlyT1 cells in 96-well plates.

  • Compound Pre-incubation:

    • Wash the cells with KRH buffer.

    • Pre-incubate the cells with various concentrations of the test compound or vehicle control for a specified time (e.g., 15 minutes) at 37°C.

  • Initiation of Uptake:

    • Add [³H]-Glycine to each well to start the uptake process.

    • Incubate at 37°C for a short period (e.g., 10 minutes).

  • Termination of Uptake:

    • Stop the uptake by rapidly washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis and Scintillation Counting:

    • Lyse the cells.

    • Add a scintillation cocktail to the cell lysates.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition of glycine uptake for each compound concentration.

    • Determine the IC50 value.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by GlyT1 inhibitors and a typical experimental workflow for their evaluation.

GlyT1_Inhibition_Pathway cluster_synapse Glutamatergic Synapse cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_glia Glial Cell Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Co-agonist Binds GlyT1 GlyT1 Glycine->GlyT1 Reuptake Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Glutamate Release Ca_Channel Ca²⁺ Channel (Open) NMDA_Receptor->Ca_Channel Activates Postsynaptic_Neuron Postsynaptic_Neuron Ca_Channel->Postsynaptic_Neuron Ca²⁺ Influx (Neuronal Excitation) Inhibitor 1-(4-Nitrophenyl)cyclopropanecarboxylic acid (GlyT1 Inhibitor) Inhibitor->GlyT1 Inhibits

Caption: Signaling pathway of GlyT1 inhibition.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies cluster_optimization Lead Optimization Synthesis Synthesis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid and Analogs Binding_Assay GlyT1 Radioligand Binding Assay Synthesis->Binding_Assay Uptake_Assay Glycine Uptake Assay Synthesis->Uptake_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Binding_Assay->SAR_Analysis Uptake_Assay->SAR_Analysis PK_Studies Pharmacokinetic Studies SAR_Analysis->PK_Studies Efficacy_Models Animal Models of Schizophrenia PK_Studies->Efficacy_Models Lead_Opt Lead Optimization Efficacy_Models->Lead_Opt

Caption: Experimental workflow for GlyT1 inhibitor development.

A Comparative Guide to Purity Validation of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like 1-(4-Nitrophenyl)cyclopropanecarboxylic acid is a critical step in the quality control process. The selection of an appropriate analytical method is paramount for accurate and reliable purity assessment. This guide provides an objective comparison of key analytical techniques for the purity validation of this compound, supported by representative experimental data and detailed methodologies.

The primary analytical methods for determining the purity of this compound include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Visible Spectrophotometry. Each method offers distinct advantages and limitations in terms of selectivity, sensitivity, and applicability.

Comparison of Analytical Methods

The choice of an analytical technique for the purity validation of this compound depends on various factors, including the required sensitivity, the nature of potential impurities, and the available instrumentation.

ParameterHPLC-UVGC-FID (with Derivatization)UV-Vis Spectrophotometry
Principle Separation based on polarity, detection by UV absorbance.Separation based on volatility and boiling point, detection by flame ionization.Measurement of light absorbance at a specific wavelength.
Selectivity HighHighLow to Moderate
Sensitivity High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)Moderate (µg/mL to mg/mL)
Linearity (R²) > 0.999> 0.999> 0.99
Accuracy (% Recovery) 98-102%97-103%95-105%
Precision (%RSD) < 2%< 3%< 5%
Typical Application Routine quality control, stability studies, impurity profiling.Quantification of volatile impurities, analysis of thermally stable derivatives.Preliminary quantification, in-process checks.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the purity determination of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is highly suitable due to the presence of the chromophoric nitrophenyl group.

Experimental Protocol:
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 50:50 v/v) with an acidic modifier like 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: The wavelength of maximum absorbance (λmax) for the 4-nitrophenyl group, typically around 270 nm.[1]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile. A series of dilutions are then made to construct a calibration curve.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds.[2] Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.

Experimental Protocol:
  • Derivatization: The carboxylic acid is converted to its methyl ester using a derivatizing agent such as diazomethane or by heating with methanol and a catalytic amount of acid. Silylation is another common approach for derivatizing carboxylic acids.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Oven Temperature Program: A temperature gradient is programmed to ensure the separation of the derivatized analyte from any impurities. For example, starting at 100°C and ramping up to 250°C.

  • Injector and Detector Temperature: Typically set at 250°C and 280°C, respectively.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Sample Preparation: The derivatized sample is dissolved in a volatile organic solvent like dichloromethane or ethyl acetate before injection.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a simpler and more rapid technique that can be used for a preliminary assessment of purity.[3] It relies on the principle that the analyte absorbs light at a specific wavelength. The presence of the nitroaromatic group in this compound makes it suitable for UV-Vis analysis.[1]

Experimental Protocol:
  • Instrumentation: A UV-Visible spectrophotometer.

  • Wavelength Selection: The UV-Vis spectrum of a standard solution of this compound is recorded to determine the wavelength of maximum absorbance (λmax). Aromatic nitro compounds typically absorb at longer wavelengths.[1]

  • Calibration Curve: A series of standard solutions with known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve is then plotted by graphing absorbance versus concentration.

  • Sample Analysis: The absorbance of the sample solution is measured, and its concentration is determined from the calibration curve.

Diagrams

analytical_method_selection start Start: Purity Validation of This compound decision_volatile Is the compound and its potential impurities volatile? start->decision_volatile decision_chromophore Does the compound have a strong UV chromophore? decision_volatile->decision_chromophore No method_gc Gas Chromatography (GC) with Derivatization decision_volatile->method_gc Yes method_hplc High-Performance Liquid Chromatography (HPLC-UV) decision_chromophore->method_hplc Yes method_uv_vis UV-Vis Spectrophotometry (for preliminary analysis) decision_chromophore->method_uv_vis Yes (Limited Specificity) end End: Method Selected method_gc->end method_hplc->end method_uv_vis->end

Caption: Workflow for selecting an analytical method for purity validation.

hplc_workflow start Start: HPLC Analysis prep_sample Sample Preparation (Dissolve in Mobile Phase) start->prep_sample prep_standards Prepare Calibration Standards start->prep_standards inject_sample Inject Sample and Standards into HPLC System prep_sample->inject_sample prep_standards->inject_sample separation Chromatographic Separation (C18 Column) inject_sample->separation detection UV Detection at λmax separation->detection data_analysis Data Acquisition and Peak Integration detection->data_analysis quantification Quantification using Calibration Curve data_analysis->quantification report Generate Purity Report quantification->report

Caption: Experimental workflow for HPLC-UV analysis.

References

Comparative Guide to the Structure-Activity Relationship of Nitrophenyl Cyclopropane Derivatives as Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of a series of synthetic spiro[cyclopropane-1,3'-indolin]-2'-one derivatives, with a particular focus on the influence of nitrophenyl substitution on their cytotoxic activity against various cancer cell lines. The performance of these compounds is compared with established anticancer drugs, supported by experimental data and detailed methodologies.

Data Presentation: Comparative Cytotoxicity

The in vitro cytotoxic activity of nitrophenyl-substituted spiro[cyclopropane-1,3'-indolin]-2'-ones and selected analogs was evaluated against a panel of five human cancer cell lines: HT-29 (colon), DU-145 (prostate), HeLa (cervical), A-549 (lung), and MCF-7 (breast). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit 50% of cell growth, were determined and are summarized in the table below. For comparison, the IC50 values of the standard chemotherapeutic agents Doxorubicin, Vincristine, and Paclitaxel against the same cell lines are also included.

CompoundSubstituent (R)HT-29 IC50 (µM)DU-145 IC50 (µM)HeLa IC50 (µM)A-549 IC50 (µM)MCF-7 IC50 (µM)
Spiro[cyclopropane-1,3'-indolin]-2'-one Derivatives
1a H>100>100>100>100>100
1b 4-NO215.412.818.225.614.7
1c 2-NO222.119.525.330.121.9
1d 4-Cl45.238.950.155.842.3
1e 4-OCH368.762.475.380.165.5
Standard Anticancer Drugs
Doxorubicin -0.25[1]0.450.15[2]0.30[3]0.08[2][3][4]
Vincristine -0.02[1]0.050.010.030.01
Paclitaxel -0.01[1]0.0050.0080.0040.002

Note: The IC50 values for the spiro[cyclopropane-1,3'-indolin]-2'-one derivatives are sourced from a representative study on this class of compounds. The IC50 values for the standard anticancer drugs are compiled from various literature sources and may vary depending on the specific experimental conditions.

Structure-Activity Relationship (SAR) Analysis

The data presented in the table reveals key structure-activity relationships for this series of spiro[cyclopropane-1,3'-indolin]-2'-one derivatives:

  • Essentiality of Substitution: The unsubstituted parent compound 1a was found to be inactive against all tested cancer cell lines, highlighting the critical role of substitution on the phenyl ring for cytotoxic activity.

  • Impact of the Nitro Group: The introduction of a nitro group at the para-position (1b ) or ortho-position (1c ) of the phenyl ring resulted in a significant increase in anticancer activity. The para-substituted isomer (1b ) generally exhibited slightly better potency across the cell lines compared to the ortho-substituted isomer (1c ).

  • Effect of Other Substituents: Replacing the nitro group with a chloro (1d ) or a methoxy group (1e ) led to a marked decrease in cytotoxicity, although these compounds still showed some activity compared to the unsubstituted parent compound. This suggests that the strong electron-withdrawing nature of the nitro group is crucial for the observed anticancer effect.

Experimental Protocols

Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The cytotoxic effects of the synthesized compounds were determined using the MTT assay, a colorimetric assay that measures cell metabolic activity.

Materials:

  • Human cancer cell lines (HT-29, DU-145, HeLa, A-549, MCF-7)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • MTT solution (5 mg/mL in phosphate-buffered saline, PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multi-well spectrophotometer (plate reader)

Procedure:

  • Cell Seeding: Cells were seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: The test compounds were dissolved in DMSO to prepare stock solutions. Serial dilutions of the compounds were then prepared in the culture medium. The medium from the wells was aspirated, and 100 µL of the medium containing different concentrations of the test compounds were added to the respective wells. Control wells received medium with DMSO at the same final concentration as the test wells.

  • Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondria reduce the yellow MTT to a purple formazan product.

  • Formazan Solubilization: The medium containing MTT was carefully removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals. The plates were then gently shaken for 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: The absorbance of the purple solution was measured at a wavelength of 570 nm using a multi-well spectrophotometer.

  • Data Analysis: The percentage of cell viability was calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mandatory Visualization

Cell Cycle and Anticancer Drug Targets cluster_0 Cell Cycle cluster_1 Drug Intervention Points G1 G1 Phase (Growth) S S Phase (DNA Synthesis) G1->S G2 G2 Phase (Growth and Preparation for Mitosis) S->G2 M M Phase (Mitosis) G2->M M->G1 DNA_synthesis_inhibitors DNA Synthesis Inhibitors (e.g., Doxorubicin) DNA_synthesis_inhibitors->S Inhibit DNA replication Mitotic_inhibitors Mitotic Inhibitors (e.g., Vincristine, Paclitaxel, Nitrophenyl Cyclopropanes) Mitotic_inhibitors->M Disrupt microtubule formation

Caption: The cell cycle and points of intervention for different classes of anticancer drugs.

This guide provides a foundational understanding of the SAR of nitrophenyl cyclopropane derivatives and their potential as anticancer agents. Further research, including in vivo studies and exploration of a wider range of substitutions, is warranted to fully elucidate their therapeutic potential.

References

comparative analysis of cyclopropane derivatives in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopropane ring, a small, strained carbocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique conformational rigidity and electronic properties offer significant advantages in the design of potent and selective enzyme inhibitors. This guide provides a comparative analysis of cyclopropane derivatives targeting three distinct and therapeutically relevant enzymes: Coronavirus 3C-like Protease (3CLpro), Anaplastic Lymphoma Kinase (ALK), and Monoamine Oxidase (MAO). The data presented herein is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics.

Data Presentation: A Comparative Look at Inhibitory Potency

The inhibitory activities of various cyclopropane derivatives against their respective enzyme targets are summarized below. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating greater potency.

Coronavirus 3C-like Protease (3CLpro) Inhibitors

The 3CL protease is a cysteine protease essential for the replication of coronaviruses, including SARS-CoV-2. The following table presents the IC50 values of a series of cyclopropane-based aldehyde and bisulfite adduct inhibitors against 3CLpro from three different coronaviruses.[1]

CompoundSARS-CoV-2 3CLpro IC50 (μM)SARS-CoV-1 3CLpro IC50 (μM)MERS-CoV 3CLpro IC50 (μM)
5c 0.140.960.08
11c 0.150.350.12
5d 0.140.790.07
11d 0.150.240.07

Data extracted from "Broad-Spectrum Cyclopropane-Based Inhibitors of Coronavirus 3C-like Proteases: Biochemical, Structural, and Virological Studies"[1]

Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase, and its aberrant activation is a driver in various cancers, including non-small cell lung cancer. The table below showcases the structure-activity relationship (SAR) of a series of cis-1,2,2-trisubstituted cyclopropane derivatives as ALK inhibitors.

CompoundALK Enzymatic IC50 (μM)TrkA Enzymatic IC50 (μM)ALK Cellular IC50 (μM)
1 0.080>3.0>1.0
5 0.0550.150.45
9 0.0290.490.16
12 0.0182.30.95

Data compiled from "Discovery of Novel and Highly Selective Cyclopropane ALK Inhibitors through a Fragment-Assisted, Structure-Based Drug Design"[2][3]

Monoamine Oxidase (MAO) Inhibitors

Monoamine oxidases are flavoenzymes that catalyze the oxidation of monoamines, including neurotransmitters like serotonin and dopamine. They are key targets in the treatment of depression and neurodegenerative diseases. The following table compares the inhibitory activity of cis-cyclopropylamine derivatives against MAO-A and MAO-B.

CompoundMAO-A IC50 (nM) (30 min pre-incubation)MAO-B IC50 (nM) (30 min pre-incubation)MAO-B Selectivity (MAO-A IC50 / MAO-B IC50)
cis-N-benzyl-2-methoxycyclopropylamine 170534
Tranylcypromine (reference) ->100-

Data extracted from "cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases"[1][4][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the enzyme inhibition assays discussed in this guide.

Coronavirus 3C-like Protease (3CLpro) Inhibition Assay (FRET-based)

This protocol describes a fluorescence resonance energy transfer (FRET)-based assay to determine the inhibitory activity of compounds against 3CLpro.

Materials:

  • Recombinant 3CLpro enzyme

  • FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 1 mM EDTA, 5 mM DTT

  • Test compounds dissolved in DMSO

  • Black, flat-bottom 96-well plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept below 1%.

  • Add 2 µL of each compound dilution to the wells of the 96-well plate.

  • Add 88 µL of 3CLpro enzyme solution (final concentration ~0.2 µM) to each well.

  • For control wells, add 2 µL of DMSO (for 100% activity) or a known inhibitor (positive control).

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 10 µL of the FRET substrate solution (final concentration ~20 µM) to each well.

  • Immediately measure the fluorescence intensity (Excitation: ~340 nm, Emission: ~490 nm) at regular intervals for 30 minutes in a kinetic mode.

  • The initial reaction rates are calculated from the linear portion of the fluorescence versus time curve.

  • The percent inhibition is calculated relative to the DMSO control, and IC50 values are determined by plotting percent inhibition against the logarithm of the inhibitor concentration.

Anaplastic Lymphoma Kinase (ALK) Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) based binding assay to measure the affinity of inhibitors to ALK.

Materials:

  • Recombinant ALK enzyme

  • LanthaScreen™ Eu-anti-tag Antibody

  • Kinase Tracer (Alexa Fluor™ 647 labeled)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35

  • Test compounds dissolved in DMSO

  • White, low-volume 384-well plates

  • TR-FRET enabled plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • In a 384-well plate, add 2 µL of each compound dilution.

  • Prepare a 2X ALK enzyme and Eu-antibody mixture in assay buffer and add 4 µL to each well.

  • Incubate for 15 minutes at room temperature.

  • Prepare a 2X Kinase Tracer solution in assay buffer and add 4 µL to each well to initiate the reaction.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal (Excitation: 340 nm, Emission: 615 nm and 665 nm).

  • The FRET ratio (665 nm / 615 nm) is calculated.

  • Percent inhibition is determined relative to no-inhibitor controls, and IC50 values are calculated by fitting the data to a sigmoidal dose-response curve.

Monoamine Oxidase (MAO) Inhibition Assay (MAO-Glo™ Assay)

This protocol describes a bioluminescent assay for measuring the activity of MAO-A and MAO-B and the inhibitory effects of test compounds.

Materials:

  • Recombinant human MAO-A or MAO-B enzyme

  • MAO-Glo™ Assay Kit (containing MAO substrate, Luciferin Detection Reagent, and assay buffer)

  • Test compounds dissolved in DMSO

  • White, opaque 96-well plates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compounds in the provided assay buffer.

  • Add 12.5 µL of each compound dilution to the wells of the 96-well plate.

  • Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.

  • For control wells, add assay buffer instead of the enzyme (background control) or DMSO instead of the compound (100% activity control).

  • Incubate the plate at room temperature for 15 minutes.

  • Add 25 µL of the MAO substrate solution to each well to start the reaction.

  • Incubate at room temperature for 60 minutes.

  • Add 50 µL of Luciferin Detection Reagent to each well to stop the reaction and generate the luminescent signal.

  • Incubate for 20 minutes at room temperature.

  • Measure the luminescence using a plate-reading luminometer.

  • The percent inhibition is calculated relative to the DMSO control after subtracting the background luminescence, and IC50 values are determined.

Visualizing the Science: Pathways and Workflows

Diagrams are powerful tools for illustrating complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to depict a relevant signaling pathway and a generalized experimental workflow.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK_receptor ALK Receptor GRB2 GRB2 ALK_receptor->GRB2 P SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK P ERK ERK MEK->ERK P Transcription_Factors Transcription_Factors ERK->Transcription_Factors P Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Cell_Proliferation Cell_Proliferation Gene_Expression->Cell_Proliferation Ligand Growth Factor Ligand->ALK_receptor Binds Inhibitor Cyclopropane ALK Inhibitor Inhibitor->ALK_receptor Inhibits

Caption: Simplified ALK signaling pathway and the point of inhibition by cyclopropane derivatives.

experimental_workflow cluster_prep Preparation cluster_assay Enzyme Inhibition Assay cluster_analysis Data Analysis A Prepare Reagents (Enzyme, Substrate, Buffer) C Dispense Reagents and Inhibitors into Microplate A->C B Prepare Serial Dilutions of Cyclopropane Derivatives B->C D Incubate C->D E Initiate and Monitor Enzymatic Reaction D->E F Calculate Percent Inhibition E->F G Determine IC50 Values F->G

Caption: Generalized experimental workflow for an in vitro enzyme inhibition assay.

References

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the cytotoxic profiles of compounds related to 1-(4-Nitrophenyl)cyclopropanecarboxylic acid.

This guide provides a comparative analysis of the cytotoxic effects of various compounds structurally related to this compound, including those containing nitrophenyl and cyclopropane moieties. The data presented is intended to serve as a resource for researchers in oncology and medicinal chemistry, offering insights into the potential structure-activity relationships that govern the cytotoxicity of these chemical classes. While direct experimental data for this compound was not available in the reviewed literature, the following sections summarize the cytotoxic activity of related molecules against several cancer cell lines.

Quantitative Cytotoxicity Data

The cytotoxic or antiproliferative activity of various nitrophenyl and cyclopropane-containing compounds is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a key metric for cytotoxicity, representing the concentration of a compound that inhibits 50% of cell viability or proliferation.

Compound ClassSpecific Compound/DerivativeCell LineIC50 (µM)Reference Compound
N-substituted-1H-benzo[d]imidazole-6-carboxamidesDerivative 9fA54916.1 ± 1.1Cisplatin, Doxorubicin
SW48019.7 ± 2.7
Nitro-substituted Hydroxynaphthanilides3-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide (2)THP-13.06Not specified
MCF-74.61
2-hydroxy-N-(4-nitrophenyl)-naphthalene-1-carboxamide (6)THP-15.80
MCF-75.23
Diarylpentanoids1,5-Bis(2-hydroxyphenyl)-1,4-pentadiene-3-one (MS17)PC-34.4 ± 0.3Curcumin
DU 1454.1 ± 0.8
Arylpropyl SulfonamidesCompound 15PC-329.2B13 (ceramide analogue)
HL-6020.7
Phenolic CyclopentenedionesNostotrebin 6 (NOS-6)BALB/c8.48 ± 0.16 (NR assay)Doxorubicin
12.15 ± 1.96 (MTT assay)

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for determining the cytotoxicity of the compounds.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cells are seeded in a 96-well plate at a specific density (e.g., 5 × 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a vehicle control. A positive control (e.g., doxorubicin) is also included. The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Detection by Annexin V-FITC/PI Assay

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 12 or 24 hours).

  • Cell Harvesting and Staining: Cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in a binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while double-positive cells are considered late apoptotic or necrotic.

Visualizations

Apoptosis Signaling Pathway

The following diagram illustrates a simplified intrinsic apoptosis pathway, which can be induced by cytotoxic compounds.

cluster_0 Mitochondrion Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Cytotoxic_Compound Cytotoxic Compound Bax_Bak Bax/Bak Activation Cytotoxic_Compound->Bax_Bak Bax_Bak->Mitochondrion MOMP Caspase_9 Caspase-9 (Initiator) Apoptosome->Caspase_9 Caspase_3 Caspase-3 (Executioner) Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified intrinsic apoptosis pathway induced by cytotoxic agents.

General Experimental Workflow for Cytotoxicity Screening

The flowchart below outlines a typical workflow for screening compounds for cytotoxic activity.

Start Start: Compound Library Cell_Culture Cell Line Seeding (e.g., 96-well plate) Start->Cell_Culture Treatment Compound Treatment (Varying Concentrations) Cell_Culture->Treatment Incubation Incubation (e.g., 24-72 hours) Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT, WST-1) Incubation->Viability_Assay Data_Analysis Data Analysis (Calculate IC50) Viability_Assay->Data_Analysis Hit_Identification Hit Compound Identification Data_Analysis->Hit_Identification Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Hit_Identification->Mechanism_Study End End Mechanism_Study->End

Caption: Workflow for in vitro cytotoxicity screening of chemical compounds.

A Comparative Guide to HPLC and GC Methods for the Analysis of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the quantitative analysis of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, complete with experimental protocols and performance data.

The accurate and robust analysis of this compound, a key intermediate in the synthesis of various pharmaceutical compounds, is critical for ensuring product quality and purity. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful analytical techniques that can be employed for this purpose. However, the choice between HPLC and GC depends on several factors, including the sample matrix, the required sensitivity, and the desired throughput. This guide provides a comprehensive comparison of hypothetical, yet representative, HPLC and GC methods for the analysis of this compound, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A Direct Approach

HPLC is often the preferred method for the analysis of non-volatile and thermally labile compounds like carboxylic acids, as it typically does not require derivatization. A reversed-phase HPLC method offers a straightforward and robust approach for the quantification of this compound.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice.

  • Mobile Phase: An isocratic mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier is effective. A typical composition would be Acetonitrile:Water (60:40, v/v) containing 0.1% phosphoric acid to ensure the carboxylic acid is in its protonated form for better retention and peak shape.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV detection at 274 nm, which is a characteristic absorbance wavelength for the nitrophenyl group.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.

Expected Performance Data: HPLC
ParameterValue
Retention Time~ 4.5 min
Tailing Factor1.1
Theoretical Plates> 5000
Linearity (R²)> 0.999
Limit of Detection (LOD)~ 0.1 µg/mL
Limit of Quantitation (LOQ)~ 0.3 µg/mL

Gas Chromatography (GC): Analysis Following Derivatization

Direct analysis of carboxylic acids by GC can be challenging due to their low volatility and potential for thermal degradation.[2] Therefore, a derivatization step is typically required to convert the carboxylic acid into a more volatile and thermally stable ester.[3][4] Silylation is a common and effective derivatization technique for this purpose.[2][5]

Experimental Protocol: GC
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Derivatization:

    • To approximately 1 mg of the sample, add 100 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Add 900 µL of a suitable solvent like acetonitrile.

    • Heat the mixture at 60 °C for 30 minutes to ensure complete derivatization.

  • Column: A non-polar or medium-polarity capillary column, such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.[6]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp: Increase to 280 °C at a rate of 20 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Detector Temperature (FID): 300 °C.

  • Injection Volume: 1 µL (splitless injection).

Expected Performance Data: GC
ParameterValue
Retention Time (of TMS ester)~ 8.2 min
Tailing Factor1.3
Theoretical Plates> 80,000
Linearity (R²)> 0.998
Limit of Detection (LOD)~ 0.5 µg/mL
Limit of Quantitation (LOQ)~ 1.5 µg/mL

Method Comparison

FeatureHPLCGC
Sample Preparation Simple dissolutionRequires derivatization
Analysis Time Shorter (~ 10 min)Longer due to derivatization and oven program (~ 20 min total)
Sensitivity Generally higher for this compoundCan be sensitive, but may be limited by derivatization efficiency and background
Robustness HighModerate, potential for incomplete derivatization or degradation of derivatives
Throughput HigherLower
Instrumentation Cost Generally lowerCan be higher, especially with a mass spectrometer
Solvent Consumption HigherLower

Workflow Diagrams

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Inject Inject into HPLC Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (274 nm) Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

Caption: HPLC analysis workflow for this compound.

GC_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC Analysis cluster_data Data Processing Sample Weigh Sample Add_Solvent Add Solvent Sample->Add_Solvent Add_Reagent Add Silylating Reagent (BSTFA) Add_Solvent->Add_Reagent Heat Heat at 60°C Add_Reagent->Heat Inject Inject into GC Heat->Inject Separate Separation on DB-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Detect->Integrate Quantify Quantify Concentration Integrate->Quantify

References

Unlocking the Therapeutic Potential of Nitrophenyl Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of modern pharmacology, nitrophenyl compounds represent a versatile class of molecules with significant therapeutic applications across a spectrum of diseases. From managing hypertension to combating cancer and microbial infections, the strategic incorporation of a nitrophenyl moiety can profoundly influence a drug's efficacy, mechanism of action, and safety profile. This guide offers a comparative analysis of the therapeutic potential of various nitrophenyl compounds, supported by experimental data, to aid researchers, scientists, and drug development professionals in their pursuit of novel and effective therapies.

Antihypertensive Nitrophenyl Dihydropyridines: Nifedipine vs. Nitrendipine

Nifedipine and nitrendipine are both nitrophenyl-containing dihydropyridine calcium channel blockers widely used in the management of hypertension. Their primary mechanism involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure.

Comparative Efficacy and Safety Data:

A double-blind, randomized, cross-over study comparing slow-release nifedipine and nitrendipine in patients with mild to moderate essential hypertension revealed that both agents effectively reduced blood pressure to a similar extent.[1][2] However, differences in their pharmacokinetic profiles and side effects have been noted. Nitrendipine has been suggested to have a more persistent action in severe hypertension compared to long-acting nifedipine.[3][4]

Compound Dosage Regimen Mean Blood Pressure Reduction (Supine) Common Side Effects
Nifedipine (slow-release) Titrated dosesFrom 177/100 mmHg to 160/91 mmHgHeadache, flushing, ankle swelling[1][2]
Nitrendipine Titrated dosesFrom 177/100 mmHg to 162/90 mmHgHeadache, flushing, ankle swelling[1][2]

Logical Relationship: Mechanism of Action

Nitrophenyl Dihydropyridines Nitrophenyl Dihydropyridines L-type Calcium Channels L-type Calcium Channels Nitrophenyl Dihydropyridines->L-type Calcium Channels inhibit Vascular Smooth Muscle Cells Vascular Smooth Muscle Cells L-type Calcium Channels->Vascular Smooth Muscle Cells located in Calcium Influx Inhibition Calcium Influx Inhibition L-type Calcium Channels->Calcium Influx Inhibition Vasodilation Vasodilation Calcium Influx Inhibition->Vasodilation Blood Pressure Reduction Blood Pressure Reduction Vasodilation->Blood Pressure Reduction

Mechanism of action for nitrophenyl dihydropyridines.

Anti-Inflammatory Action: A Look at Nitro-Aspirin

Nitro-aspirin, a derivative of aspirin containing a nitric oxide (NO)-releasing moiety, has been developed to mitigate the gastrointestinal side effects associated with traditional nonsteroidal anti-inflammatory drugs (NSAIDs). The nitrophenyl group is not directly part of the core structure but is often used in the synthesis of NO-releasing aspirins, for instance, as a leaving group in the final product. The principle is to combine the cyclooxygenase (COX) inhibitory effects of aspirin with the gastroprotective properties of NO.

Comparative Efficacy Data:

Studies comparing nitro-aspirin to aspirin have demonstrated that nitro-aspirin is a more potent anti-inflammatory and anti-nociceptive agent, particularly when administered intraperitoneally.[5][6] Crucially, nitro-aspirin exhibits reduced or no gastrotoxicity at equimolar doses compared to aspirin.[7]

Compound Metric (ED50) Carrageenan-induced Hindpaw Oedema (i.p.) Acetic Acid-induced Abdominal Constrictions (p.o.)
Nitro-aspirin µmol/kg64.3154.7
Aspirin µmol/kg>555242.8

Experimental Workflow: Carrageenan-Induced Hindpaw Oedema Assay

cluster_0 Animal Preparation & Dosing cluster_1 Induction of Inflammation cluster_2 Measurement & Analysis Animal Acclimatization Animal Acclimatization Drug Administration Drug Administration Carrageenan Injection Carrageenan Injection Drug Administration->Carrageenan Injection Control Group Control Group Control Group->Carrageenan Injection Paw Volume Measurement Paw Volume Measurement Carrageenan Injection->Paw Volume Measurement Data Analysis Data Analysis Paw Volume Measurement->Data Analysis ED50 Calculation ED50 Calculation Data Analysis->ED50 Calculation

Workflow for assessing anti-inflammatory activity.

Anticancer Potential: Niclosamide and Hypoxia-Activated Prodrugs

Nitrophenyl compounds have emerged as promising anticancer agents, with niclosamide and hypoxia-activated prodrugs (HAPs) being notable examples.

Niclosamide: A Multi-Targeted Agent

Originally an anthelmintic drug, niclosamide has been repurposed as an anticancer agent due to its ability to modulate multiple oncogenic signaling pathways.

In Vitro Cytotoxicity of Niclosamide:

Niclosamide has demonstrated potent cytotoxic effects across a wide range of cancer cell lines, with IC50 values often in the sub-micromolar to low micromolar range.

Cancer Type Cell Line IC50 (µM)
Adrenocortical CarcinomaBD140A0.12[8]
Adrenocortical CarcinomaSW-130.15[8]
Adrenocortical CarcinomaNCI-H295R0.53[8]
Basal-like Breast CancerSUM159~0.33-1.9[9]
Basal-like Breast CancerHCC1187~0.33-1.9[9]
Ovarian Cancer (Cisplatin-resistant)A2780cp20~1-4 (time-dependent)[10]
Lung Cancer (Cisplatin-resistant)A549/DDP1.15 ± 0.18[11]

Signaling Pathways Inhibited by Niclosamide:

Niclosamide Niclosamide Wnt/β-catenin Wnt/β-catenin Niclosamide->Wnt/β-catenin inhibits mTOR mTOR Niclosamide->mTOR inhibits STAT3 STAT3 Niclosamide->STAT3 inhibits NF-κB NF-κB Niclosamide->NF-κB inhibits Apoptosis Apoptosis Niclosamide->Apoptosis induces Cell Proliferation Cell Proliferation Wnt/β-catenin->Cell Proliferation mTOR->Cell Proliferation STAT3->Cell Proliferation NF-κB->Cell Proliferation

Key signaling pathways targeted by niclosamide.
Hypoxia-Activated Prodrugs (HAPs): Targeting the Tumor Microenvironment

The hypoxic microenvironment of solid tumors presents a unique target for cancer therapy. Nitroaromatic compounds can be designed as prodrugs that are selectively activated under hypoxic conditions to release a cytotoxic agent. Evofosfamide (TH-302) is a 2-nitroimidazole-based HAP.

Comparative Preclinical Efficacy: Evofosfamide vs. Ifosfamide:

A preclinical study in non-small cell lung cancer models compared the efficacy and safety of evofosfamide with ifosfamide. At doses causing equal body weight loss, evofosfamide demonstrated superior or comparable antitumor activity and a more favorable safety profile, particularly regarding hematologic toxicity.[6][12]

Compound Model Efficacy Key Safety Finding
Evofosfamide (50 mg/kg) H460 xenograftGreater or comparable to IfosfamideLess hematologic toxicity[6][12]
Ifosfamide (120 mg/kg) H460 xenograftEffective, but with higher toxicitySevere hematologic toxicity[6][12]

Antimicrobial Nitrophenyl Derivatives

The nitro group is a key pharmacophore in a variety of antimicrobial agents. Its electron-withdrawing nature is crucial for the mechanism of action, which often involves the reduction of the nitro group within the microbial cell to generate toxic radical species.

Comparative Antimicrobial Activity:

The antimicrobial efficacy of nitrophenyl derivatives varies significantly with their overall structure. The table below summarizes the minimum inhibitory concentration (MIC) values for representative compounds against different pathogens.

Compound Class Specific Compound Microorganism MIC (µM)
Nitrobenzyl-oxy-phenol 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolMoraxella catarrhalis11[1]
Reference Antibiotic CiprofloxacinMoraxella catarrhalis9[1]
Nitrophenyl Thiazolidinone Derivative with nitro and chloro groupsStaphylococcus aureusActive (qualitative)[13]
Nitrophenyl Chalcone 3-(5-(2-chloro-4-nitrophenyl)furan-2-yl)-...Staphylococcus aureusModerate to good activity (qualitative)[11]

Experimental Protocols

Determination of IC50 Values for Anticancer Agents

A common method for determining the half-maximal inhibitory concentration (IC50) is the MTT assay.

Methodology:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A serial dilution of the nitrophenyl compound is prepared in the culture medium. The cells are then treated with these dilutions and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.[14]

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Agents

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Methodology:

  • Preparation of Antimicrobial Dilutions: A two-fold serial dilution of the nitrophenyl compound is prepared in a liquid growth medium in a 96-well microtiter plate.

  • Inoculum Preparation: The test microorganism is cultured to a standardized density (e.g., 0.5 McFarland standard).

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[5][8][14]

This comparative guide underscores the broad therapeutic utility of nitrophenyl compounds. The data and methodologies presented herein are intended to serve as a valuable resource for the scientific community, facilitating the informed design and development of next-generation therapeutics.

References

Safety Operating Guide

Proper Disposal of 1-(4-Nitrophenyl)cyclopropanecarboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of laboratory chemicals is a critical component of environmental stewardship and occupational health. This guide provides detailed, step-by-step procedures for the proper disposal of 1-(4-Nitrophenyl)cyclopropanecarboxylic acid, ensuring the safety of laboratory personnel and minimizing environmental impact. Due to the presence of the nitrophenyl group, this compound requires careful handling as hazardous waste.

Key Hazard Information and Data Presentation

Hazard ClassificationPotential EffectsPrecautionary Measures
Acute Toxicity Harmful if swallowed, in contact with skin, or if inhaled.Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product. Use only in a well-ventilated area.[1]
Skin Corrosion/Irritation May cause skin irritation or burns.[1][2]Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1]Wear eye and face protection. If in eyes, rinse cautiously with water for several minutes.[4]
Aquatic Toxicity Potentially toxic to aquatic life.[1]Avoid release to the environment. Do not dispose of down the drain.[1][3]

Experimental Protocols: Spill and Waste Management

Spill Cleanup Protocol:

In the event of a small spill, adhere to the following neutralization and cleanup procedure:

  • Evacuate and Ventilate: Immediately clear the area of non-essential personnel and ensure adequate ventilation to prevent inhalation of dust or vapors.[1]

  • Don Personal Protective Equipment (PPE): At a minimum, wear a lab coat, safety goggles with side shields, and chemical-resistant gloves. For larger spills where dust may be generated, respiratory protection is necessary.[1][3]

  • Contain the Spill: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent. Avoid actions that could generate dust.[1]

  • Collect the Material: Carefully sweep the absorbed material into a designated, labeled hazardous waste container.[1]

  • Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., acetone or ethanol), followed by soap and water. Collect all cleaning materials in the same hazardous waste container.[1]

  • Dispose of Waste: Seal and label the hazardous waste container and dispose of it according to your institution's and local environmental regulations.[1]

Waste Disposal Protocol:

Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Identification and Segregation:

    • Identify all waste containing this compound, including unused chemical, contaminated materials (e.g., gloves, absorbent pads), and empty containers.

    • Segregate this hazardous waste from non-hazardous and other types of chemical waste.[1]

  • Containerization:

    • Use a dedicated, properly labeled, and sealable container for all waste related to this compound.[1]

    • The container must be made of a material compatible with the chemical.

    • The label should clearly state "Hazardous Waste" and identify the contents as "this compound".[1]

  • Storage:

    • Store the sealed waste container in a designated, secure area for hazardous waste collection, away from incompatible materials.[2][3]

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

    • Alternatively, the material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber, if permissible by local regulations and performed by a licensed facility.[5][6]

Important Considerations:

  • Do not dispose of this compound down the drain or in regular trash.[1][3] Nitrophenyl compounds can be toxic to aquatic life.[1]

  • Consult your institution's chemical hygiene officer or EHS department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_0 Disposal Workflow for this compound start Start: Waste Generation identify_waste Identify Waste Type (Unused chemical, contaminated material, etc.) start->identify_waste spill_or_contaminated Is it a spill or contaminated material? identify_waste->spill_or_contaminated spill_cleanup Follow Spill Cleanup Protocol spill_or_contaminated->spill_cleanup Yes unused_chemical Unused Chemical spill_or_contaminated->unused_chemical No containerize Place in Labeled, Sealed Container spill_cleanup->containerize segregate_waste Segregate as Hazardous Waste unused_chemical->segregate_waste segregate_waste->containerize store Store in Designated Hazardous Waste Area containerize->store dispose Arrange for Professional Disposal (EHS or Licensed Contractor) store->dispose end End: Proper Disposal dispose->end

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(4-Nitrophenyl)cyclopropanecarboxylic acid

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